molecular formula C62H81N5O25 B12375120 Ffp-18-am

Ffp-18-am

Cat. No.: B12375120
M. Wt: 1296.3 g/mol
InChI Key: JBQFJDPIQOVITR-UHFFFAOYSA-N
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Description

Ffp-18-am is a useful research compound. Its molecular formula is C62H81N5O25 and its molecular weight is 1296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H81N5O25

Molecular Weight

1296.3 g/mol

IUPAC Name

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C62H81N5O25/c1-7-8-9-10-11-12-13-14-15-16-21-64-22-24-65(25-23-64)56(73)20-18-47-17-19-49(66(33-57(74)86-37-81-42(2)68)34-58(75)87-38-82-43(3)69)52(28-47)79-26-27-80-53-29-48-30-54(61-63-32-55(92-61)62(78)90-41-85-46(6)72)91-51(48)31-50(53)67(35-59(76)88-39-83-44(4)70)36-60(77)89-40-84-45(5)71/h17,19,28-32H,7-16,18,20-27,33-41H2,1-6H3

InChI Key

JBQFJDPIQOVITR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Calcium Binding Mechanism of Ffp-18-am

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ffp-18-am is a specialized, cell-permeant fluorescent indicator designed for the ratiometric measurement of near-membrane intracellular calcium concentrations ([Ca²⁺]ᵢ). As an analog of the widely-used Fura-2 indicator, Ffp-18 operates on a similar principle of calcium chelation-induced changes in its fluorescence properties. Its distinguishing feature is a lipophilic tail that anchors the molecule to the inner leaflet of the plasma membrane, allowing for targeted analysis of calcium dynamics in this critical subcellular region. This guide provides a comprehensive overview of the calcium binding mechanism of Ffp-18, its spectral properties, and detailed protocols for its application and calibration.

Core Mechanism of Ffp-18 Calcium Binding

The functionality of Ffp-18 as a calcium indicator is centered around its molecular structure, which combines a calcium-chelating moiety with a fluorophore. The acetoxymethyl (AM) ester form, this compound, is a non-polar derivative that readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, Ffp-18. This active form possesses a carboxylate-rich calcium-binding pocket structurally analogous to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

The fundamental mechanism of calcium detection by Ffp-18 involves a conformational change in the molecule upon binding to Ca²⁺ ions. This binding event alters the electronic environment of the conjugated fluorophore, leading to a shift in its fluorescence excitation spectrum.

Signaling Pathway of Ffp-18 Calcium Detection

The process of this compound loading and subsequent calcium detection can be visualized as a clear signaling pathway.

FFP18_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ffp-18-am_ext This compound Membrane_transport Passive Diffusion Ffp-18-am_ext->Membrane_transport Cell Permeant Ffp-18-am_int This compound Membrane_transport->Ffp-18-am_int Ffp-18_active Ffp-18 (Active) Ffp-18-am_int->Ffp-18_active Cleavage of AM esters Esterases Intracellular Esterases Esterases->Ffp-18-am_int Ffp-18_Ca Ffp-18-Ca²⁺ Complex Ffp-18_active->Ffp-18_Ca Binds Ca_ion Ca²⁺ Ca_ion->Ffp-18_Ca Fluorescence Shift in Excitation Spectrum Ffp-18_Ca->Fluorescence

Figure 1. Workflow of this compound from cell loading to calcium detection.

Quantitative Data and Spectral Properties

Ffp-18 is a ratiometric indicator, meaning the concentration of free Ca²⁺ can be determined from the ratio of fluorescence intensities at two different excitation wavelengths. This method offers a significant advantage as it is largely independent of indicator concentration, path length, and photobleaching. Ffp-18 was specifically designed to have a lower affinity for Ca²⁺ compared to Fura-2, making it suitable for measuring the higher calcium concentrations often found near the plasma membrane during cellular signaling events.[1]

PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) Lower affinity than Fura-2 (exact value not consistently reported in literature, requires empirical determination for specific experimental conditions)--INVALID-LINK--
Excitation Wavelengths Similar to Fura-2, with a shift upon Ca²⁺ binding. Typically excited at ~340 nm and ~380 nm.--INVALID-LINK--
Emission Wavelength ~510 nm--INVALID-LINK--
Formulation Cell-permeant acetoxymethyl (AM) ester--INVALID-LINK--
Subcellular Localization Inner leaflet of the plasma membrane--INVALID-LINK--

Experimental Protocols

Cell Loading with this compound

This protocol describes the general procedure for loading adherent cells with this compound. Optimization of dye concentration and incubation time may be necessary for different cell types.

Cell_Loading_Workflow Start Start: Adherent Cells on Coverslip Prepare_Loading Prepare Loading Solution: This compound in physiological buffer (e.g., HBSS) with Pluronic F-127 Start->Prepare_Loading Incubate_Cells Incubate Cells with Loading Solution (e.g., 30-60 min at 37°C) Prepare_Loading->Incubate_Cells Wash_Cells Wash Cells 3x with Dye-Free Buffer Incubate_Cells->Wash_Cells De_esterification Allow for De-esterification (e.g., 30 min at room temp) Wash_Cells->De_esterification Ready Ready for Imaging De_esterification->Ready

Figure 2. Experimental workflow for loading cells with this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 (e.g., 20% w/v in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a HEPES-based buffer)

  • Adherent cells cultured on coverslips

Procedure:

  • Prepare Loading Buffer: For a final concentration of 5 µM this compound, add 5 µL of the 1 mM this compound stock solution and an equal volume of 20% Pluronic F-127 to 1 mL of physiological buffer. Vortex thoroughly to disperse the dye.

  • Cell Incubation: Replace the cell culture medium with the prepared loading buffer.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.

  • Wash: After incubation, wash the cells three times with fresh, dye-free physiological buffer to remove extracellular this compound.

  • De-esterification: Incubate the cells in dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

In Situ Calibration of Ffp-18

To accurately determine the intracellular Ca²⁺ concentration, an in situ calibration should be performed under conditions that mimic the intracellular environment as closely as possible. This protocol is based on the principles of calibrating Fura-2 and other ratiometric indicators.

Materials:

  • Cells loaded with Ffp-18

  • Calcium-free buffer (containing a Ca²⁺ chelator like EGTA)

  • Calcium-saturating buffer (containing a high concentration of Ca²⁺)

  • Calcium ionophore (e.g., ionomycin or A23187)

  • Fluorescence microscope equipped for ratiometric imaging (with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~510 nm)

Procedure:

  • Determine R_min: Perfuse the Ffp-18-loaded cells with the calcium-free buffer containing a calcium ionophore. This will deplete intracellular Ca²⁺, and the resulting fluorescence ratio (F₃₄₀/F₃₈₀) will be R_min.

  • Determine R_max: Perfuse the same cells with the calcium-saturating buffer, also containing the ionophore. This will saturate the intracellular Ffp-18 with Ca²⁺, and the resulting fluorescence ratio will be R_max.

  • Determine β: Measure the fluorescence intensity at 380 nm excitation in the calcium-free (F_free380) and calcium-saturating (F_sat380) conditions. β is the ratio of F_free380 to F_sat380.

  • Calculate [Ca²⁺]ᵢ: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

    [Ca²⁺]ᵢ = K_d * β * [(R - R_min) / (R_max - R)]

    Where:

    • [Ca²⁺]ᵢ is the intracellular free calcium concentration.

    • K_d is the dissociation constant of Ffp-18 for Ca²⁺ (which should be determined empirically for the specific experimental conditions).

    • R is the experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀).

    • R_min is the ratio in the absence of Ca²⁺.

    • R_max is the ratio at Ca²⁺ saturation.

    • β is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions.

Calibration_Logic Start Ffp-18 Loaded Cells R_min_measurement Measure Ratio (R_min) in Ca²⁺-free buffer + ionophore Start->R_min_measurement R_max_measurement Measure Ratio (R_max) in Ca²⁺-saturating buffer + ionophore Start->R_max_measurement Beta_measurement Measure F₃₈₀ in both Ca²⁺-free and Ca²⁺-saturating conditions for β R_min_measurement->Beta_measurement R_max_measurement->Beta_measurement Grynkiewicz_eq Calculate [Ca²⁺]ᵢ using Grynkiewicz Equation Beta_measurement->Grynkiewicz_eq Result Quantitative [Ca²⁺]ᵢ Grynkiewicz_eq->Result

Figure 3. Logical flow for the in situ calibration of Ffp-18.

Conclusion

This compound provides a powerful tool for investigating calcium signaling in the dynamic microdomain near the plasma membrane. Its ratiometric properties allow for robust quantitative measurements. A thorough understanding of its membrane-anchored nature and its fura-2-like calcium-dependent spectral shift is essential for its effective application. For precise quantification, in situ calibration is strongly recommended to account for the influence of the specific cellular environment on the indicator's properties.

References

FFP-18-AM for Near-Membrane Calcium Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of FFP-18-AM, a specialized fluorescent indicator for the detection of near-membrane calcium (Ca²⁺) dynamics. Understanding localized Ca²⁺ signaling at the plasma membrane is critical for elucidating a vast array of cellular processes, from neurotransmission to immune responses, and for the development of novel therapeutics targeting these pathways.

Core Principle of this compound

This compound is a cell-permeable, ratiometric fluorescent Ca²⁺ indicator specifically engineered to monitor Ca²⁺ concentrations in the immediate vicinity of the inner leaflet of the plasma membrane.[1] It is a derivative of the well-known Ca²⁺ indicator Fura-2, modified with a lipophilic alkyl chain that anchors the molecule into the cell membrane.[2]

The acetoxymethyl (AM) ester form of FFP-18 allows for passive diffusion across the cell membrane into the cytoplasm. Once inside, ubiquitous intracellular esterases cleave the AM ester groups, rendering the molecule membrane-impermeable and trapping it within the cell. The lipophilic tail ensures its localization to the plasma membrane, positioning the Fura-2 moiety to detect Ca²⁺ fluxes in this specific microdomain.

Upon binding to Ca²⁺, FFP-18 exhibits a shift in its excitation spectrum, allowing for ratiometric imaging. This technique involves exciting the fluorophore at two different wavelengths and measuring the ratio of the emitted fluorescence intensities. This ratiometric approach provides a more accurate and stable measurement of Ca²⁺ concentration, as it is less susceptible to variations in dye concentration, photobleaching, and cell thickness compared to single-wavelength indicators.[3][4]

Mechanism of Action

The fundamental mechanism of FFP-18 for near-membrane Ca²⁺ detection can be summarized in the following steps:

FFP18_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FFP18_AM_ext This compound FFP18_AM_int This compound FFP18_AM_ext->FFP18_AM_int Passive Diffusion Membrane FFP18 FFP-18 (Active) FFP18_AM_int->FFP18 Cleavage Esterases Intracellular Esterases Esterases->FFP18_AM_int FFP18->Membrane Anchoring via Lipophilic Tail Fluorescence Ratiometric Fluorescence (Emission at ~510 nm) FFP18->Fluorescence Excitation at ~340 nm & ~380 nm Ca_ion Ca²⁺ Ca_ion->FFP18 Binding

Mechanism of this compound for near-membrane calcium detection.

Quantitative Data Presentation

ParameterFFP-18Fura-2Reference
Dissociation Constant (Kd) for Ca²⁺ ~400 nM (membrane-associated)~145 nM (in vitro)[5],
Excitation Wavelengths (λex) ~340 nm and ~380 nm (ratiometric)~340 nm and ~380 nm (ratiometric),
Emission Wavelength (λem) ~510 nm~510 nm
Quantum Yield Not reported; expected to be highHigh-
Signal-to-Noise Ratio Not reported; generally good for ratiometric dyesGood-
Localization Inner leaflet of the plasma membraneCytosol

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular imaging experiments. These protocols are based on established methods for AM ester dyes and should be optimized for specific cell types and experimental conditions.

This compound Loading Protocol

This protocol outlines the steps for loading cells with this compound for subsequent near-membrane Ca²⁺ imaging.

FFP18_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_wash_deester Wash and De-esterification cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (1-5 mM in DMSO) prep_loading Prepare Loading Buffer (e.g., HBSS) with This compound (1-10 µM) and Pluronic F-127 (optional) prep_stock->prep_loading incubation Incubate cells with Loading Buffer (15-60 min at 37°C) prep_loading->incubation cell_culture Culture cells on coverslips or imaging plates cell_culture->incubation wash Wash cells with warmed buffer to remove excess dye incubation->wash deester Incubate cells in dye-free buffer (30 min at 37°C) for de-esterification wash->deester imaging Perform ratiometric fluorescence imaging deester->imaging

Experimental workflow for this compound loading and imaging.

Materials:

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)

  • Pluronic F-127 (20% w/v in DMSO, optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare Loading Solution: Dilute the this compound stock solution into the physiological buffer to a final concentration of 1-10 µM. For cells that are difficult to load, the addition of Pluronic F-127 to a final concentration of 0.02% can aid in dye solubilization.

  • Cell Loading: Remove the culture medium from the cells and replace it with the loading solution. Incubate the cells for 15-60 minutes at 37°C. The optimal loading time and dye concentration should be determined empirically for each cell type to ensure adequate signal without causing cellular artifacts.

  • Washing: After incubation, wash the cells 2-3 times with warmed physiological buffer to remove the extracellular dye.

  • De-esterification: Incubate the cells in fresh, dye-free buffer for an additional 30 minutes at 37°C. This step allows for the complete cleavage of the AM ester groups by intracellular esterases, which is essential for trapping the dye and for its Ca²⁺ sensitivity.

  • Imaging: The cells are now ready for near-membrane Ca²⁺ imaging.

Ratiometric Fluorescence Imaging

Instrumentation:

  • An inverted fluorescence microscope equipped with a light source capable of rapidly switching between ~340 nm and ~380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source).

  • A sensitive camera (e.g., sCMOS or EMCCD) for capturing the fluorescence emission.

  • Appropriate filter sets:

    • Excitation filters: 340 nm and 380 nm

    • Dichroic mirror: ~400 nm cutoff

    • Emission filter: ~510 nm

Procedure:

  • Mount the coverslip with the this compound loaded cells onto the microscope stage.

  • Acquire images by alternating the excitation wavelength between 340 nm and 380 nm. The emission is collected at ~510 nm for both excitation wavelengths.

  • The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is then calculated for each pixel or region of interest. This ratio is proportional to the intracellular Ca²⁺ concentration.

Application in a Key Signaling Pathway: Store-Operated Calcium Entry (SOCE)

A prime application for FFP-18 is the study of store-operated calcium entry (SOCE), a crucial Ca²⁺ influx pathway that is activated in response to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). The key molecular players in this pathway are the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1.

The process begins with the depletion of ER Ca²⁺ stores, which is sensed by STIM1. This causes STIM1 to translocate to ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels, leading to Ca²⁺ influx across the plasma membrane. This localized Ca²⁺ entry at the membrane is precisely the type of event that FFP-18 is designed to detect.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Orai1 Orai1 Channel Ca_ext->Orai1 Ca²⁺ Influx Ca_int Ca²⁺ Orai1->Ca_int ER Endoplasmic Reticulum (ER) STIM1_inactive STIM1 (Inactive) [Ca²⁺] high in ER ER->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (Active) [Ca²⁺] low in ER STIM1_inactive->STIM1_active ER Ca²⁺ Depletion STIM1_active->Orai1 Activation Downstream Downstream Signaling Ca_int->Downstream PLC PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->ER Ca²⁺ Release Agonist Agonist Receptor GPCR/RTK Agonist->Receptor Receptor->PLC

The Store-Operated Calcium Entry (SOCE) signaling pathway.

By using FFP-18, researchers can directly visualize the localized increase in Ca²⁺ at the plasma membrane resulting from Orai1 channel opening, providing a powerful tool to investigate the dynamics and regulation of SOCE in various physiological and pathological contexts. This is particularly valuable in drug discovery for screening compounds that modulate the activity of STIM1 or Orai1.

References

Ffp-18-am: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ffp-18-am, a fluorescent indicator designed for the precise measurement of near-membrane calcium concentrations. This document details the underlying mechanism of action, experimental protocols for its use, and relevant signaling pathways, serving as a vital resource for researchers in cellular biology, neuroscience, and drug discovery.

Core Chemical and Physical Properties

This compound, with the IUPAC name acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, is a cell-permeable acetoxymethyl (AM) ester.[1] Its structure is specifically engineered to anchor within the plasma membrane, allowing for targeted measurement of calcium ions in the sub-membrane cellular region.

Table 1: Physicochemical and Optical Properties of this compound
PropertyValueReference
Molecular Formula C62H81N5O25[1]
Molecular Weight 1296.33 g/mol [2][3]
CAS Number 348079-15-2[2]
Solubility Soluble in DMSO
Excitation Maximum (Ca2+-bound) 335 nm
Emission Maximum (Ca2+-bound) 505 nm

Mechanism of Action: A Near-Membrane Calcium Sensor

This compound functions as a sophisticated tool for elucidating calcium signaling dynamics in the immediate vicinity of the cell membrane. Its mechanism of action can be dissected into a multi-step process that ensures its localization and calcium-sensing fidelity.

The this compound molecule is initially hydrophobic, a characteristic that facilitates its passive diffusion across the cell membrane into the cytoplasm. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic action transforms the molecule into its active, membrane-impermeant form, Ffp-18 acid. The cleaved molecule, now bearing multiple carboxylate groups, becomes hydrophilic and is effectively trapped within the cell.

A key feature of this compound's design is its lipophilic tail, which anchors the molecule to the inner leaflet of the plasma membrane. This strategic positioning allows the Ca2+-chelating portion of the molecule to monitor calcium concentrations specifically in the sub-membrane space, a critical microdomain for many cellular signaling events.

G Mechanism of this compound Action This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion Esterases Esterases This compound->Esterases Cleavage of AM esters Cytosol Cytosol Cell_Membrane->Cytosol Ffp-18_Acid Ffp-18 Acid (Active) Esterases->Ffp-18_Acid Ffp-18_Acid->Cell_Membrane Anchors to inner leaflet Fluorescence Fluorescence Ffp-18_Acid->Fluorescence Emits Light Ca2+ Ca²⁺ Ca2+->Ffp-18_Acid Binding G Experimental Workflow for this compound Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Loading Incubate with this compound Cell_Culture->Loading Wash Wash to remove excess dye Loading->Wash De_esterification Allow for de-esterification Wash->De_esterification Imaging_Setup Mount on microscope De_esterification->Imaging_Setup Baseline Record baseline fluorescence Imaging_Setup->Baseline Stimulation Add stimulus Baseline->Stimulation Data_Acquisition Record fluorescence changes Stimulation->Data_Acquisition Analysis Data analysis and interpretation Data_Acquisition->Analysis End End Analysis->End G Signaling Pathway Leading to Near-Membrane Ca²⁺ Rise Stimulus e.g., fMLP, Thapsigargin Receptor GPCR / Target Stimulus->Receptor PLC PLC Activation Receptor->PLC IP3 IP₃ Production PLC->IP3 ER_Store ER Ca²⁺ Store IP3->ER_Store Binds to IP₃R Ca_Release Ca²⁺ Release ER_Store->Ca_Release Near_Membrane_Ca ↑ Near-Membrane [Ca²⁺] Ca_Release->Near_Membrane_Ca Ffp_18_Detection Detected by Ffp-18 Near_Membrane_Ca->Ffp_18_Detection

References

The Hydrolysis of Acetoxymethyl Esters: A Technical Guide to Intracellular Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetoxymethyl (AM) esters are a cornerstone of prodrug and probe design, enabling the efficient delivery of polar molecules across the plasma membrane. This technical guide provides an in-depth examination of the hydrolysis mechanism of AM esters, a critical step for their intracellular activation. While this document uses "Ffp-18-am" as a representative example, the principles and methodologies described are broadly applicable to the diverse range of AM ester-containing compounds. We will delve into the enzymatic processes, present hypothetical experimental data for illustrative purposes, and provide detailed protocols for studying the hydrolysis kinetics.

Introduction to Acetoxymethyl Ester Prodrugs

The acetoxymethyl ester strategy is a widely employed method to mask polar functional groups, such as carboxylates and phosphates, thereby increasing the lipophilicity and membrane permeability of a parent molecule.[1][2][3] This modification converts a charged, cell-impermeant compound into a neutral, hydrophobic molecule that can readily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active molecule and trapping it within the cytoplasm.[1][4] This approach has been instrumental in the development of fluorescent indicators for ions like Ca2+, tools for assessing cell viability, and various therapeutic agents.

The Hydrolysis Mechanism of this compound

The intracellular activation of this compound is a two-step process initiated by the enzymatic cleavage of the ester bond, followed by the spontaneous decomposition of an unstable intermediate.

Enzymatic Cleavage

The hydrolysis of the acetoxymethyl ester of Ffp-18 is catalyzed by a broad range of intracellular carboxylesterases (CEs). These enzymes, belonging to the serine hydrolase superfamily, are abundant in the cytoplasm of mammalian cells. Human carboxylesterases CES1 and CES2 are the most well-characterized enzymes involved in the metabolism of ester-containing prodrugs. The active site of these esterases contains a catalytic triad (serine, histidine, and an acidic residue) that facilitates the nucleophilic attack on the carbonyl carbon of the ester group.

Chemical Decomposition

The enzymatic hydrolysis of the acetate ester yields an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes to release the active Ffp-18 molecule, formaldehyde, and acetic acid. The regeneration of the polar functional group on Ffp-18 prevents its diffusion back across the plasma membrane, leading to its intracellular accumulation.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ffp-18-am_ext This compound (Lipophilic, Cell-Permeable) Ffp-18-am_int This compound Ffp-18-am_ext->Ffp-18-am_int Passive Diffusion Intermediate Unstable Hemiacetal Intermediate Ffp-18-am_int->Intermediate Enzymatic Hydrolysis Esterase Intracellular Esterases (e.g., CES1, CES2) Esterase->Intermediate Ffp-18_active Active Ffp-18 (Hydrophilic, Cell-Impermeable) Intermediate->Ffp-18_active Spontaneous Decomposition Byproducts Formaldehyde + Acetic Acid Intermediate->Byproducts

Figure 1: Signaling pathway of this compound hydrolysis.

Quantitative Analysis of this compound Hydrolysis

The efficiency of intracellular activation of this compound can be quantified by determining its hydrolysis rate in the presence of esterases or in cell lysates. The following table presents hypothetical kinetic data for the hydrolysis of this compound.

ParameterPorcine Liver EsteraseHuman Recombinant CES1Human Recombinant CES2HeLa Cell Lysate
Vmax (nmol/min/mg) 125.8210.585.345.7
Km (µM) 15.28.925.118.4
kcat (s⁻¹) 35.258.923.9-
kcat/Km (M⁻¹s⁻¹) 2.3 x 10⁶6.6 x 10⁶9.5 x 10⁵-
Half-life in Plasma (min) ----
Porcine Plasma5.8
Mouse Plasma0.6
Human Plasma2.1

Note: The data presented in this table is illustrative and intended for demonstration purposes only. Actual values would need to be determined experimentally. The half-life in plasma highlights the potential for premature hydrolysis by extracellular esterases, a critical consideration for in vivo applications.

Experimental Protocols

In Vitro Enzyme Kinetics Assay

This protocol describes the determination of kinetic parameters for this compound hydrolysis using purified esterases.

Materials:

  • Purified esterase (e.g., Porcine Liver Esterase, human recombinant CES1/CES2)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of detecting the product of this compound hydrolysis (e.g., by fluorescence or absorbance)

Procedure:

  • Prepare a series of dilutions of the this compound substrate in the assay buffer.

  • Add a fixed concentration of the esterase enzyme to each well of the microplate.

  • Initiate the reaction by adding the this compound dilutions to the wells.

  • Monitor the rate of product formation over time using the microplate reader.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cell-Based Hydrolysis Assay

This protocol measures the rate of this compound hydrolysis in a cellular context.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate, chamber slide).

  • Incubate the cells with various concentrations of this compound in cell culture medium for different time points.

  • Wash the cells with PBS to remove extracellular this compound.

  • Lyse the cells or directly measure the intracellular fluorescence of the hydrolyzed Ffp-18 product using a fluorescence microscope or flow cytometer.

  • Quantify the amount of hydrolyzed product and determine the rate of intracellular hydrolysis.

G cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Substrate Prepare this compound Substrate Dilutions Mix Mix Substrate and Enzyme in Microplate Substrate->Mix Enzyme Prepare Enzyme Solution (or Cell Lysate) Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Product Formation (e.g., Fluorescence) Incubate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot Velocity vs. Substrate Concentration Calculate->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Vmax and Km Fit->Determine

Figure 2: Experimental workflow for in vitro enzyme kinetics.

Conclusion

The hydrolysis of acetoxymethyl esters is a fundamental mechanism for the intracellular activation of a wide array of prodrugs and chemical probes. Understanding the kinetics and enzymatic players involved in this process is crucial for the rational design of molecules with improved cellular delivery and retention. While the specific data for "this compound" remains illustrative, the principles and experimental approaches outlined in this guide provide a robust framework for researchers in drug development and chemical biology to investigate the hydrolysis of any AM ester-containing compound. Future studies should focus on characterizing the specific esterases involved in the activation of novel AM-ester compounds and optimizing their design to achieve desired cell or tissue selectivity.

References

In-depth Technical Guide: Spectral Properties of Ffp-18-am for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

This guide will proceed by outlining the typical data required for such a technical document, highlighting the current information gap for Ffp-18-am. We will provide standardized experimental protocols for characterizing fluorescent calcium indicators as a reference for researchers who may have access to this compound.

Core Spectral Properties: The Information Gap

A thorough characterization of a fluorescent probe is essential for its effective use in microscopy. For this compound, the following critical data points are currently unavailable:

  • Excitation and Emission Maxima: The specific wavelengths at which this compound is optimally excited and at which it emits the most photons are unknown.

  • Molar Extinction Coefficient (ε): This value, indicating how strongly the molecule absorbs light at a given wavelength, is necessary to calculate the probe's brightness and to quantify its concentration.

  • Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed, is a key determinant of a fluorophore's brightness.

  • Photostability: Data on the rate at which this compound photobleaches under typical imaging conditions is crucial for planning time-lapse experiments and ensuring data quality.

  • Two-Photon Absorption Cross-Section: For applications in two-photon microscopy, this parameter is essential for predicting signal strength.

The only available information for this compound is its intended use as a near-membrane calcium indicator, its cell-permeable nature (indicated by the "-am" suffix, suggesting an acetoxymethyl ester form), its molecular formula (C62H81N5O25), and its CAS number (348079-15-2)[1].

Standardized Experimental Protocols for Characterization of Fluorescent Calcium Indicators

In the absence of specific protocols for this compound, this section provides generalized methodologies for characterizing the spectral properties of any new fluorescent calcium indicator. These protocols are based on established techniques in the field.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of the fluorescent probe in its calcium-free and calcium-bound states.

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of the de-esterified form of the fluorescent probe in a suitable buffer (e.g., MOPS).

    • Prepare two working solutions:

      • "Calcium-free" buffer: The buffer containing a high concentration of a calcium chelator like EGTA (e.g., 10 mM).

      • "Calcium-saturating" buffer: The buffer containing a known high concentration of free calcium (e.g., >10 µM).

  • Spectrofluorometry:

    • Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring emission at a fixed wavelength (typically slightly longer than the expected emission maximum).

    • Record the emission spectrum by exciting the sample at a fixed wavelength (the determined excitation maximum) and scanning a range of emission wavelengths.

    • Repeat these measurements for both the calcium-free and calcium-saturating solutions.

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient at the absorbance maximum.

Methodology:

  • Prepare a Dilution Series: Prepare a series of known concentrations of the de-esterified probe in the chosen buffer.

  • Spectrophotometry:

    • Using a spectrophotometer, measure the absorbance of each solution at the determined absorbance maximum (λ_max).

    • Plot absorbance versus concentration.

  • Beer-Lambert Law: The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of fluorescence emission.

Methodology (Relative Method):

  • Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission properties to the probe being tested (e.g., Fluorescein or Rhodamine 6G).

  • Measure Absorbance: Prepare dilute solutions of both the test probe and the standard in the same solvent, ensuring their absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the test probe and the standard under identical excitation conditions (same excitation wavelength and slit widths).

  • Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "sample" refers to the test probe and "std" refers to the standard.

Assessment of Photostability

Objective: To quantify the rate of photobleaching under defined illumination conditions.

Methodology:

  • Sample Preparation: Prepare a sample of cells loaded with the fluorescent probe or the purified probe immobilized in a gel.

  • Microscopy:

    • Mount the sample on a fluorescence microscope.

    • Acquire a time-lapse series of images under constant illumination from a defined light source (e.g., a laser of a specific wavelength and power).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample in each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by the half-life of the fluorescence decay.

Putative Signaling Pathway and Experimental Workflow

Given that this compound is described as a near-membrane calcium indicator, its use would be integrated into studies of signaling pathways that involve localized calcium transients at the plasma membrane. Examples include store-operated calcium entry (SOCE), receptor-operated calcium entry, and signaling cascades initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Below are generalized diagrams representing a typical experimental workflow for using a fluorescent calcium indicator and a simplified signaling pathway involving near-membrane calcium.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Cell Culture dye_loading Loading with this compound cell_culture->dye_loading incubation Incubation & De-esterification dye_loading->incubation microscope_setup Microscope Setup incubation->microscope_setup image_acquisition Image Acquisition (Time-lapse) microscope_setup->image_acquisition roi_selection Region of Interest (ROI) Selection (Near-membrane) image_acquisition->roi_selection intensity_measurement Fluorescence Intensity Measurement roi_selection->intensity_measurement data_interpretation Data Interpretation intensity_measurement->data_interpretation

Caption: Generalized experimental workflow for using a fluorescent calcium indicator.

SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor (GPCR/RTK) calcium_channel Calcium Channel receptor->calcium_channel activates ffp18am This compound (Near-membrane) calcium_channel->ffp18am detected by downstream_effectors Downstream Effectors ffp18am->downstream_effectors activates extracellular_ligand Extracellular Ligand extracellular_ligand->receptor extracellular_ca Extracellular Ca2+ extracellular_ca->calcium_channel influx

Caption: Simplified signaling pathway involving near-membrane calcium influx.

Conclusion and Recommendations

The fluorescent probe this compound is poorly characterized in the public domain, preventing the creation of a comprehensive technical guide based on its specific properties. Researchers interested in using this probe should exercise caution and would need to perform extensive in-house validation and characterization following the standardized protocols outlined in this document. Given the lack of available information and the "out of stock" status from its only identified vendor, it is recommended that researchers consider well-characterized and commercially available near-membrane calcium indicators as alternatives for their studies. Should this compound become available, a thorough characterization of its spectral properties and performance in biological systems will be a prerequisite for its reliable application in fluorescence microscopy.

References

Investigating Calcium Microdomains with Ffp-18-AM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ffp-18-AM, a ratiometric fluorescent indicator specifically designed for the investigation of near-membrane calcium (Ca²⁺) microdomains. This compound offers a valuable tool for dissecting the intricate spatiotemporal dynamics of Ca²⁺ signaling in a variety of cellular processes. This document outlines the core properties of Ffp-18, detailed experimental protocols for its application, and visual representations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is a cell-permeant acetoxymethyl ester derivative of the fluorescent Ca²⁺ indicator Ffp-18. Structurally, Ffp-18 is an amphipathic analog of Fura-2, engineered to preferentially localize to the plasma membrane. This unique characteristic allows for the specific measurement of Ca²⁺ concentrations in the immediate vicinity of the cell membrane, a critical region for the regulation of numerous cellular events, including ion channel activity, exocytosis, and signal transduction cascades.

Upon entering the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active Ffp-18 indicator in the cytoplasm. Its lipophilic tail anchors it to the inner leaflet of the plasma membrane, positioning the Fura-2 moiety to detect Ca²⁺ fluxes in this distinct subcellular compartment. As a ratiometric indicator, Ffp-18 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, a property that allows for quantitative measurements of Ca²⁺ concentration that are largely independent of indicator concentration, photobleaching, and cell path length.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of Ffp-18. These parameters are essential for designing and interpreting experiments aimed at measuring near-membrane Ca²⁺ dynamics.

PropertyValueReference
Indicator Name Ffp-18 (also referred to as Fura-FFP18)[1]
Form for Cell Loading This compound (acetoxymethyl ester)[1]
Target Analyte Calcium (Ca²⁺)[1]
Subcellular Localization Near the plasma membrane[1]
Dissociation Constant (Kd) for Ca²⁺ 400 nM[1]
Excitation Wavelength (Ca²⁺-free) ~380 nm (inferred from Fura-2)
Excitation Wavelength (Ca²⁺-bound) ~340 nm (inferred from Fura-2)
Emission Wavelength 510 nm
Measurement Type Ratiometric (Excitation)

Experimental Protocols

This section provides a detailed methodology for the use of this compound in investigating near-membrane Ca²⁺ microdomains, with a focus on applications in neutrophils.

Materials
  • This compound (acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Agonists (e.g., fMLP, thapsigargin)

  • Quenching agent (e.g., NiCl₂)

  • Isolated neutrophils or other target cells

This compound Stock Solution Preparation
  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • For enhanced dispersion in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO can be prepared.

Cell Loading with this compound
  • Isolate neutrophils using standard laboratory procedures (e.g., density gradient centrifugation).

  • Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

  • Prepare the loading buffer: Dilute the this compound stock solution into the cell suspension to a final concentration of 0.5 - 5 µM. To aid in dye solubilization, the this compound stock can be premixed with an equal volume of 20% Pluronic F-127 before dilution.

  • Incubate the cells with the this compound loading buffer for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ and 1% BSA to remove extracellular dye.

  • Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ and allow them to rest for at least 30 minutes at room temperature in the dark to ensure complete de-esterification of the dye.

Ratiometric Calcium Imaging
  • Mount the this compound loaded cells on a suitable imaging chamber (e.g., a glass-bottom dish).

  • Use an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the cells alternately at 340 nm and 380 nm.

  • Collect the fluorescence emission at 510 nm.

  • Acquire images at a suitable frame rate to capture the dynamics of the Ca²⁺ signals of interest.

  • To isolate the near-membrane Ca²⁺ signal, extracellularly facing Ffp-18 can be quenched by adding a membrane-impermeant ion like Ni²⁺ (e.g., 5 mM NiCl₂).

Data Analysis and Calibration
  • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

  • The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:

    [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    Where:

    • Kd is the dissociation constant of Ffp-18 for Ca²⁺ (400 nM).

    • R is the measured 340/380 nm fluorescence ratio.

    • Rmin is the ratio in the absence of Ca²⁺.

    • Rmax is the ratio at saturating Ca²⁺ concentrations.

    • Sf2/Sb2 is the ratio of the fluorescence intensity at 380 nm in the absence of Ca²⁺ to that at saturating Ca²⁺.

    In situ calibration is recommended to determine Rmin and Rmax in the specific experimental setup.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of fMLP and thapsigargin in neutrophils, which can be investigated using this compound.

fMLP_Signaling_Pathway fMLP fMLP GPCR fMLP Receptor (GPCR) fMLP->GPCR G_protein G-protein (Gα and Gβγ) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release opens Microdomain Near-Membrane Ca²⁺ Microdomain Ca_release->Microdomain contributes to

Caption: fMLP signaling pathway leading to intracellular Ca²⁺ release in neutrophils.

Thapsigargin_Signaling_Pathway Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits ER Endoplasmic Reticulum (ER) Ca_depletion ER Ca²⁺ Depletion SERCA->Ca_depletion leads to STIM1 STIM1 Ca_depletion->STIM1 activates Orai1 Orai1 STIM1->Orai1 activates SOCE Store-Operated Ca²⁺ Entry (SOCE) Orai1->SOCE mediates Microdomain Near-Membrane Ca²⁺ Microdomain SOCE->Microdomain creates

Caption: Thapsigargin mechanism of action leading to store-operated Ca²⁺ entry.

Experimental Workflow

The following diagram outlines the general experimental workflow for using this compound.

Ffp18_Workflow start Start cell_prep Cell Preparation (e.g., Neutrophil Isolation) start->cell_prep loading This compound Loading (0.5-5 µM, 37°C, 30-45 min) cell_prep->loading wash Wash Cells (2x with HBSS + BSA) loading->wash deester De-esterification (≥30 min at RT) wash->deester imaging Ratiometric Imaging (Ex: 340/380 nm, Em: 510 nm) deester->imaging stimulation Cell Stimulation (e.g., fMLP, Thapsigargin) imaging->stimulation during analysis Data Analysis (Ratio Calculation & Ca²⁺ Conversion) imaging->analysis stimulation->imaging end End analysis->end

Caption: General experimental workflow for using this compound to measure near-membrane Ca²⁺.

References

A Technical Guide to the Study of Store-Operated Calcium Entry (SOCE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous signaling mechanism in a multitude of cell types. It is instrumental in regulating a wide array of physiological processes, from gene expression and cell proliferation to immune responses. Dysregulation of SOCE has been implicated in numerous pathologies, including immunodeficiency, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core principles of SOCE, clarifies the role of specific molecular tools, and offers detailed protocols for its study.

A notable point of clarification pertains to the compound Ffp-18-am . Contrary to some potential misconceptions, this compound is not an inhibitor of SOCE. Instead, it is the acetoxymethyl ester form of FFP-18, a fluorescent calcium indicator specifically designed to localize at the inner leaflet of the plasma membrane. Its purpose is to measure near-membrane calcium dynamics, which are a direct consequence of SOCE activation, offering a spatially refined alternative to cytosolic calcium indicators.

This document will detail the molecular players in the SOCE pathway, present a curated list of established SOCE inhibitors with their quantitative data, and provide comprehensive experimental protocols for the robust measurement of SOCE and the evaluation of potential inhibitors.

The Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE is a cellular process that is triggered by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecules (STIMs), which are ER-resident Ca²⁺ sensors. Upon Ca²⁺ unbinding in the ER lumen, STIM proteins oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM proteins directly interact with and activate Orai channels, which are highly selective Ca²⁺ channels in the plasma membrane. The opening of Orai channels allows for the influx of extracellular Ca²⁺ into the cytosol, a current known as the Ca²⁺ release-activated Ca²⁺ (CRAC) current. This sustained Ca²⁺ influx is essential for the refilling of ER stores and for downstream signaling events.

SOCE_Pathway cluster_er Endoplasmic Reticulum Ca_out Ca²⁺ Orai1 Orai1 Channel (Closed) Ca_out->Orai1 Influx PLC PLC IP3 IP₃ PLC->IP3 GPCR GPCR GPCR->PLC IP3R IP₃R IP3->IP3R 4. Binds STIM1_inactive STIM1 (Inactive) STIM1_inactive->Orai1 7. STIM1 oligomerizes,    translocates and    activates Orai1 Ca_ER Ca²⁺ IP3R->Ca_ER 5. Ca²⁺ Release Ca_ER->STIM1_inactive 6. Depletion   Activates Agonist Agonist Agonist->GPCR 1. Binding

Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

The Role of this compound in Studying SOCE

Ffp-18 is a fluorescent Ca²⁺ indicator derived from Fura-2. A key feature of Ffp-18 is its lipophilic tail, which causes it to associate with the inner leaflet of the plasma membrane.[1][2] It is loaded into cells as its acetoxymethyl ester (this compound), which is a membrane-permeant form. Once inside the cell, esterases cleave the AM group, trapping the active Ffp-18 indicator.

Due to its subcellular localization, Ffp-18 is uniquely suited for measuring Ca²⁺ dynamics in the microdomain immediately beneath the plasma membrane.[1] This is the precise location where Ca²⁺ enters the cell through Orai channels during SOCE. Therefore, Ffp-18 can detect the rapid and substantial rise in local Ca²⁺ concentration at the membrane, which may differ significantly in timing and magnitude from the changes in the bulk cytosol that are measured by soluble indicators like Fura-2.[1][2]

FFP18_Localization Ca_out Ca²⁺ Orai1 Orai1 Channel Ca_out->Orai1 SOCE FFP18 FFP-18 Orai1->FFP18 Ca_cyto Ca²⁺ Fura2 Fura-2 Ca_cyto->Fura2

Figure 2: Localization of FFP-18 at the plasma membrane for near-membrane Ca²⁺ detection.

Pharmacological Inhibition of SOCE

A variety of small molecules have been identified that inhibit SOCE through different mechanisms of action. These inhibitors are invaluable tools for dissecting the SOCE pathway and for investigating its physiological and pathological roles.

InhibitorMechanism of ActionReported IC₅₀Key Considerations
2-APB Modulates STIM1-Orai1 coupling. Can potentiate at low concentrations (<10 µM) and inhibit at higher concentrations.1-50 µM (Inhibitory)Lacks specificity; also affects IP₃ receptors and TRP channels.
SKF-96365 Blocks Orai channels and other non-selective cation channels.1-15 µMNot specific for SOCE; also inhibits voltage-gated Ca²⁺ channels.
BTP-2 (YM-58483) Potent and irreversible inhibitor of SOCE. Appears to primarily inhibit Orai1 and Orai2.10-100 nMRequires long pre-incubation times for maximal effect, suggesting an indirect mechanism of action.
Synta66 Potent and selective inhibitor of CRAC channels.1.4-3.0 µMDoes not appear to interfere with STIM1 clustering. Requires pre-incubation.
Leflunomide/Teriflunomide FDA-approved drugs for autoimmune diseases that have been shown to inhibit SOCE. The exact mechanism is still under investigation.4-10 µMLess potent than other inhibitors but represent clinically relevant scaffolds.
ML-9 Reversibly inhibits SOCE, potentially by preventing STIM1 puncta formation and translocation.~10 µMAlso a known inhibitor of myosin light chain kinase (MLCK), though its SOCE inhibition appears independent of this activity.

Experimental Protocols

Measurement of SOCE using Fluorescent Ca²⁺ Indicators (Calcium Add-back Assay)

This is a standard method to temporally separate Ca²⁺ release from intracellular stores from the subsequent Ca²⁺ influx through store-operated channels.

Materials:

  • Cells of interest cultured on glass-bottom dishes or 96-well plates.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM, or for near-membrane measurements, this compound).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS) containing Ca²⁺ (e.g., 1-2 mM CaCl₂).

  • Ca²⁺-free HBS (containing a chelator like EGTA, e.g., 0.5 mM).

  • ER Ca²⁺ store depleting agent (e.g., Thapsigargin, a SERCA pump inhibitor, or an agonist like carbachol).

  • SOCE inhibitor of interest.

  • Fluorescence microscope or plate reader capable of ratiometric imaging (for Fura-2) or single-wavelength intensity measurement.

Protocol:

  • Cell Loading:

    • Prepare a loading solution of the chosen Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBS. Add Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.

    • Incubate cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBS to remove excess extracellular dye.

  • Baseline Measurement:

    • Place the cells in Ca²⁺-free HBS.

    • Record the baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Store Depletion:

    • Add the store-depleting agent (e.g., 1 µM Thapsigargin) to the Ca²⁺-free HBS.

    • Record the transient increase in cytosolic Ca²⁺ resulting from the release of Ca²⁺ from the ER. Continue recording until the signal returns to a stable plateau.

  • Inhibitor Addition (Optional):

    • If testing an inhibitor, add the compound to the well at the desired concentration and incubate for the appropriate time (this can range from a few minutes to over 30 minutes depending on the inhibitor).

  • Calcium Add-back:

    • Reintroduce extracellular Ca²⁺ by adding a concentrated CaCl₂ solution to the well to achieve a final concentration of 1-2 mM.

    • Record the subsequent sharp and sustained increase in fluorescence. This rise represents the store-operated calcium entry.

  • Data Analysis:

    • Quantify the magnitude of SOCE by measuring the peak fluorescence intensity after Ca²⁺ re-addition or by calculating the area under the curve.

    • For inhibitor studies, compare the magnitude of SOCE in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC₅₀.

SOCE_Assay_Workflow start Start load 1. Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) start->load wash 2. Wash to remove extracellular dye load->wash baseline 3. Measure baseline fluorescence in Ca²⁺-free buffer wash->baseline deplete 4. Add store-depleting agent (e.g., Thapsigargin) baseline->deplete inhibitor 5. Add SOCE inhibitor (Test Condition) deplete->inhibitor addback 6. Re-add extracellular Ca²⁺ inhibitor->addback measure 7. Measure fluorescence increase (SOCE) addback->measure analyze 8. Quantify SOCE magnitude and % inhibition measure->analyze end End analyze->end

References

Illuminating the Cell's Edge: A Technical Guide to the Discovery and Development of Near-Membrane Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of near-membrane calcium (Ca²⁺) indicators, crucial tools for dissecting the intricate signaling cascades that occur at the cell periphery. Sub-plasma membrane Ca²⁺ dynamics govern a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Understanding these localized signals requires specialized probes capable of reporting Ca²⁺ concentration changes specifically within this spatially restricted domain. This document details the evolution, comparative properties, and practical application of both genetically encoded and synthetic near-membrane Ca²⁺ indicators.

Introduction: The Significance of the Submembrane Calcium Signal

Calcium signaling is characterized by its remarkable spatiotemporal complexity. Global changes in cytosolic Ca²⁺ represent only one dimension of this signaling network. At the interface between the plasma membrane and the cytosol, highly localized and rapid Ca²⁺ microdomains are formed by the influx of extracellular Ca²⁺ through various channels or by release from near-membrane stores like the endoplasmic reticulum (ER). These signals are often too transient and spatially confined to be accurately measured by conventional cytosolic indicators[1]. The development of indicators that can be specifically targeted to or associate with the inner leaflet of the plasma membrane has been a pivotal advance, enabling researchers to directly visualize and quantify these critical signaling events.

Classes of Near-Membrane Calcium Indicators

Two primary classes of indicators have been developed to study near-membrane Ca²⁺: genetically encoded calcium indicators (GECIs) and synthetic chemical dyes.

Genetically Encoded Calcium Indicators (GECIs)

GECIs are fluorescent proteins engineered to change their fluorescence properties upon binding Ca²⁺. Their key advantage is the ability to be genetically targeted to specific subcellular locations, including the plasma membrane, through fusion with targeting motifs.[2][3]

  • Targeting Strategies: Common strategies involve fusing the GECI to a lipidation signal peptide, such as the N-terminal sequence of Lck (a Src family kinase) or the MARCKS domain, which directs myristoylation and palmitoylation, anchoring the sensor to the membrane.[3][4]

  • Common GECI Backbones: The GCaMP series, based on a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide, is the most widely used scaffold for creating targeted indicators. Iterative improvements have led to variants with enhanced brightness, dynamic range, and kinetics.

Synthetic Calcium Indicators

Synthetic indicators are small molecules that chelate Ca²⁺. For near-membrane applications, these indicators are chemically modified to ensure their localization at the plasma membrane.

  • Targeting Strategies: Lipophilic tails, such as long alkyl chains, are conjugated to the Ca²⁺-sensitive fluorophore (e.g., Fura-2). This modification promotes the insertion of the indicator into the lipid bilayer, positioning the Ca²⁺-sensing moiety in the submembrane space.

  • Examples: FFP18 and C18-Fura-2 are well-characterized examples of this class. They consist of a Fura-2 derivative attached to a lipophilic chain, allowing them to associate with cell membranes and report on near-membrane Ca²⁺ levels with high temporal resolution.

Quantitative Comparison of Near-Membrane Indicators

The selection of an appropriate indicator depends on the specific experimental requirements, such as the expected Ca²⁺ concentration, the required temporal resolution, and the imaging setup. The table below summarizes key quantitative properties of several widely used near-membrane Ca²⁺ indicators.

IndicatorTypeTargeting MoietyApparent K_d (nM)Dynamic Range (ΔF/F_max or Ratio Change)Wavelengths (Ex/Em, nm)Key Features
Lck-GCaMP3 GECILck N-terminus~153>10-fold ΔF/F~488 / ~510Genetically targetable, improved brightness over GCaMP2.
Lck-GCaMP5G GECILck N-terminus~200-400~2-fold greater than Lck-GCaMP3~488 / ~510Improved dynamic range and sensitivity over GCaMP3.
C18-Fura-2 SyntheticC18 Alkyl Chain~150Ratiometric (Excitation)340 & 380 / ~510Ratiometric measurement allows for quantification of [Ca²⁺].
FFP18 SyntheticLipophilic TailHigher than Fura-2 (low μM range)Ratiometric (Excitation)340 & 380 / ~510Lower Ca²⁺ affinity, suitable for measuring larger [Ca²⁺] transients.
Lck-GCaMP6f GECILck N-terminus~375High ΔF/F~488 / ~510Fast kinetics, suitable for resolving rapid neuronal activity.

Key Signaling Pathways and Visualizations

Near-membrane Ca²⁺ signals are integral to many pathways. One of the most extensively studied is Store-Operated Calcium Entry (SOCE), a mechanism for replenishing ER Ca²⁺ stores and generating sustained Ca²⁺ signals.

Store-Operated Calcium Entry (SOCE) Pathway

SOCE is initiated by the depletion of Ca²⁺ from the ER. This is sensed by STIM1, an ER-resident protein, which then translocates to ER-plasma membrane junctions. Here, it activates Orai1, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, leading to Ca²⁺ influx across the plasma membrane.

SOCE_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Orai1 Orai1 Channel (Closed) Orai1_Open Orai1 Channel (Open) Ca_cyt Cytosolic Ca²⁺ Increase Orai1_Open->Ca_cyt STIM1_Inactive STIM1 (Ca²⁺ Bound) STIM1_Active STIM1 (Active) STIM1_Inactive->STIM1_Active Conformational Change STIM1_Active->Orai1 Translocates & Activates ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_Inactive Depletion IP3R->ER_Ca Releases Ca²⁺ Ca_ext Extracellular Ca²⁺ Ca_ext->Orai1_Open Influx

Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.
Experimental Workflow Comparison

The workflows for using GECIs and synthetic indicators differ significantly, primarily in the method of indicator delivery and targeting.

Indicator_Workflows cluster_GECI Genetically Encoded Indicator Workflow cluster_Synthetic Synthetic Indicator Workflow GECI_1 1. Design Construct (e.g., Lck-GCaMP) GECI_2 2. Transfect/Transduce Cells GECI_1->GECI_2 GECI_3 3. Protein Expression (24-72 hours) GECI_2->GECI_3 GECI_4 4. Cellular Stimulation GECI_3->GECI_4 GECI_5 5. Fluorescence Imaging (e.g., TIRF) GECI_4->GECI_5 SYN_1 1. Prepare Dye Stock (e.g., FFP18-AM in DMSO) SYN_2 2. Prepare Loading Buffer SYN_1->SYN_2 SYN_3 3. Incubate with Cells (30-60 minutes) SYN_2->SYN_3 SYN_4 4. Wash & De-esterification SYN_3->SYN_4 SYN_5 5. Cellular Stimulation SYN_4->SYN_5 SYN_6 6. Fluorescence Imaging SYN_5->SYN_6

Figure 2: Comparison of experimental workflows for GECIs and synthetic dyes.

Experimental Protocols

Detailed methodologies are critical for the successful application of these indicators. Below are representative protocols for using both a genetically encoded and a synthetic near-membrane indicator.

Protocol 1: Expression of Lck-GCaMP and Imaging via TIRF Microscopy

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a membrane-targeted GCaMP and subsequent imaging.

Materials:

  • Plasmid DNA: pAAV-GFAP-Lck-GCaMP6f (or similar)

  • Adherent mammalian cells (e.g., HEK293, HeLa, or primary astrocytes)

  • Glass-bottom imaging dishes (e.g., 35 mm)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • HEPES-buffered salt solution (HBSS)

  • TIRF microscope equipped with a ~488 nm laser and an EMCCD camera.

Methodology:

  • Cell Plating: Plate cells onto glass-bottom dishes 24 hours before transfection to achieve 70-80% confluency.

  • Transfection: a. Prepare DNA-lipid complexes according to the transfection reagent manufacturer's protocol. For a 35 mm dish, typically 2.5 µg of plasmid DNA is used. b. Add the complexes to the cells and incubate for 24-48 hours to allow for robust expression of the Lck-GCaMP sensor.

  • Preparation for Imaging: a. Gently wash the cells twice with pre-warmed HBSS to remove culture medium. b. Add fresh HBSS to the dish. This will serve as the imaging buffer.

  • TIRF Microscopy: a. Place the dish on the microscope stage and bring the cells into focus. b. Switch to TIRF illumination mode. Adjust the laser angle to achieve total internal reflection, which selectively excites fluorophores within ~100 nm of the coverslip. c. Set camera acquisition parameters. For fast events, use frame rates of 10-100 Hz with an EMCCD camera for high sensitivity.

  • Image Acquisition: a. Record a baseline fluorescence for 30-60 seconds. b. Add the agonist or stimulus of interest to elicit a Ca²⁺ response. c. Continue recording to capture the full rise and decay of the fluorescence signal.

  • Data Analysis: a. Define regions of interest (ROIs) over responding cells or subcellular domains. b. Extract the mean fluorescence intensity for each ROI over time. c. Calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀, where F₀ is the baseline fluorescence.

Protocol 2: Loading Cells with Fura-2 AM Near-Membrane Derivative

This protocol outlines the loading of an acetoxymethyl (AM) ester form of a lipophilic Fura-2 derivative, such as C18-Fura-2 AM or FFP18 AM.

Materials:

  • Near-membrane Fura-2 derivative (AM ester form)

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Adherent cells on coverslips or in imaging dishes

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological saline

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters) and an emission filter around 510 nm.

Methodology:

  • Prepare Stock Solutions: a. Prepare a 1-5 mM stock solution of the Fura-2 AM derivative in anhydrous DMSO. Store desiccated at -20°C.

  • Prepare Loading Buffer: a. For a final dye concentration of 2-5 µM, first mix the required volume of the dye stock solution with an equal volume of 20% Pluronic F-127. This aids in dispersing the hydrophobic AM ester in the aqueous buffer. b. Vigorously vortex this mixture into pre-warmed KRH buffer. The final Pluronic F-127 concentration should be ~0.02-0.04%. c. Optional: Add probenecid (1-2 mM) to the loading and wash buffers to inhibit organic anion transporters, which can extrude the de-esterified dye from the cell.

  • Cell Loading: a. Wash cells twice with KRH buffer to remove culture medium. b. Replace the buffer with the dye loading solution and incubate for 30-60 minutes at room temperature or 37°C. Incubation at room temperature can reduce dye compartmentalization into organelles.

  • Wash and De-esterification: a. Wash the cells twice with indicator-free KRH buffer (containing probenecid, if used) to remove extracellular dye. b. Incubate the cells in fresh KRH buffer for an additional 30 minutes to allow intracellular esterases to fully cleave the AM ester, trapping the active, membrane-associated indicator.

  • Ratiometric Imaging: a. Place the cells on the microscope stage. b. Acquire images by alternating excitation between ~340 nm and ~380 nm, collecting the emission at ~510 nm for each. c. Record a baseline ratio before adding a stimulus, and continue recording throughout the cellular response.

  • Data Analysis: a. After background subtraction, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F₃₄₀/F₃₈₀). b. The ratio value can be used to determine the absolute Ca²⁺ concentration using the Grynkiewicz equation, following calibration of the dye's R_min, R_max, and K_d in the specific experimental setup.

Conclusion and Future Directions

The development of near-membrane calcium indicators has been instrumental in advancing our understanding of localized Ca²⁺ signaling. Genetically encoded sensors offer unparalleled targetability and are ideal for chronic in vivo studies, while synthetic indicators often provide superior photostability and the potential for true ratiometric quantification.

Future development will likely focus on creating indicators with faster kinetics to resolve even more rapid signaling events at the mouth of ion channels, improved photostability for long-term imaging, and a broader palette of colors to enable multiplexed imaging of near-membrane Ca²⁺ alongside other signaling events. The continued refinement of these essential tools will undoubtedly unlock new insights into the complex and beautiful world of cellular signaling at the plasma membrane.

References

A Technical Guide to Ffp-18-am: A Cell-Permeable Fluorescent Indicator for Near-Membrane Calcium Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ffp-18-am, a cell-permeable fluorescent indicator specifically designed for the measurement of near-membrane calcium (Ca²⁺) concentrations. This guide is intended for researchers, scientists, and drug development professionals who are investigating cellular signaling pathways where localized calcium dynamics at the plasma membrane play a critical role.

Core Concepts and Applications

This compound is an acetoxymethyl (AM) ester derivative of a fluorescent Ca²⁺ indicator. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeable active indicator in the cytoplasm. Due to its chemical structure, this compound preferentially localizes to the inner leaflet of the plasma membrane, making it an ideal tool for studying Ca²⁺ microdomains in this specific subcellular region.

The primary application of this compound is to monitor near-membrane Ca²⁺ transients that are distinct from global cytosolic Ca²⁺ changes. These localized Ca²⁺ signals are crucial in a variety of cellular processes, including:

  • Store-Operated Calcium Entry (SOCE): A major mechanism for Ca²⁺ influx in non-excitable cells, where the depletion of intracellular Ca²⁺ stores triggers the opening of plasma membrane Ca²⁺ channels.

  • Receptor-Operated Calcium Entry (ROCE): The activation of plasma membrane channels directly by receptor-ligand interactions.

  • Second Messenger Signaling: The initiation and regulation of downstream signaling cascades by localized Ca²⁺ influx.

  • Exocytosis and Endocytosis: Cellular processes involving the fusion and budding of vesicles at the plasma membrane.

Supplier and Purchasing Information

As of late 2025, obtaining this compound may require sourcing from specialized chemical suppliers. While some vendors have previously listed the product, availability can be intermittent. Researchers are advised to inquire directly with suppliers for the most current stock information and lead times.

Potential Supplier:

  • Santa Cruz Biotechnology, Inc. [1]

    • Product Name: FFP-18(AM)

    • Note: Researchers should verify current availability and request a certificate of analysis for lot-specific data.

Another previously listed supplier is Immunomart, although the product has been noted as out of stock.[1]

Technical and Quantitative Data

Comprehensive technical data for this compound is not always readily available in a consolidated datasheet. The following table summarizes the available quantitative information from various sources.

PropertyValueSource
Purity ≥95%Santa Cruz Biotechnology
Molecular Formula C₆₂H₈₁N₅O₂₅Immunomart, Santa Cruz Biotechnology
Molecular Weight 1296.33 g/mol Santa Cruz Biotechnology
CAS Number 348079-15-2Immunomart
Storage Temperature -20°CImmunomart

Note: Key quantitative data such as excitation and emission maxima, dissociation constant (Kd) for Ca²⁺, and quantum yield are not consistently provided by suppliers. Researchers may need to perform in-house characterization or consult primary literature for these parameters.

Experimental Protocols

A detailed, standardized protocol for the use of this compound is not widely published. However, based on its properties as an AM ester-based calcium indicator and its application in published research, a general protocol can be outlined. The following methodology is a composite based on standard practices for similar fluorescent probes and findings from a study utilizing this compound in human neutrophils.[2]

Reagent Preparation
  • This compound Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light and moisture.

  • Loading Buffer:

    • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.

    • The buffer should be at a physiological pH (typically 7.2-7.4).

    • To aid in the solubilization of the AM ester in aqueous buffer, Pluronic® F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.02-0.04%.

    • Probenecid (an anion-exchange transport inhibitor) can be included at 1-2.5 mM to prevent the extrusion of the de-esterified indicator by organic anion transporters.

Cell Loading Procedure
  • Cell Preparation:

    • Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

    • Ensure cells are healthy and sub-confluent on the day of the experiment.

  • Dye Loading:

    • Prepare the this compound loading solution by diluting the DMSO stock into the loading buffer to a final concentration typically in the range of 1-10 µM. The optimal concentration will need to be determined empirically for each cell type.

    • Remove the cell culture medium and wash the cells once with the loading buffer (without the dye).

    • Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes in the dark. The optimal loading time will vary depending on the cell type.

  • De-esterification:

    • After the loading period, wash the cells two to three times with fresh, warm loading buffer (without the dye, but containing probenecid if used during loading) to remove any extracellular this compound.

    • Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.

Imaging Near-Membrane Calcium
  • Microscopy Setup:

    • Use an epifluorescence or confocal microscope equipped with a suitable light source and filter sets for ratiometric or single-wavelength fluorescence imaging.

    • Maintain the cells in a physiological buffer during imaging.

    • A perfusion system is recommended to allow for the addition of stimuli and inhibitors during the experiment.

  • Data Acquisition:

    • In a study on neutrophils, the change in the excitation spectra of this compound was used to monitor its conversion to the Ca²⁺-sensitive form.[2]

    • For ratiometric measurements, acquire fluorescence images at two different excitation or emission wavelengths, corresponding to the Ca²⁺-bound and Ca²⁺-free states of the indicator. The exact wavelengths will need to be determined empirically.

    • Acquire a baseline fluorescence signal before the addition of any stimulus.

    • Add the stimulus of interest (e.g., a receptor agonist, or a SERCA inhibitor like thapsigargin to induce store depletion) and record the changes in fluorescence over time.

    • To distinguish between intracellular and any remaining extracellular dye, a membrane-impermeant quenching agent like Ni²⁺ can be added to the extracellular solution.[2]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

This compound Cell Loading and Activation Workflow

Ffp18am_Workflow Ffp18am_AM This compound (AM ester) (Membrane Permeable) Cell_Membrane Plasma Membrane Ffp18am_AM->Cell_Membrane Esterases Intracellular Esterases Ffp18am_AM->Esterases Cleavage of AM esters Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Ffp18am_Active This compound (Active) (Membrane Impermeable) Esterases->Ffp18am_Active Localization Localization to Inner Membrane Ffp18am_Active->Localization Calcium Ca²⁺ Localization->Calcium Fluorescence Fluorescence Signal Calcium->Fluorescence

Caption: Workflow of this compound from cell loading to fluorescence signal generation.
Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Store ER Ca²⁺ Store IP3R->Ca_Store Opens STIM1 STIM1 Ca_Store->STIM1 Depletion Activates Orai1 Orai1 STIM1->Orai1 Translocates & Activates Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Mediates PM Plasma Membrane Ffp18am This compound Ca_Influx->Ffp18am Detected by

Caption: Simplified signaling pathway of Store-Operated Calcium Entry (SOCE).
Experimental Logic for Investigating SOCE with this compound

SOCE_Experiment_Logic Start Start: Cells loaded with this compound Baseline Measure baseline near-membrane fluorescence Start->Baseline Add_Thapsigargin Add Thapsigargin (in Ca²⁺-free medium) Baseline->Add_Thapsigargin Measure_Depletion Observe for initial Ca²⁺ transient (release from stores) Add_Thapsigargin->Measure_Depletion Add_Ca Re-introduce extracellular Ca²⁺ Measure_Depletion->Add_Ca Measure_Influx Measure sustained increase in near-membrane fluorescence (SOCE) Add_Ca->Measure_Influx End End of Experiment Measure_Influx->End

Caption: Logical workflow for a SOCE experiment using this compound.

Conclusion

This compound is a valuable tool for the investigation of near-membrane calcium signaling. Its ability to localize to the sub-plasma membrane space allows for the specific measurement of Ca²⁺ dynamics that are often masked by global cytosolic measurements. While challenges may exist in sourcing the compound and obtaining comprehensive technical specifications, the insights gained from its use can significantly advance our understanding of a wide range of cellular processes. Researchers are encouraged to empirically determine optimal loading conditions and spectral properties for their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols for Ffp-18-am Cell Loading in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the loading of the fluorescent indicator Ffp-18-am into primary neurons. This guide is intended for researchers and professionals in the fields of neuroscience, cell biology, and drug development who are utilizing fluorescence microscopy to study neuronal activity.

Introduction

This compound is a novel acetoxymethyl (AM) ester-based fluorescent indicator designed for monitoring intracellular signaling in live cells. The AM ester group facilitates the passive diffusion of the dye across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye within the cytosol. This allows for the sensitive detection of specific intracellular events through changes in fluorescence intensity. This protocol has been optimized for primary neuronal cultures, which are a critical tool for studying neuronal function and for screening potential neuro-active compounds.

Experimental Protocols

Materials and Reagents
  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • This compound fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Neurobasal medium or other appropriate cell culture medium

  • Poly-D-lysine coated coverslips or culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

  • Fluorescence microscope with appropriate filter sets for this compound

Preparation of Reagents
  • This compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving it in anhydrous DMSO. The final concentration of the stock solution should be between 1 and 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Pluronic™ F-127 Stock Solution:

    • Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO.

    • This solution can be stored at room temperature.

  • Loading Solution:

    • For a final loading concentration of 5 µM this compound, dilute the this compound stock solution into a physiological buffer such as HBSS.

    • To aid in the dispersion of the dye in the aqueous loading solution, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution.

    • Then, dilute this mixture into the physiological buffer to achieve the final desired concentration of this compound and a final Pluronic™ F-127 concentration of 0.02-0.1%.

    • Vortex the loading solution gently before use. It is recommended to prepare this solution fresh for each experiment.

Cell Loading Protocol
  • Culture Preparation:

    • Culture primary neurons on poly-D-lysine coated coverslips or in appropriate culture plates until they have reached the desired stage of development for the experiment.

  • Medium Removal:

    • Carefully aspirate the culture medium from the neurons.

  • Washing:

    • Gently wash the neurons once with pre-warmed (37°C) physiological buffer (e.g., HBSS).

  • Dye Loading:

    • Add the freshly prepared this compound loading solution to the neurons. Ensure the entire cell monolayer is covered.

  • Incubation:

    • Incubate the neurons with the loading solution for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may need to be determined empirically for different neuronal preparations and experimental conditions.

  • Washing:

    • After incubation, carefully aspirate the loading solution.

    • Wash the neurons two to three times with pre-warmed physiological buffer to remove any excess extracellular dye.

  • De-esterification:

    • Add fresh, pre-warmed physiological buffer or culture medium to the neurons.

    • Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • The neurons are now ready for fluorescence imaging. Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Use the appropriate excitation and emission wavelengths for this compound to visualize the loaded cells.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound cell loading protocol. Researchers should note that these are starting recommendations and may require optimization for specific experimental setups.

ParameterRecommended RangeNotes
This compound Stock Conc. 1 - 10 mM in DMSOStore at -20°C, protected from light.
Pluronic F-127 Stock Conc. 20% (w/v) in DMSOAids in dye solubilization.
Final Loading Conc. 1 - 10 µMOptimal concentration should be determined empirically to maximize signal and minimize toxicity.
Incubation Time 30 - 60 minutesLonger times may increase dye loading but also potential cytotoxicity.
Incubation Temperature 37°CPhysiological temperature is generally optimal for AM ester loading.
De-esterification Time 30 minutesAllows for complete cleavage of the AM ester group, activating the dye.

Visualization

Experimental Workflow

Ffp18am_Loading_Workflow This compound Loading Protocol Workflow prep_reagents Prepare this compound and Pluronic F-127 Stock Solutions prep_loading Prepare Fresh Loading Solution (this compound + Pluronic F-127 in Buffer) prep_reagents->prep_loading load_dye Incubate Neurons with This compound Loading Solution prep_loading->load_dye culture_prep Culture Primary Neurons on Coated Coverslips wash1 Wash Neurons with Pre-warmed Buffer culture_prep->wash1 wash1->load_dye wash2 Wash Neurons to Remove Excess Extracellular Dye load_dye->wash2 deesterify Incubate for De-esterification wash2->deesterify image Fluorescence Imaging deesterify->image

Caption: Workflow for loading this compound into primary neurons.

Signaling Pathway (Hypothetical)

Ffp18am_Signaling_Pathway Hypothetical this compound Activation Pathway extracellular This compound (Extracellular) membrane Cell Membrane extracellular->membrane Passive Diffusion intracellular_inactive This compound (Intracellular, Inactive) membrane->intracellular_inactive active_dye Ffp-18 (Active, Fluorescent) intracellular_inactive->active_dye Cleavage of AM ester esterases Intracellular Esterases esterases->intracellular_inactive fluorescence Fluorescence Signal active_dye->fluorescence Excitation

Caption: Activation of this compound within a neuron.

Application Notes and Protocols for Ffp-18-am Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ffp-18-am is a cell-permeable, ratiometric fluorescent indicator specifically designed for the measurement of near-membrane calcium (Ca²⁺) concentrations. Its lipophilic properties facilitate its incorporation into the plasma membrane, allowing for the precise monitoring of Ca²⁺ dynamics in the sub-plasma membrane microdomain. This is particularly valuable for studying cellular processes such as store-operated calcium entry (SOCE), receptor-mediated signaling, and other events that involve localized changes in Ca²⁺ levels at the cell periphery. The acetoxymethyl (AM) ester moiety renders the molecule membrane-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of the dye near the plasma membrane.

Mechanism of Action

This compound is a lipophilic analog of the ratiometric calcium indicator Fura-2. The hydrophobic tail of this compound inserts into the lipid bilayer of the plasma membrane, while the Ca²⁺-chelating headgroup resides in the cytoplasm. Upon binding to Ca²⁺, the fluorescent properties of the dye change, allowing for the ratiometric measurement of Ca²⁺ concentration. Ratiometric imaging involves exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence intensities. This method provides a more accurate quantification of ion concentrations, as it is less susceptible to variations in dye concentration, cell thickness, and illumination intensity.

Data Presentation

ParameterValueCell TypeReference
Working Concentration 5 µMCultured Astrocytes[1]
Loading Time 2 hoursCultured Astrocytes[1]
Excitation Wavelength 1 (Ca²⁺-bound) ~340 nmN/AInferred from Fura-2 analogy
Excitation Wavelength 2 (Ca²⁺-free) ~380 nmN/AInferred from Fura-2 analogy
Emission Wavelength ~510 nmN/AInferred from Fura-2 analogy
Typical Change in Fluorescence Ratio (F340/F380) Varies with stimulusN/AApplication-dependent
Signal-to-Noise Ratio HighN/ADependent on imaging system

Experimental Protocols

1. Reagent Preparation

  • This compound Stock Solution (1 mM):

    • Bring the vial of this compound to room temperature before opening.

    • Dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM. For example, dissolve 1 mg of this compound (MW: 1296.33 g/mol ) in 771 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.

    • This solution can be stored at room temperature.

  • Loading Buffer:

    • Prepare a physiological buffer appropriate for your cultured cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer).

    • Just before use, dilute the this compound stock solution into the physiological buffer to the desired final working concentration (e.g., 5 µM).

    • To aid in the dispersion of the dye, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 solution, and then add this mixture to the buffer. The final concentration of Pluronic F-127 should be between 0.02% and 0.04%.

2. Cell Preparation

  • Plate the cultured cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and reach the desired confluency.

  • On the day of the experiment, remove the culture medium from the cells.

3. This compound Staining

  • Wash the cells gently with the physiological buffer.

  • Add the prepared Loading Buffer containing this compound to the cells.

  • Incubate the cells for 2 hours at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and experimental conditions.

  • After incubation, remove the Loading Buffer.

  • Wash the cells two to three times with the physiological buffer to remove any excess dye.

  • Add fresh physiological buffer to the cells.

  • The cells are now ready for imaging.

4. Imaging

  • Place the dish or coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately at approximately 340 nm and 380 nm.

  • Collect the fluorescence emission at approximately 510 nm.

  • The ratio of the fluorescence intensity at the two excitation wavelengths (F340/F380) is proportional to the intracellular near-membrane Ca²⁺ concentration.

  • Acquire baseline fluorescence ratios before applying any stimulus.

  • Apply the experimental stimulus (e.g., agonist, ionophore) and record the changes in the fluorescence ratio over time.

Mandatory Visualization

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyto Ca²⁺ Ca_ext->Ca_cyto 9. Ca²⁺ Influx (SOCE) GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R 4. Binding Orai1 Orai1 Ca_er Ca²⁺ STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 7. Conformational Change STIM1_active->Orai1 8. Translocation & Activation Ca_er->Ca_cyto 5. Ca²⁺ Release Ca_er->STIM1_inactive 6. Depletion Agonist Agonist Agonist->GPCR 1. Binding

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Workflow: this compound Staining

Ffp18am_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis prep_reagents Prepare Reagents (this compound, Pluronic F-127, Buffer) load_dye Load with this compound (5 µM, 2 hours, 37°C) prep_reagents->load_dye prep_cells Plate and Culture Cells wash1 Wash Cells prep_cells->wash1 wash1->load_dye wash2 Wash Cells (3x) load_dye->wash2 add_buffer Add Fresh Buffer wash2->add_buffer acquire_baseline Acquire Baseline Ratiometric Images (Ex: 340/380nm, Em: 510nm) add_buffer->acquire_baseline add_stimulus Apply Stimulus acquire_baseline->add_stimulus acquire_data Record Fluorescence Ratio Changes add_stimulus->acquire_data analyze_data Analyze Data acquire_data->analyze_data

References

Live-Cell Imaging of Near-Membrane Calcium Dynamics with Ffp-18-am: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ffp-18-am is a lipophilic, cell-permeable fluorescent indicator specifically designed for the measurement of near-membrane intracellular calcium ([Ca²⁺]i) concentrations. As an acetoxymethyl (AM) ester derivative of a Fura-2 analog, this compound readily crosses the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Ffp-18 probe at the inner leaflet of the plasma membrane. This strategic localization allows for the precise monitoring of [Ca²⁺]i dynamics in the sub-plasma membrane microdomain, a critical region for various cellular signaling events. This ratiometric dye, with excitation wavelengths at 340 nm and 380 nm and an emission maximum around 510 nm, enables quantitative and dynamic imaging of calcium fluxes in live cells, providing valuable insights into signaling pathways and cellular responses to stimuli.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound fluorescent probe, facilitating its effective use in live-cell imaging experiments.

PropertyValueNotes
Excitation Wavelengths 340 nm / 380 nmRatiometric dye, allowing for quantitative measurements.
Emission Wavelength ~510 nm
Dissociation Constant (Kd) for Ca²⁺ ~0.4 µMThis value can be influenced by the specific cellular environment.
Formulation Acetoxymethyl (AM) esterCell-permeable form for loading into live cells.
Cellular Localization Inner leaflet of the plasma membraneEnables specific measurement of near-membrane calcium.

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

Near-membrane calcium indicators like this compound are instrumental in studying signaling pathways that involve localized calcium influx, such as Store-Operated Calcium Entry (SOCE). SOCE is a crucial mechanism for replenishing intracellular calcium stores and mediating a variety of cellular functions. The following diagram illustrates the key steps in the SOCE pathway.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ ORAI1 ORAI1 Channel Ca_cyto Ca²⁺ ORAI1->Ca_cyto 8. Ca²⁺ Influx GPCR GPCR PLC PLC GPCR->PLC 2. Activation IP3 IP₃ PLC->IP3 3. Generates IP3R IP₃R IP3->IP3R 4. Binds & Activates STIM1 STIM1 STIM1->ORAI1 7. Translocates & Activates Ca_er Ca²⁺ Ca_er->Ca_cyto 5. Ca²⁺ Release Ca_er->STIM1 6. Depletion Sensed Agonist Agonist Agonist->GPCR 1. Binding

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound to monitor near-membrane calcium dynamics.

Ffp18am_Workflow cluster_prep Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., on coverslips) reagent_prep 2. Reagent Preparation (this compound stock, imaging buffer) loading 3. Cell Loading (Incubate with this compound) reagent_prep->loading wash 4. Wash (Remove excess probe) loading->wash equilibration 5. Equilibration (In imaging buffer) wash->equilibration baseline 6. Baseline Imaging (Record resting [Ca²⁺]) equilibration->baseline stimulation 7. Cell Stimulation (Add agonist/drug) baseline->stimulation recording 8. Dynamic Recording (Capture [Ca²⁺] changes) stimulation->recording ratio_calc 9. Ratiometric Analysis (340/380 nm ratio) recording->ratio_calc quantification 10. Quantification (Convert ratio to [Ca²⁺]) ratio_calc->quantification interpretation 11. Interpretation (Relate to cellular response) quantification->interpretation

Caption: Experimental workflow for this compound live-cell imaging.

Detailed Experimental Protocols

I. Reagent Preparation
  • This compound Stock Solution (1-5 mM):

    • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Dissolve Pluronic F-127 in DMSO. This may require gentle warming.

    • Store at room temperature.

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS):

    • Prepare HBSS containing calcium, magnesium, and glucose.

    • Ensure the buffer is at the appropriate pH (typically 7.2-7.4) and temperature for the experiment.

II. Cell Preparation and Loading

This protocol provides a general guideline. Optimal loading conditions (concentration, time, and temperature) should be determined empirically for each cell type and experimental setup.

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips appropriate for live-cell imaging.

    • Allow cells to adhere and reach the desired confluency (typically 70-90%).

  • Preparation of Loading Solution:

    • For a final loading concentration of 1-5 µM this compound, dilute the stock solution into the imaging buffer.

    • To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, first mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127 stock solution.

    • Vortex the mixture briefly and then add it to the pre-warmed imaging buffer. Vortex again to ensure a homogenous solution.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer.

    • Add the this compound loading solution to the cells.

    • Incubate for 30-120 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized; for example, neutrophils may require longer incubation periods.

  • Washing:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any extracellular probe.

    • Add fresh imaging buffer to the cells for the imaging experiment.

III. Live-Cell Imaging
  • Microscope Setup:

    • Use a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter centered around 510 nm.

    • Ensure the microscope is equipped with a heated stage and, if necessary, a CO₂ incubation chamber to maintain cell viability.

  • Imaging Procedure:

    • Allow the cells to equilibrate on the microscope stage for at least 10 minutes before starting the experiment.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

    • To initiate a response, add the desired stimulus (e.g., agonist, drug) to the imaging chamber.

    • Continuously record the fluorescence changes at both excitation wavelengths over the desired time course.

IV. Data Analysis
  • Background Subtraction:

    • For each time point, subtract the background fluorescence from both the 340 nm and 380 nm images.

  • Ratiometric Calculation:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each cell or region of interest over time.

  • Conversion to [Ca²⁺]i (Optional):

    • The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, which requires calibration to determine Rmin, Rmax, and Sf2/Sb2.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Insufficient probe loading. - Photobleaching. - Low probe concentration.- Increase this compound concentration or incubation time. - Reduce excitation light intensity or exposure time. - Ensure proper preparation of the loading solution.
High Background Fluorescence - Incomplete washing. - Cell death and probe leakage. - Autofluorescence from media components.- Increase the number and duration of washes. - Ensure cells are healthy before and during the experiment. - Use a phenol red-free imaging buffer.
Uneven Dye Loading - Inhomogeneous loading solution. - Cell clumping.- Ensure thorough mixing of the loading solution with Pluronic F-127. - Ensure cells are seeded at an appropriate density to avoid clumping.
No Response to Stimulus - Inactive stimulus. - Cell health issues. - Inappropriate experimental conditions.- Prepare fresh stimulus solution. - Verify cell viability. - Ensure imaging buffer and temperature are optimal for the cell type.

Application Notes and Protocols for FFP-18-AM in Optimal Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFP-18-AM, also known as fura-FFP18, is a ratiometric, fluorescent calcium indicator specifically designed for measuring calcium ion concentrations near the plasma membrane. As an analog of the widely used Fura-2, this compound possesses a hydrophobic tail that facilitates its localization to cellular membranes, making it an invaluable tool for studying calcium signaling in subcellular microdomains.[1][2][3] This unique property allows researchers to investigate near-membrane calcium transients that may be obscured when using cytosolic calcium indicators. Applications include the study of store-operated calcium entry, receptor-mediated calcium influx, and other signaling events that originate at or near the cell surface.

These application notes provide a comprehensive guide to utilizing this compound for optimal calcium imaging, including recommended loading concentrations, a detailed experimental protocol, and diagrams to illustrate key processes.

Quantitative Data Summary

Successful calcium imaging with this compound is critically dependent on the optimal dye concentration, which can vary between cell types and experimental conditions. The following table summarizes the recommended concentration range based on available literature. Researchers are encouraged to perform a concentration titration to determine the optimal working concentration for their specific cell type and experimental setup.

ParameterRecommended RangeCell Type ExampleReference
This compound Loading Concentration 0.5 - 10 µMSmooth Muscle Cells, Neutrophils[1][2]
Fura-2 AM Loading Concentration (for comparison) 1 - 5 µMHEK293, Cortical Neurons

Note: Due to the limited number of publications with detailed protocols specifically for this compound, the broader range is provided. A starting concentration of 2-5 µM is recommended for initial experiments.

Signaling Pathway

This compound is a tool to measure intracellular calcium signaling; it is not a component of the signaling pathway itself. It is used to monitor changes in cytosolic free calcium that are central to numerous signaling cascades. A generalized calcium signaling pathway that can be monitored using this compound is depicted below. This pathway illustrates how an external stimulus can lead to an increase in intracellular calcium, which then triggers various cellular responses.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Ca2+ Channel Ca_Cytosol Cytosolic Ca2+ (Measured by FFP-18) Ca_Channel->Ca_Cytosol Influx IP3R IP3 Receptor ER_Ca Ca2+ Store IP3R->ER_Ca Opens ER_Ca->Ca_Cytosol Release Ligand Ligand Ligand->GPCR Activation IP3->IP3R Binds Cell_Response Cellular Response Ca_Cytosol->Cell_Response Triggers

Caption: Generalized Calcium Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps for a typical calcium imaging experiment using this compound.

G Cell_Culture 1. Cell Culture (Plate cells on coverslips) Stock_Solution 2. Prepare this compound Stock Solution (in DMSO) Loading_Solution 3. Prepare Loading Solution (Dilute this compound in buffer) Stock_Solution->Loading_Solution Cell_Loading 4. Cell Loading (Incubate cells with this compound) Loading_Solution->Cell_Loading Washing 5. Washing (Remove excess dye) Cell_Loading->Washing De_esterification 6. De-esterification (Allow hydrolysis of AM ester) Washing->De_esterification Imaging 7. Calcium Imaging (Acquire fluorescence data) De_esterification->Imaging Data_Analysis 8. Data Analysis (Calculate ratiometric changes) Imaging->Data_Analysis

Caption: Experimental Workflow for Calcium Imaging.

Detailed Experimental Protocol

This protocol is a general guideline for loading cells with this compound and is based on standard procedures for other fura-based AM ester dyes. Optimization for specific cell types and experimental conditions is highly recommended.

Materials:

  • This compound (fura-FFP18, AM ester)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4

  • Probenecid (optional, to prevent dye leakage)

  • Cells cultured on coverslips suitable for microscopy

Equipment:

  • Fluorescence microscope equipped with appropriate filters for ratiometric imaging of fura-dyes (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

  • Incubator (37°C, 5% CO2)

  • Perfusion system (optional)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock Solution (1-5 mM): Dissolve this compound in anhydrous DMSO. For example, dissolve 50 µg of this compound (MW ~1296 g/mol ) in approximately 38.6 µL of DMSO for a 1 mM solution. Vortex briefly to ensure complete dissolution. Store in small aliquots at -20°C, protected from light and moisture.

    • Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This solution can be stored at room temperature.

    • Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with buffer.

  • Preparation of Loading Buffer:

    • Prepare a physiological buffer (e.g., HBSS) buffered with HEPES.

    • For a final this compound concentration of 5 µM, dilute the 1 mM stock solution 1:200 in the buffer.

    • To aid in the dispersion of the dye, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127 stock solution. Vortex this mixture.

    • Then, add this mixture to the pre-warmed (37°C) physiological buffer.

    • If using, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells grown on coverslips.

    • Wash the cells once with the pre-warmed physiological buffer.

    • Add the this compound loading buffer to the cells, ensuring the cells are completely covered.

    • Incubate the cells for 30-60 minutes at 37°C. The optimal loading time will vary depending on the cell type and should be determined empirically.

  • Washing and De-esterification:

    • After incubation, aspirate the loading buffer.

    • Wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.

    • Add fresh physiological buffer and incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at approximately 510 nm.

    • Record the fluorescence intensity at both excitation wavelengths over the course of the experiment.

    • Changes in intracellular calcium concentration are represented by the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in the 340/380 ratio corresponds to an increase in intracellular calcium.

Important Considerations:

  • Optimization: The optimal concentration of this compound, loading time, and temperature should be determined for each cell type to ensure adequate signal-to-noise ratio and minimize cytotoxicity.

  • Phototoxicity: Minimize exposure of the cells to the excitation light to reduce phototoxicity and photobleaching.

  • Controls: Include appropriate controls in your experiments, such as unloaded cells to assess autofluorescence and cells treated with ionophores (e.g., ionomycin) to determine the maximum fluorescence ratio.

  • Calibration: For quantitative measurements of absolute calcium concentrations, a calibration of the fluorescence ratio is necessary.

References

Quantitative Analysis of Ffp-18-am Fluorescence Signals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ffp-18-am is a cell-permeable, amphipathic fluorescent indicator specifically designed for the quantitative analysis of near-membrane calcium (Ca²⁺) dynamics. Its unique properties allow it to associate with cellular membranes, providing a powerful tool to investigate localized Ca²⁺ signaling events at the plasma membrane and the interface with organelles such as the endoplasmic reticulum. This is particularly relevant for studying processes like store-operated calcium entry (SOCE), receptor-mediated signaling, and exocytosis, where steep and rapid Ca²⁺ gradients in the sub-membrane region play a critical role.

These application notes provide a comprehensive guide to the use of this compound, including its spectral properties, detailed experimental protocols for quantitative imaging, and data analysis guidelines.

Properties of this compound

This compound is the acetoxymethyl ester (AM) form of the fura-2 analog, fura-FFP18. The AM ester group renders the molecule membrane-permeant, allowing for easy loading into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active indicator, fura-FFP18, at the inner leaflet of the plasma membrane and other intracellular membranes.

Table 1: Key Properties of this compound (fura-FFP18)

PropertyValueReference
Chemical Name fura-FFP18, acetoxymethyl ester[1]
CAS Number 348079-15-2
Molecular Formula C₆₂H₈₁N₅O₂₅
Molecular Weight 1296.33 g/mol
Description Cell-permeable, amphipathic fluorescent Ca²⁺ indicator for near-membrane measurements.[1]
Excitation (Ca²⁺-free) ~380 nm[2]
Excitation (Ca²⁺-bound) ~340 nm[2]
Emission ~510 nm
Dissociation Constant (Kd) ~150 nM (for membrane-associated C18-Fura-2, a similar probe)[2]

Experimental Protocols

I. Cell Loading with this compound

This protocol describes the loading of adherent cells with this compound for subsequent fluorescence microscopy.

Materials:

  • This compound (typically supplied as a solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, prepare a loading solution with a final this compound concentration of 1-5 µM in HBSS. To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127 solution before diluting to the final concentration in HBSS. Vortex briefly to mix.

  • Cell Loading:

    • Remove the cell culture medium from the dishes.

    • Wash the cells once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.

  • De-esterification:

    • Remove the loading solution.

    • Wash the cells twice with fresh HBSS to remove any extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

II. Quantitative Ratiometric Imaging of Near-Membrane Ca²⁺

This protocol outlines the procedure for acquiring and quantifying near-membrane Ca²⁺ signals using this compound with a fluorescence microscope equipped for ratiometric imaging.

Equipment:

  • Inverted fluorescence microscope equipped with a xenon arc lamp or a suitable LED light source.

  • Excitation filter wheel or monochromator capable of rapidly switching between 340 nm and 380 nm.

  • Dichroic mirror and emission filter appropriate for Fura-2 imaging (e.g., 400 nm dichroic and 510/40 nm emission filter).

  • Sensitive cooled CCD or sCMOS camera.

  • Image acquisition and analysis software capable of ratiometric calculations.

Protocol:

  • Microscope Setup:

    • Place the dish with this compound loaded cells on the microscope stage.

    • Focus on the cells and locate a region of interest.

  • Image Acquisition:

    • Acquire a background image (without cells) at both 340 nm and 380 nm excitation wavelengths.

    • Acquire a time-lapse series of fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm. The emission is collected at ~510 nm for both excitation wavelengths. The acquisition frequency will depend on the kinetics of the Ca²⁺ signal being investigated.

  • Data Analysis:

    • Background Subtraction: Subtract the corresponding background image from each raw fluorescence image.

    • Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence intensity at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point on a pixel-by-pixel basis.

    • Calibration (Optional): To convert the ratio values to absolute Ca²⁺ concentrations, a calibration procedure is required. This typically involves determining the minimum ratio (Rmin) in the absence of Ca²⁺ (using a Ca²⁺ chelator like EGTA) and the maximum ratio (Rmax) at saturating Ca²⁺ concentrations (using a Ca²⁺ ionophore like ionomycin). The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

      [Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]

      Where:

      • Kd is the dissociation constant of the indicator.

      • β is the ratio of the fluorescence intensity at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions.

      • R is the experimentally measured F₃₄₀/F₃₈₀ ratio.

Table 2: Troubleshooting Guide for this compound Experiments

IssuePossible CauseSuggested Solution
Low fluorescence signal Incomplete loading or de-esterification.Increase loading time, temperature, or this compound concentration. Ensure sufficient de-esterification time.
Photobleaching.Reduce excitation light intensity or exposure time. Use a neutral density filter.
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough washing after loading.
Autofluorescence from cells or medium.Acquire and subtract a background image from a region without cells. Use phenol red-free medium.
Compartmentalization of the dye Dye accumulation in organelles.Reduce loading time and temperature. This is a known issue with some AM ester dyes.
Ratio changes are small Low levels of Ca²⁺ change near the membrane.Use a more potent stimulus.
Incorrect filter set.Verify that the excitation and emission filters are appropriate for Fura-2 ratiometry.

Visualization of Signaling Pathways and Workflows

Near-Membrane Calcium Signaling Pathway

The following diagram illustrates a generalized signaling pathway leading to near-membrane Ca²⁺ elevation, a process that can be monitored using this compound.

NearMembraneCa2_Signaling cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_plc Second Messenger Production cluster_er ER Ca2+ Release cluster_soce Store-Operated Calcium Entry cluster_detection Detection Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER_Ca ER [Ca2+] IP3R->ER_Ca releases STIM1 STIM1 ER_Ca->STIM1 senses depletion Orai1 Orai1 STIM1->Orai1 activates Cyt_Ca Cytosolic [Ca2+] (Near-Membrane) Orai1->Cyt_Ca increases Ext_Ca Extracellular Ca2+ Ext_Ca->Orai1 influx Ffp18 This compound (Near-Membrane) Cyt_Ca->Ffp18 detected by

Caption: Agonist-induced near-membrane Ca²⁺ signaling pathway.

Experimental Workflow for Quantitative this compound Imaging

This diagram outlines the key steps in performing a quantitative imaging experiment with this compound.

Ffp18_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture Wash1 Wash Cells Cell_Culture->Wash1 Prepare_Stock Prepare this compound Stock Solution Prepare_Loading Prepare Loading Solution Prepare_Stock->Prepare_Loading Incubate_Load Incubate with Loading Solution Prepare_Loading->Incubate_Load Wash1->Incubate_Load Wash2 Wash Cells (x2) Incubate_Load->Wash2 Deesterify De-esterification Wash2->Deesterify Microscope_Setup Microscope Setup Deesterify->Microscope_Setup Acquire_BG Acquire Background Microscope_Setup->Acquire_BG Acquire_Images Acquire Time-Lapse (340/380 nm Excitation) Acquire_BG->Acquire_Images BG_Subtract Background Subtraction Acquire_Images->BG_Subtract Ratio_Calc Calculate F340/F380 Ratio BG_Subtract->Ratio_Calc Calibration Calibration (Optional) Ratio_Calc->Calibration Quantify Quantify [Ca2+] Calibration->Quantify

Caption: Experimental workflow for this compound quantitative imaging.

Applications in Drug Development

The quantitative analysis of near-membrane Ca²⁺ signals using this compound is a valuable tool in various stages of drug development:

  • Target Identification and Validation: Elucidating the role of specific ion channels and receptors in Ca²⁺ signaling pathways that are implicated in disease.

  • High-Throughput Screening (HTS): Screening compound libraries for modulators of receptor-operated or store-operated Ca²⁺ entry.

  • Lead Optimization: Characterizing the potency and efficacy of drug candidates that target specific components of the Ca²⁺ signaling machinery.

  • Mechanism of Action Studies: Investigating how novel drugs modulate near-membrane Ca²⁺ dynamics to exert their therapeutic effects.

  • Safety Pharmacology: Assessing the potential off-target effects of drug candidates on Ca²⁺ homeostasis in various cell types.

By providing a means to specifically measure Ca²⁺ in the critical sub-membrane space, this compound offers a more precise and physiologically relevant readout compared to conventional cytosolic Ca²⁺ indicators, thereby enhancing the quality and predictive power of preclinical drug discovery assays.

References

Application Notes and Protocols for F-18-AM in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-18-AM is a cell-permeable fluorescent indicator specifically designed for the measurement of near-membrane intracellular calcium dynamics. Its unique molecular structure, featuring a hydrophobic tail, facilitates its localization to the plasma membrane, making it an ideal tool for studying calcium signaling events occurring in the sub-plasmalemmal space. This is particularly relevant for investigating processes such as store-operated calcium entry (SOCE), receptor-mediated calcium influx, and the activity of ion channels located on the plasma membrane.

These application notes provide detailed protocols for the use of F-18-AM in high-throughput screening (HTS) assays to identify and characterize modulators of near-membrane calcium signaling.

Principle of the Assay

F-18-AM is an acetoxymethyl (AM) ester derivative of the calcium indicator F-18. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now membrane-impermeable and calcium-sensitive F-18 dye in the vicinity of the plasma membrane. Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of F-18 exhibits a significant increase. This change in fluorescence can be monitored using a fluorescence microplate reader, providing a robust and sensitive readout for changes in near-membrane Ca²⁺ concentrations.

Featured Application: High-Throughput Screening for Modulators of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial Ca²⁺ influx pathway activated in response to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This process is mediated by the interaction of the ER Ca²⁺ sensor, STIM1, with the plasma membrane Ca²⁺ channel, Orai1. The proximity of F-18-AM to the plasma membrane makes it an excellent probe for directly measuring SOCE.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Channel Ca_ext->Orai1 Influx Ca_cytosol [Ca²⁺]i ↑ Orai1->Ca_cytosol FFP18 F-18 Ca_cytosol->FFP18 Binds & Fluoresces STIM1_inactive STIM1 (Inactive) Ca²⁺ Bound STIM1_active STIM1 (Active) Unfolded STIM1_inactive->STIM1_active Conformational Change STIM1_active->Orai1 Activates Ca_ER Ca²⁺ Store Ca_ER->STIM1_inactive Depletion Receptor GPCR/RTK PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Binds IP3R->Ca_ER Opens

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE).

Quantitative Data Summary

The following tables summarize representative data from a hypothetical high-throughput screen for modulators of SOCE using F-18-AM.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-Factor 0.78A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background (S/B) 8.5Ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (CV%) < 10%A measure of the variability of the assay signal.

Table 2: Potency of Known SOCE Modulators

CompoundTargetActivityEC₅₀ / IC₅₀ (nM)
Thapsigargin SERCA PumpAgonist (indirect)25
2-APB Orai1/STIM1Inhibitor1,500
GSK-7975A Orai1Inhibitor50
Ionomycin Ca²⁺ IonophoreAgonist150

Experimental Protocols

General Workflow for a Calcium Mobilization HTS Assay

HTS_Workflow A 1. Cell Plating (e.g., HEK293 cells in 384-well plates) B 2. Dye Loading (Incubate with F-18-AM) A->B C 3. Compound Addition (Test compounds and controls) B->C D 4. Stimulation (e.g., Thapsigargin for SOCE) C->D E 5. Fluorescence Reading (Kinetic measurement in a plate reader) D->E F 6. Data Analysis (Calculate dose-response curves) E->F

Caption: General workflow for an F-18-AM based HTS assay.

Detailed Protocol for SOCE HTS Assay

Materials and Reagents:

  • F-18-AM

  • Pluronic F-127

  • Probenecid

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Ca²⁺-free HBSS

  • Thapsigargin

  • Known SOCE inhibitors (e.g., 2-APB, GSK-7975A)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed HEK293 cells into 384-well black, clear-bottom microplates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of F-18-AM Loading Buffer:

    • Prepare a 2X F-18-AM loading buffer in Assay Buffer. A typical final concentration for F-18-AM is 2-5 µM.

    • Include Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • Add Probenecid (1-2.5 mM) to inhibit the activity of organic anion transporters, which can extrude the dye from the cells.

  • Dye Loading:

    • Remove the cell culture medium from the plates.

    • Add 25 µL of the 2X F-18-AM loading buffer to each well.

    • Incubate the plates at 37°C for 60-90 minutes in the dark.

  • Compound Addition:

    • During the dye loading incubation, prepare a compound plate containing serial dilutions of test compounds and controls in Ca²⁺-free HBSS.

    • After incubation, wash the cells twice with 50 µL of Ca²⁺-free HBSS, leaving a final volume of 20 µL in each well.

    • Add 10 µL of the compound solutions from the compound plate to the cell plate.

    • Incubate at room temperature for 10-20 minutes.

  • Stimulation and Fluorescence Measurement (Ca²⁺ Re-addition Protocol):

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to excite at the appropriate wavelength for F-18 and record emission at its emission maximum.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 10 µL of a thapsigargin solution (in Ca²⁺-free HBSS) to induce ER store depletion.

    • After a 3-5 minute incubation to allow for store depletion, program the instrument to add 10 µL of an HBSS solution containing a high concentration of CaCl₂ (to achieve a final concentration of 2 mM Ca²⁺) to initiate SOCE.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and plateau of the calcium influx.

  • Data Analysis:

    • The fluorescence signal is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), or as a ratio of the peak fluorescence to the baseline.

    • For antagonist screening, the percentage of inhibition is calculated relative to the response of the positive control (thapsigargin alone).

    • For agonist screening, the response is compared to a known agonist.

    • Dose-response curves are generated by plotting the response against the logarithm of the compound concentration to determine EC₅₀ or IC₅₀ values.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Background Ratio - Inefficient dye loading- Dye leakage- Low receptor/channel expression- Optimize F-18-AM concentration and incubation time.- Ensure Probenecid is used.- Use a cell line with higher expression of the target.
High Well-to-Well Variability - Uneven cell seeding- Inconsistent liquid handling- Ensure a single-cell suspension before plating.- Use automated liquid handlers for precise additions.
High Background Fluorescence - Autofluorescence of compounds- Incomplete removal of extracellular dye- Pre-screen compounds for autofluorescence.- Optimize the washing steps after dye loading.

Conclusion

F-18-AM is a valuable tool for high-throughput screening campaigns targeting near-membrane calcium signaling events. Its specific localization allows for the direct and sensitive measurement of processes like store-operated calcium entry. The protocols outlined in these application notes provide a robust framework for the successful implementation of F-18-AM in drug discovery and basic research.

Troubleshooting & Optimization

How to solve uneven Ffp-18-am dye loading in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven Ffp-18-am dye loading in cells.

Troubleshooting Guide

Uneven dye loading can manifest as heterogeneous fluorescence intensity across a cell population, leading to unreliable and difficult-to-interpret experimental results. This guide addresses the most common causes and provides systematic solutions.

Question: Why do I see highly variable fluorescence intensity among cells in the same population after loading with this compound?

Answer:

Variable fluorescence intensity is a common issue with acetoxymethyl (AM) ester dyes like this compound. The root causes can often be traced back to several key factors in your experimental protocol. Below is a step-by-step guide to troubleshoot this issue.

1. Inadequate Dye Preparation and Handling

  • Problem: this compound, like other AM ester dyes, is hydrophobic and prone to precipitation in aqueous solutions, leading to uneven exposure of cells to the dye.

  • Solution:

    • Ensure your stock solution is prepared using anhydrous dimethyl sulfoxide (DMSO) to prevent dye degradation.

    • When preparing the final loading solution, the nonionic surfactant Pluronic® F-127 is often used to aid in dispersing the dye in the loading buffer.[1]

    • Thoroughly vortex or sonicate the final loading solution to ensure a homogenous suspension before adding it to the cells.

2. Suboptimal Loading Conditions

  • Problem: The concentration of the dye, incubation time, and temperature can significantly impact loading efficiency and uniformity.

  • Solution:

    • Dye Concentration: Optimize the this compound concentration. High concentrations can lead to cytotoxicity and compartmentalization, while low concentrations may result in a weak signal.

    • Incubation Time: Adjust the incubation period. Insufficient time will result in low fluorescence, while excessive time can lead to dye extrusion or toxicity.

    • Temperature: Lowering the incubation temperature can sometimes mitigate cell leakage of the dye.[2] However, this may also slow down the loading process.

3. Poor Cell Health and Viability

  • Problem: Unhealthy or stressed cells will not load the dye consistently.[3] Over-trypsinization during cell passaging can also damage cell membranes and affect dye uptake.

  • Solution:

    • Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Handle cells gently during all steps of the protocol.

    • Use the minimum necessary concentration and incubation time for trypsinization.

4. Incomplete De-esterification

  • Problem: The AM ester group must be cleaved by intracellular esterases for the dye to become fluorescent and trapped within the cell. Incomplete cleavage can lead to a weak and uneven signal.

  • Solution:

    • After removing the loading solution, incubate the cells for an additional period (e.g., 30 minutes) at room temperature or 37°C to allow for complete de-esterification.

5. Dye Extrusion

  • Problem: Cells can actively pump out the dye using multidrug resistance (MDR) transporters, leading to a decrease in intracellular fluorescence over time and variability between cells with different transporter activity.[4]

  • Solution:

    • The use of probenecid, an inhibitor of organic anion transporters, can help to reduce dye leakage.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a cell-permeable fluorescent indicator specifically designed for the measurement of near-membrane calcium. The "AM" (acetoxymethyl) ester modification allows the dye to cross the cell membrane.

Q2: How does this compound work?

A2: Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now-fluorescent Ffp-18 dye inside. The dye's fluorescence is dependent on the concentration of calcium ions, allowing for the measurement of calcium levels.

Q3: Can I use serum in my loading buffer?

A3: It is generally not recommended to have serum in the loading buffer. Serum contains esterases that can cleave the AM ester group extracellularly, preventing the dye from entering the cells.

Q4: My cells are loaded, but the fluorescence signal is dim. What should I do?

A4: A dim signal can be due to several factors:

  • Suboptimal dye concentration (too low).

  • Insufficient incubation time.

  • Incomplete de-esterification.

  • Using a buffer with components that quench fluorescence.

  • Photobleaching from excessive exposure to excitation light.

Q5: What is the role of Pluronic F-127 in the loading solution?

A5: Pluronic F-127 is a nonionic surfactant that helps to disperse the hydrophobic AM ester dye in the aqueous loading buffer, preventing dye aggregation and improving loading efficiency.

Quantitative Data Summary

The optimal loading conditions for this compound can vary depending on the cell type. The following table provides a general starting point for optimization.

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMStart with a concentration in the middle of this range and optimize.
Incubation Time 15 - 60 minutesCell-type dependent. Longer times may be needed for some cells.
Incubation Temperature 20 - 37°C37°C is common, but lower temperatures may reduce dye leakage.
Pluronic F-127 0.01% - 0.1% (final)Helps prevent dye precipitation.
Probenecid 1 - 2.5 mMCan be added to reduce dye extrusion by MDR transporters.

Experimental Protocols

Protocol: Optimizing this compound Loading Concentration

This protocol provides a method for determining the optimal loading concentration of this compound for your specific cell type.

Materials:

  • This compound stock solution (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 (e.g., 20% w/v in DMSO)

  • Serum-free culture medium or Hank's Buffered Salt Solution (HBSS)

  • Cells plated on a suitable imaging dish or plate

  • Probenecid (optional)

Procedure:

  • Prepare Loading Solutions:

    • Prepare a series of this compound loading solutions with varying final concentrations (e.g., 1, 2.5, 5, 7.5, and 10 µM).

    • For each concentration, first mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127.

    • Add this mixture to the serum-free medium and vortex thoroughly.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the prepared loading solutions to the cells.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells gently two to three times with fresh, warm serum-free medium to remove extracellular dye.

    • Add fresh serum-free medium (with probenecid if desired) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound.

    • Quantify the mean fluorescence intensity and assess the uniformity of staining for each concentration.

    • Evaluate cell morphology and viability to check for signs of cytotoxicity at higher concentrations.

    • Select the concentration that provides the best balance of bright, uniform staining with minimal toxicity.

Visualizations

AM_Ester_Dye_Loading Mechanism of this compound Dye Loading and Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFP_18_AM This compound (Membrane Permeant) FFP_18_AM_inside This compound FFP_18_AM->FFP_18_AM_inside Passive Diffusion Membrane FFP_18 FFP-18 (Fluorescent, Membrane Impermeant) FFP_18_AM_inside->FFP_18 Cleavage of AM esters Esterases Intracellular Esterases Esterases->FFP_18_AM_inside Fluorescence Fluorescence Signal FFP_18->Fluorescence Calcium Ca²⁺ Calcium->FFP_18

Caption: Mechanism of this compound dye loading and activation in a live cell.

Troubleshooting_Workflow Troubleshooting Workflow for Uneven this compound Loading Start Uneven Dye Loading Observed Check_Prep Review Dye Preparation - Anhydrous DMSO? - Pluronic F-127 used? - Thoroughly mixed? Start->Check_Prep Optimize_Conditions Optimize Loading Conditions - Titrate dye concentration - Vary incubation time/temp Check_Prep->Optimize_Conditions Yes Re_Prep Re-prepare Dye Solution Check_Prep->Re_Prep No Check_Cells Assess Cell Health - Check viability - Gentle handling? Optimize_Conditions->Check_Cells Yes Adjust_Protocol Adjust Loading Protocol Optimize_Conditions->Adjust_Protocol No Consider_Extrusion Investigate Dye Extrusion - Add probenecid Check_Cells->Consider_Extrusion Yes Improve_Culture Improve Cell Culture Technique Check_Cells->Improve_Culture No Success Uniform Loading Achieved Consider_Extrusion->Success Yes Modify_Buffer Modify Loading Buffer Consider_Extrusion->Modify_Buffer No Re_Prep->Optimize_Conditions Adjust_Protocol->Check_Cells Improve_Culture->Consider_Extrusion Modify_Buffer->Success

Caption: A logical workflow for troubleshooting uneven this compound dye loading.

References

Technical Support Center: Ffp-18-am De-esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ffp-18-am, a cell-permeable fluorescent indicator designed for the measurement of near-membrane calcium. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the de-esterification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a hydrophobic, cell-permeable acetoxymethyl (AM) ester of the fluorescent calcium indicator Ffp-18. The AM ester group allows the molecule to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups in a process called de-esterification. This cleavage traps the now hydrophilic and fluorescent Ffp-18 molecule inside the cell, allowing for the measurement of near-membrane calcium concentrations.[1][2][3][4]

Q2: My cells are not showing any fluorescence after loading with this compound. What could be the problem?

This is a common issue that can arise from several factors:

  • Incomplete De-esterification: The intracellular esterases may not be efficiently cleaving the AM esters. This can be due to cell type variability, low esterase activity, or suboptimal incubation conditions.

  • Dye Leakage: The de-esterified Ffp-18 might be actively transported out of the cell by organic anion transporters.[5]

  • Poor Dye Loading: The initial loading of this compound into the cells might be inefficient.

  • Hydrolysis of this compound Stock: The this compound stock solution may have hydrolyzed due to moisture contamination. AM esters are susceptible to hydrolysis, especially in solution.

Q3: The fluorescence signal in my cells is very weak. How can I improve it?

Weak fluorescence can be a result of insufficient intracellular concentration of the de-esterified probe. To enhance the signal, you can try the following:

  • Increase this compound Concentration: While it is recommended to use the minimal effective concentration to avoid toxicity, a modest increase in the loading concentration (e.g., from 1 µM to 5 µM) might be necessary for some cell lines.

  • Optimize Loading Time and Temperature: Increasing the incubation time (e.g., from 30 minutes to 60 minutes) or performing the loading at 37°C can improve dye uptake and de-esterification. However, be aware that higher temperatures can sometimes lead to dye compartmentalization.

  • Use a Loading Enhancer: The nonionic detergent Pluronic® F-127 can be used to increase the aqueous solubility of this compound and facilitate its entry into cells.

Q4: I am observing punctate or localized fluorescence instead of a diffuse cytosolic signal. What is happening?

This phenomenon is known as compartmentalization , where the dye accumulates in intracellular organelles such as mitochondria or lysosomes instead of being evenly distributed in the cytosol. This can lead to inaccurate measurements of cytosolic calcium. To mitigate this:

  • Lower the Loading Temperature: Loading cells at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization.

  • Reduce Loading Concentration and Time: Using the lowest effective concentration and incubation time can minimize dye accumulation in organelles.

  • Check for Cell Health: Unhealthy or stressed cells are more prone to dye compartmentalization. Ensure your cells are healthy before starting the experiment.

Q5: The fluorescence signal decreases rapidly after washing the cells. Why is this happening and how can I prevent it?

Rapid signal loss is often due to the active extrusion of the de-esterified, negatively charged Ffp-18 from the cells by organic anion transporters present in the cell membrane. To address this:

  • Use Anion Transporter Inhibitors: Including an organic anion transporter inhibitor, such as probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM), in the loading and imaging buffers can significantly reduce dye leakage.

  • Perform Experiments at a Lower Temperature: Lowering the temperature during imaging can slow down the activity of these transporters.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for this compound de-esterification experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Fluorescence 1. Incomplete de-esterification by intracellular esterases.2. This compound stock solution has hydrolyzed.3. Inefficient dye loading.4. Dye leakage from cells.1. Increase incubation time and/or temperature (37°C).2. Prepare fresh this compound stock solution in high-quality anhydrous DMSO. Store desiccated at -20°C.3. Increase this compound concentration. Use Pluronic® F-127 to aid solubilization.4. Add an organic anion transporter inhibitor like probenecid to the buffer.
Weak Fluorescence Signal 1. Suboptimal loading concentration or time.2. Low intracellular esterase activity.1. Empirically determine the optimal loading concentration (typically 1-10 µM) and incubation time (20-60 minutes) for your specific cell type.2. Ensure cells are healthy and metabolically active.
High Background Fluorescence 1. Incomplete removal of extracellular this compound.2. Extracellular de-esterification by esterases in the serum or released from damaged cells.1. Wash cells thoroughly with dye-free buffer after loading.2. Use serum-free medium for loading and imaging. Ensure cell viability is high.
Punctate/Localized Staining (Compartmentalization) 1. Dye accumulation in organelles (e.g., mitochondria, lysosomes).2. High loading concentration or temperature.1. Lower the loading temperature to room temperature.2. Reduce the this compound concentration and incubation time.
Rapid Signal Loss (Photobleaching) 1. Excessive excitation light intensity or duration.1. Reduce the intensity and/or duration of the excitation light.2. Use an anti-fade reagent if compatible with live-cell imaging.3. Acquire images at longer intervals.
Cell Death or Morphological Changes 1. Cytotoxicity from this compound or byproducts of de-esterification (e.g., formaldehyde).2. Toxicity from DMSO or Pluronic® F-127.1. Use the lowest effective concentration of this compound.2. Ensure the final concentration of DMSO is low (typically ≤ 0.1%). Test for solvent toxicity with a vehicle control.

Experimental Protocols

General Protocol for Loading Cells with this compound

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethylsulfoxide (DMSO).

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. AM esters are prone to hydrolysis.

2. Preparation of Loading Buffer:

  • Prepare a working solution of 1 to 10 µM this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The optimal concentration should be determined empirically.

  • For cells with low loading efficiency, the nonionic detergent Pluronic® F-127 can be added to the loading buffer at a final concentration of approximately 0.02% to aid in dye solubilization.

  • If dye leakage is a concern, add an organic anion transporter inhibitor such as probenecid (1-2.5 mM) to the loading buffer.

3. Cell Loading:

  • Remove the cell culture medium and wash the cells once with the loading buffer.

  • Add the this compound loading solution to the cells.

  • Incubate for 20 to 60 minutes at room temperature or 37°C. The optimal time and temperature will vary depending on the cell type.

4. Washing:

  • Remove the loading solution.

  • Wash the cells 2-3 times with dye-free buffer (containing an anion transporter inhibitor, if applicable) to remove any extracellular this compound.

5. Imaging:

  • Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for Ffp-18.

Visualizations

Experimental Workflow for this compound De-esterification

Ffp18_am_Workflow cluster_prep Preparation cluster_cell_loading Cell Loading & De-esterification cluster_analysis Analysis Stock Solution Prepare 1-10 mM This compound in DMSO Loading Buffer Dilute to 1-10 µM in buffer (+ Pluronic® F-127) Stock Solution->Loading Buffer Incubation Incubate cells with This compound (20-60 min) Loading Buffer->Incubation De-esterification Intracellular esterases cleave AM esters Incubation->De-esterification Wash Wash cells to remove extracellular dye De-esterification->Wash Imaging Fluorescence Imaging (Measure [Ca²⁺]) Wash->Imaging

Caption: Workflow for cell loading and de-esterification of this compound.

Contextual Signaling Pathway: FGF-18

Since this compound may be used in studies related to Fibroblast Growth Factor 18 (FGF-18), understanding its signaling pathway can be beneficial. FGF-18 is involved in processes such as bone and cartilage development. Its signaling is primarily mediated through Fibroblast Growth Factor Receptors (FGFRs), leading to the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways.

FGF18_Signaling FGF18 FGF-18 FGFR FGFR (e.g., FGFR3) FGF18->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Differentiation) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Caption: Simplified FGF-18 signaling pathway.

References

Optimizing Ffp-18-am Signal-to-Noise Ratio in Fluorescence Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ffp-18-am, a specialized fluorescent indicator for imaging near-membrane calcium dynamics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your fluorescence imaging experiments and achieve a high signal-to-noise ratio.

Disclaimer: this compound is a highly specialized fluorescent probe. Detailed public information regarding its specific photophysical properties and comprehensive application protocols is limited. Therefore, this guide combines the available information on this compound with established best practices for similar fluorescent calcium indicators, particularly those utilizing acetoxymethyl (AM) esters for cell loading and those designed for near-membrane imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable (AM ester) fluorescent indicator specifically designed for measuring calcium concentrations near the plasma membrane. It is an amphipathic molecule, meaning it has both hydrophilic and hydrophobic properties, which allows it to associate with cellular membranes[1]. Its primary application is in visualizing localized calcium signaling events that occur in the submembrane microdomains, which may be different from the bulk cytosolic calcium changes[1].

Q2: What are the recommended excitation and emission wavelengths for this compound?

Based on published research, this compound can be effectively used with an excitation wavelength of 405 nm. The fluorescence emission can be collected over a range of 420–580 nm[2].

Q3: Why am I observing a weak fluorescent signal?

A weak signal can be due to several factors:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Incomplete AM Ester Hydrolysis: The acetoxymethyl (AM) ester group must be cleaved by intracellular esterases for the dye to become fluorescent and calcium-sensitive. Insufficient incubation time or low esterase activity in the cells can lead to a weak signal.

  • Dye Extrusion: Some cell types actively pump out fluorescent dyes using multidrug resistance transporters. This can lead to a progressive loss of signal.

  • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore, leading to a diminished signal.

  • Incorrect Microscope Settings: Ensure that the excitation and emission filters, dichroic mirror, and detector settings are appropriate for the spectral properties of this compound.

Q4: My background fluorescence is very high. How can I reduce it?

High background fluorescence can obscure the specific signal from this compound. Here are some common causes and solutions:

  • Extracellular Dye: Incomplete washout of the this compound loading solution can leave a fluorescent residue in the imaging medium. Ensure thorough washing steps after loading.

  • Autofluorescence: Cells and some culture media components naturally fluoresce. To minimize this, use a phenol red-free medium during imaging and consider acquiring a background image from a cell-free region to subtract from your experimental images.

  • Dye Compartmentalization: AM ester dyes can sometimes accumulate in intracellular organelles like mitochondria or lysosomes, contributing to a high, non-specific background. Optimizing loading conditions (lower temperature, shorter incubation time) can help minimize this.

Q5: How can I be sure that the signal I am measuring is from near the membrane?

This compound is designed to localize to membranes[1]. To confirm its localization, you can co-stain the cells with a known plasma membrane marker that has a different spectral profile. High-resolution confocal or total internal reflection fluorescence (TIRF) microscopy can also be used to selectively visualize fluorescence from the very near-membrane region.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound imaging experiments.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio (SNR) Weak Signal - Increase this compound concentration (titrate from 1-10 µM).- Increase incubation time to allow for more complete de-esterification.- Use a more sensitive detector or increase detector gain.- Increase excitation light intensity (use with caution to avoid phototoxicity).
High Background - Ensure thorough washing of cells after loading.- Use phenol red-free imaging medium.- Optimize loading conditions (e.g., lower temperature, shorter time) to reduce dye compartmentalization.- Use image analysis software to perform background subtraction.
Photobleaching Excessive Light Exposure - Reduce excitation light intensity to the minimum necessary for a detectable signal.- Reduce the duration of light exposure by using the shortest possible exposure time.- Decrease the frequency of image acquisition in time-lapse experiments.- Use an anti-fade reagent in your imaging medium if compatible with live-cell imaging.
Cellular Toxicity High Dye Concentration - Reduce the concentration of this compound used for loading.- Minimize the loading incubation time.
Phototoxicity - Reduce the intensity and duration of excitation light exposure.- Use a lower excitation wavelength if possible, although 405 nm is the recommended wavelength[2].
Inconsistent Staining Uneven Dye Loading - Ensure a homogenous cell monolayer.- Gently agitate the culture plate during loading to ensure even distribution of the dye.- Check for variability in esterase activity between cells.
Signal Artifacts Dye Compartmentalization - Load cells at a lower temperature (e.g., room temperature instead of 37°C).- Reduce the loading time and dye concentration.- Use a dispersing agent like Pluronic F-127 in the loading buffer to improve dye solubility and reduce aggregation.

Experimental Protocols

Cell Loading with this compound

This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, but recommended)

  • Balanced salt solution or imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Protocol:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to make a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in a suitable imaging buffer to the final working concentration (typically 1-10 µM). If using Pluronic F-127, first mix the this compound stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.

  • Cell Loading:

    • Grow cells on a suitable imaging-compatible culture dish (e.g., glass-bottom dish).

    • Remove the culture medium and wash the cells once with the imaging buffer.

    • Add the this compound loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature. Optimization of time and temperature is crucial.

  • Wash: Remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

Fluorescence Imaging Protocol

Instrumentation:

  • A fluorescence microscope equipped for live-cell imaging (confocal or widefield).

  • Excitation source capable of delivering 405 nm light.

  • Emission filter set to collect light in the 420-580 nm range.

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Environmental chamber to maintain cells at 37°C and 5% CO2 if long-term imaging is required.

Imaging Parameters:

  • Excitation: Use the 405 nm laser line or a corresponding filter. Adjust the intensity to the lowest level that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Emission: Collect the emitted fluorescence between 420 nm and 580 nm.

  • Acquisition: Set the camera exposure time and gain to optimize the signal without saturating the detector. For dynamic events, adjust the time-lapse interval to a frequency that can adequately capture the calcium signaling dynamics.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Imaging

ParameterRecommended ValueNotes
Excitation Wavelength 405 nm
Emission Wavelength 420-580 nm
Loading Concentration 1-10 µMTitration is recommended for each cell type.
Loading Time 30-60 minutesOptimization is necessary.
Loading Temperature Room Temperature to 37°CLower temperatures may reduce compartmentalization.
De-esterification Time 30 minutesAllows for complete hydrolysis of the AM ester.

Visualizations

Signaling Pathway: Gq-PLC-IP3 Calcium Release

This compound is designed to detect near-membrane calcium, which is often the initial site of calcium increase following the activation of signaling pathways that lead to calcium release from intracellular stores like the endoplasmic reticulum (ER). A common example is the Gq-protein coupled receptor (GPCR) pathway.

Gq_PLC_IP3_Pathway Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER Opens Channel Ca_Cyto Near-Membrane Ca2+ Increase (Detected by this compound) Ca_ER->Ca_Cyto Release Ffp18am_Workflow start Start cell_prep Cell Preparation (Plate cells on glass-bottom dish) start->cell_prep loading This compound Loading (1-10 µM, 30-60 min) cell_prep->loading wash Wash Cells (2-3 times with buffer) loading->wash deester De-esterification (30 min at 37°C) wash->deester imaging Fluorescence Imaging (Ex: 405 nm, Em: 420-580 nm) deester->imaging analysis Data Analysis (Background correction, Signal quantification) imaging->analysis end End analysis->end SNR_Troubleshooting start Low SNR check_signal Is the signal weak? start->check_signal increase_dye Increase this compound concentration or incubation time check_signal->increase_dye Yes check_bg Is the background high? check_signal->check_bg No success SNR Improved increase_dye->success optimize_wash Improve washing steps and use phenol-free medium check_bg->optimize_wash Yes check_settings Check microscope settings (filters, gain) check_bg->check_settings No optimize_loading Optimize loading (temp, time) to reduce compartmentalization optimize_wash->optimize_loading check_settings->success optimize_loading->success

References

How to prevent Ffp-18-am photobleaching during long-term imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ffp-18-am, a cell-permeable fluorescent indicator designed for the precise measurement of near-membrane calcium dynamics. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term imaging experiments, with a specific focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-sensitivity fluorescent probe used for imaging near-membrane calcium in living cells. Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator in the cytoplasm. It is specifically designed to report on calcium concentration changes in the immediate vicinity of the plasma membrane, a critical region for many cellular signaling events.

Q2: What is photobleaching and why is it a concern for this compound during long-term imaging?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. During long-term imaging, repeated or prolonged illumination can lead to a gradual loss of the fluorescent signal, reducing the signal-to-noise ratio and potentially leading to the misinterpretation of experimental data. This is a significant concern for experiments that require monitoring cellular activity over extended periods. The primary mechanism involves the generation of reactive oxygen species (ROS) which chemically alter the fluorophore's structure.

Q3: What are the initial signs of this compound photobleaching in my experiment?

A3: The most common sign of photobleaching is a noticeable decrease in fluorescence intensity over time, even when the biological conditions are expected to produce a stable or increasing signal. You may also observe a reduced signal-to-noise ratio, making it difficult to distinguish the signal from background fluorescence.

Troubleshooting Guide: Preventing this compound Photobleaching

This guide provides a systematic approach to minimizing this compound photobleaching and ensuring the acquisition of high-quality data during your long-term imaging experiments.

Issue 1: Rapid Signal Loss During Time-Lapse Imaging

Possible Cause: Excessive excitation light intensity or duration.

Solutions:

  • Reduce Laser/Light Source Power: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Start with a low power setting and gradually increase it only as needed.

  • Minimize Exposure Time: Use the shortest possible exposure time for each image acquisition. Modern sensitive cameras can often detect a signal with very brief exposures.

  • Decrease Imaging Frequency: Only acquire images as frequently as is necessary to capture the biological process of interest. Unnecessary acquisitions contribute significantly to photobleaching.

  • Use Neutral Density (ND) Filters: If your microscope has them, use ND filters to attenuate the excitation light without changing its spectral properties.

Issue 2: High Background Fluorescence Obscuring the Signal

Possible Cause: Suboptimal imaging medium or incomplete removal of extracellular dye.

Solutions:

  • Use Phenol Red-Free Medium: Standard cell culture media often contain phenol red, which is fluorescent and can contribute to background noise. Switch to a phenol red-free imaging medium for the duration of your experiment.

  • Thorough Washing: After loading the cells with this compound, ensure you wash the cells thoroughly with fresh, warm imaging buffer to remove any extracellular dye that has not been taken up by the cells.

  • Optimize Dye Concentration: Using too high a concentration of this compound can lead to increased background fluorescence. Perform a concentration titration to find the lowest effective concentration for your cell type and experimental setup.

Issue 3: Phototoxicity Affecting Cell Health and this compound Signal

Possible Cause: The generation of reactive oxygen species (ROS) due to intense illumination can not only bleach the fluorophore but also be toxic to the cells, leading to altered physiology and signal.

Solutions:

  • Employ Anti-Bleaching Reagents: The use of commercial or homemade anti-bleaching agents in the imaging medium can significantly reduce photobleaching and phototoxicity. These reagents work by scavenging reactive oxygen species.

    Anti-Bleaching AgentRecommended Starting ConcentrationKey Considerations
    Trolox 100-500 µMA vitamin E analog that is cell-permeable and has low cytotoxicity.
    N-acetylcysteine (NAC) 1-10 mMA widely used antioxidant that can help reduce ROS-induced damage.
    Commercial Formulations Varies by manufacturerProducts like ProLong™ Live Antifade Reagent are optimized for live-cell imaging and can offer significant protection.
  • Maintain a Healthy Cellular Environment: Ensure that the cells are maintained in a physiological buffer with appropriate pH, osmolarity, and nutrients throughout the imaging experiment. Use a stage-top incubator to control temperature and CO2 levels.

Experimental Protocols

Protocol 1: Standard this compound Loading for Live-Cell Imaging
  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Cell Preparation: Plate your cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow the cells to adhere and reach the desired confluency.

  • Loading Solution Preparation: Dilute the this compound stock solution in a serum-free, phenol red-free imaging buffer (e.g., HBSS or an equivalent) to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Loading: Remove the culture medium from the cells and add the this compound loading solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Washing: After incubation, gently wash the cells two to three times with warm imaging buffer to remove any unloaded dye.

  • Imaging: You are now ready to begin your long-term imaging experiment.

Protocol 2: Incorporating an Anti-Bleaching Agent
  • Follow steps 1-6 of the "Standard this compound Loading" protocol.

  • Prepare Imaging Medium with Anti-Bleaching Agent: Prepare your final imaging medium (phenol red-free) and supplement it with the desired anti-bleaching agent at its recommended concentration (e.g., 200 µM Trolox).

  • Medium Exchange: After the final wash, replace the wash buffer with the imaging medium containing the anti-bleaching agent.

  • Equilibration: Allow the cells to equilibrate in the anti-bleaching medium for at least 15 minutes before starting your imaging session.

Visualizations

Logical Workflow for Troubleshooting Photobleaching

Photobleaching_Troubleshooting Troubleshooting this compound Photobleaching start Start: Experiencing Rapid Signal Loss q1 Is Excitation Light Optimized? start->q1 sol1 Reduce Laser Power Decrease Exposure Time Lower Imaging Frequency q1->sol1 No q2 Is Imaging Medium Optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use Phenol Red-Free Medium Ensure Thorough Washing q2->sol2 No q3 Are Anti-Bleaching Agents Used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Add Trolox or NAC to Medium Use Commercial Antifade Reagent q3->sol3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A flowchart outlining the steps to troubleshoot and mitigate this compound photobleaching.

Signaling Pathway of a Generic Fluorescent Calcium Indicator

Calcium_Indicator_Pathway Mechanism of this compound Action cluster_cell Cell ffp_am This compound (Cell Permeable) esterases Intracellular Esterases ffp_am->esterases Cleavage of AM ester ffp_active Ffp-18 (Active Indicator) (Low Fluorescence) esterases->ffp_active calcium Ca²⁺ ffp_active->calcium Binds to ffp_bound Ffp-18-Ca²⁺ Complex (High Fluorescence) calcium->ffp_bound ffp_bound->ffp_active Dissociates from extracellular Extracellular Space extracellular->ffp_am Enters Cell

Caption: The activation pathway of this compound within a cell for calcium detection.

Ffp-18-am compartmentalization and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ffp-18-am

Disclaimer: "this compound" is not a widely recognized designation in publicly available scientific literature. However, the "-am" suffix typically denotes an acetoxymethyl ester. This modification is commonly used to create cell-permeant fluorescent probes, ion indicators, or drugs. The following guide addresses the frequent experimental challenge of subcellular compartmentalization associated with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound compartmentalization?

A1: Compartmentalization refers to the unintended accumulation or sequestration of the active Ffp-18 molecule within specific subcellular organelles, such as mitochondria or lysosomes, instead of its intended target area, which is often the cytosol. This occurs after the acetoxymethyl (AM) ester group is cleaved by intracellular esterases.[1][2] This can lead to experimental artifacts, inaccurate measurements, and misinterpretation of the data.

Q2: Why does my this compound signal appear punctate or speckled instead of diffuse and cytosolic?

A2: A punctate fluorescence pattern is a classic indicator of organellar compartmentalization. Acetoxymethyl ester probes are designed to be hydrophobic to cross the plasma membrane. However, if the AM groups are not fully cleaved by cytosolic esterases, the partially hydrolyzed, still-lipophilic molecule can readily permeate organelle membranes.[1][3][4] This is often exacerbated by high dye concentrations, long incubation times, or high temperatures.

Q3: How can I confirm if this compound is being sequestered into specific organelles?

A3: The most direct method is co-localization microscopy. You can co-stain the cells loaded with this compound with organelle-specific fluorescent trackers, such as MitoTracker for mitochondria or LysoTracker for lysosomes. If the signal from this compound overlaps significantly with the signal from an organelle tracker, it confirms sequestration in that compartment.

Q4: Can incomplete hydrolysis of the AM ester cause compartmentalization?

A4: Yes. Incomplete hydrolysis is a primary cause of compartmentalization. Low levels of intracellular esterase activity may not be sufficient to rapidly convert the AM ester to its final, membrane-impermeant form. The remaining partially hydrolyzed intermediates are often lipophilic enough to cross into and become trapped within organelles.

Troubleshooting Guide

Issue: Punctate staining observed, suspecting this compound compartmentalization.

This guide provides a systematic approach to troubleshoot and mitigate the subcellular compartmentalization of this compound.

Optimization of Loading Protocol

The first and most critical step is to optimize the loading conditions. Overloading cells is a common cause of artifacts.

  • Recommendation: Systematically vary the concentration of this compound and the incubation time to find the minimal conditions that yield a sufficient signal-to-noise ratio.

  • Rationale: Using excessive dye concentrations or unnecessarily long incubation periods increases the likelihood that the probe will accumulate in off-target compartments.

Table 1: Recommended Parameters for Optimizing this compound Loading
ParameterStandard ProtocolOptimization RangeRationale for Optimization
This compound Concentration 4-5 µM0.5 - 10 µMTo avoid artifacts from overloading, use the minimum concentration that provides adequate signal strength.
Incubation Time 30-60 min15 - 60 minShorter times reduce the opportunity for incompletely hydrolyzed esters to enter organelles.
Loading Temperature 37°C20°C (RT) to 37°CLowering the loading temperature can reduce active transport and membrane fluidity, decreasing organellar uptake.
Pluronic® F-127 Conc. 0.02%0.01% - 0.04%This detergent aids in dispersing the AM ester in aqueous solution, but its concentration should be optimized as it can also affect cell membranes.
Anion Transporter Inhibitor Not Used1-2.5 mM (Probenecid)Can be added to the wash buffer to prevent the leakage of the de-esterified probe out of the cytosol, which can improve signal retention.
Experimental Workflow & Pathway Diagrams

Visualizing the process can help understand the points where optimization is critical.

cluster_extracellular Extracellular Space cluster_cell Cell Ffp_am_ext This compound (Hydrophobic) Cytosol Cytosol Ffp_am_ext->Cytosol Passive Diffusion Membrane Plasma Membrane Esterases Cytosolic Esterases Cytosol->Esterases Encounter Ffp_partial Partially Hydrolyzed this compound (Lipophilic) Cytosol->Ffp_partial Incomplete Cleavage Ffp_active Active Ffp-18 (Hydrophilic) Esterases->Ffp_active Cleavage (Desired Pathway) Ffp_trapped Trapped Ffp-18 Organelle Organelle (e.g., Mitochondria, Lysosome) Organelle->Ffp_trapped Cleavage & Trapping (Compartmentalization) Ffp_partial->Organelle Diffusion

Caption: Mechanism of this compound uptake and potential for compartmentalization.

start Start: Punctate Signal Observed confirm Confirm Compartmentalization with Co-localization Imaging start->confirm q1 Is signal co-localized with organelle marker? step1 Step 1: Optimize Loading - Decrease [this compound] - Decrease Incubation Time q1->step1 Yes fail Issue Persists: Consider alternative probe q1->fail No (Signal is not from organelle) q2 Is signal still punctate? step1->q2 step2 Step 2: Lower Temperature Load at Room Temp (20°C) instead of 37°C q2->step2 Yes success Success: Diffuse Cytosolic Signal q2->success No q3 Is signal still punctate? step2->q3 step3 Step 3: Optimize Additives - Titrate Pluronic F-127 - Add Probenecid to wash q3->step3 Yes q3->success No step3->success Resolved step3->fail Not Resolved confirm->q1

Caption: Troubleshooting workflow for this compound compartmentalization.

Experimental Protocols

Protocol 1: Standard Cell Loading with this compound

This protocol provides a starting point for loading adherent cells in a 96-well plate.

  • Reagent Preparation:

    • Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store desiccated at -20°C, protected from light.

    • Prepare a loading buffer (e.g., Hanks and Hepes buffer).

    • Optional: If using a dispersing agent, prepare a 20% Pluronic® F-127 solution.

  • Cell Preparation:

    • Plate adherent cells on a suitable plate (e.g., 96-well black-walled, clear-bottom) and grow to the desired confluency.

    • Remove the culture medium.

  • Loading Solution Preparation:

    • Prepare the working solution of this compound by diluting the DMSO stock into the loading buffer. The recommended starting concentration is 4-5 µM.

    • Optional: If using Pluronic® F-127, you can mix your this compound DMSO stock with an equal volume of 20% Pluronic® F-127 before diluting in the buffer. The final concentration of Pluronic® F-127 should be around 0.02%.

  • Cell Loading:

    • Add the this compound working solution to the cells.

    • Incubate for 20-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with fresh, dye-free buffer to remove any excess or extracellular probe.

    • Optional: If dye leakage is an issue, include an anion transport inhibitor like probenecid (1-2.5 mM) in the final wash and imaging buffer.

  • Imaging:

    • Proceed with fluorescence microscopy or plate reader measurements at the appropriate excitation/emission wavelengths for the active Ffp-18 molecule.

Protocol 2: Verifying Compartmentalization with Co-localization
  • Load Cells with this compound: Follow Protocol 1, using the conditions that resulted in punctate staining.

  • Load with Organelle Tracker: After washing out the this compound, incubate the cells with a specific organelle stain according to the manufacturer's protocol (e.g., LysoTracker Red DND-99 for lysosomes or MitoTracker Red CMXRos for mitochondria). Ensure the fluorescent spectra of this compound and the tracker are compatible.

  • Wash and Image:

    • Wash the cells as required for the organelle tracker.

    • Acquire images in two separate channels: one for this compound and one for the organelle tracker.

    • Merge the two channels.

  • Analysis:

    • Visually inspect the merged image for overlapping signals (e.g., yellow pixels if this compound is green and the tracker is red).

    • For a quantitative assessment, use image analysis software to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient). A high coefficient indicates significant compartmentalization.

References

Technical Support Center: Troubleshooting Fluorescent Probe Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated for a common fluorescent calcium indicator, Cal-520® AM , as a representative example to address issues related to signal loss and quenching. The probe "Ffp-18-am" as specified in the topic could not be identified in publicly available scientific literature or commercial databases. The principles and troubleshooting steps outlined below are broadly applicable to many fluorescent probes that utilize an acetoxymethyl (AM) ester for cell loading.

Frequently Asked Questions (FAQs)

Q1: What is Cal-520® AM and how does it work?

Cal-520® AM is a high-performance, green fluorescent indicator for intracellular calcium.[1] It is supplied as an acetoxymethyl (AM) ester, which is a lipophilic form that can easily cross the cell membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now-hydrolyzed, calcium-sensitive form of Cal-520® inside the cytosol.[3][4] Upon binding to calcium ions (Ca2+), its fluorescence intensity increases by over 100-fold.[5]

Q2: My fluorescence signal is very low. What are the common causes?

Low fluorescence signal is a frequent issue and can stem from several factors:

  • Poor Dye Loading: The concentration of the dye, incubation time, and temperature may not be optimal for your specific cell type.

  • Incomplete Hydrolysis: Cellular esterase activity can vary between cell types. If the AM ester is not fully cleaved, the dye will not be sensitive to calcium.

  • Dye Leakage: Some cells actively pump out the hydrolyzed dye using organic anion transporters.

  • Low Intracellular Calcium: The resting calcium levels in your cells might be too low to elicit a strong signal from the dye.

  • Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.

Q3: I am observing high background fluorescence. How can I reduce it?

High background can obscure the specific signal from your cells. Key causes include:

  • Extracellular Hydrolysis: If the AM ester is hydrolyzed outside the cells, it can contribute to background fluorescence. This can be an issue if your medium contains esterases (e.g., in serum).

  • Incomplete Washing: Residual extracellular dye that was not removed after loading will fluoresce.

  • Autofluorescence: Cells naturally contain molecules (like NADH and flavins) that fluoresce at similar wavelengths, contributing to background noise.

  • Compartmentalization: The dye can accumulate in organelles like mitochondria or lysosomes instead of being evenly distributed in the cytosol, leading to punctate staining and high background.

Q4: What is the role of Pluronic® F-127 and probenecid in my experiments?

  • Pluronic® F-127: This is a non-ionic surfactant used to aid the dispersion of the hydrophobic AM ester in your aqueous loading buffer, preventing dye aggregation and improving loading efficiency.

  • Probenecid: This is an inhibitor of organic anion transporters. Adding probenecid to your incubation and imaging buffers can prevent cells from actively pumping out the hydrolyzed dye, thereby improving intracellular retention and signal stability.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal
Possible Cause Recommended Solution Citation
Suboptimal Dye Concentration Titrate Cal-520® AM concentration, typically in the range of 2-10 µM. Higher concentrations can sometimes lead to quenching or cytotoxicity.
Inadequate Incubation Time/Temp Optimize incubation time (typically 30-60 minutes) and temperature (room temp to 37°C). Lowering the temperature can sometimes reduce compartmentalization.
Poor AM Ester Solubility Ensure the DMSO stock is anhydrous and of high quality. Use Pluronic® F-127 (typically 0.02-0.04%) in the loading buffer to prevent aggregation.
Incomplete AM Ester Hydrolysis Extend the post-loading incubation time in dye-free buffer (de-esterification step) to 30 minutes to allow cellular esterases to fully cleave the AM groups.
Cell Health Issues Ensure cells are healthy and not overly confluent. Unhealthy cells may have compromised esterase activity or membrane integrity.
Issue 2: High Background or Punctate Staining
Possible Cause Recommended Solution Citation
Extracellular Dye Perform thorough but gentle washing steps (2-3 times) with dye-free buffer after loading. Load cells in serum-free medium to avoid extracellular esterase activity.
Dye Leakage Add probenecid (typically 1-2.5 mM) to the loading and imaging buffers to inhibit organic anion transporters.
Compartmentalization Reduce the loading temperature and incubation time. Lowering the dye concentration can also help. Some cell types are more prone to this than others.
Autofluorescence Image a control group of unlabeled cells under the same conditions to measure the baseline autofluorescence. This can be subtracted from your experimental data during analysis.
Issue 3: Rapid Signal Decay (Photobleaching)
Possible Cause Recommended Solution Citation
High Excitation Light Intensity Reduce the intensity of the excitation light source to the minimum level required for adequate signal detection. Use neutral density filters if necessary.
Prolonged Exposure Time Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary (e.g., using a time-lapse protocol instead of continuous illumination).
Oxygen Scavengers For fixed-cell imaging or in some specific live-cell applications, consider using an anti-fade mounting medium or imaging buffer containing oxygen scavengers.

Experimental Protocols

Preparation of Cal-520® AM Stock and Working Solutions
Step Procedure Notes Citation
1 Prepare Stock Solution Dissolve 1 mg of Cal-520® AM in 453 µL of high-quality, anhydrous DMSO to make a 2 mM stock solution.
2 Storage Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. AM esters are susceptible to hydrolysis.
3 Prepare Working Solution On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 5-10 µM Cal-520® AM in a buffer of your choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add Pluronic® F-127 to a final concentration of 0.02-0.04%.
Cell Loading Protocol

This is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells on an appropriate imaging plate or coverslip and grow overnight to allow them to adhere.

  • Remove Medium: Aspirate the culture medium from the cells.

  • Add Loading Buffer: Add the Cal-520® AM working solution to the cells. If dye leakage is a concern, include 1-2.5 mM probenecid in this solution.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C. For some cell lines, incubation at room temperature may reduce compartmentalization.

  • Wash: Gently wash the cells 2-3 times with warm, dye-free buffer (e.g., HBSS) to remove extracellular dye. Include probenecid in the wash buffer if it was used during loading.

  • De-esterification: Add fresh dye-free buffer and incubate for an additional 30 minutes at room temperature to ensure complete hydrolysis of the AM ester.

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~490 nm / ~525 nm).

Visualizations

Mechanism of AM Ester Loading and Activation

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) Cal520AM Cal-520 AM (Lipophilic, Non-fluorescent) Cal520AM_inside Cal-520 AM Cal520AM->Cal520AM_inside Passive Diffusion Esterases Cellular Esterases Cal520AM_inside->Esterases Cal520 Hydrolyzed Cal-520 (Hydrophilic, Ca²⁺-sensitive) Esterases->Cal520 Hydrolysis (Traps dye in cell) Ca Ca²⁺ Cal520->Ca Ca_bound_Cal520 Ca²⁺-bound Cal-520 (Highly Fluorescent) Ca_bound_Cal520->Cal520 Dissociation Ca->Ca_bound_Cal520 Binding Cell_Membrane Cell Membrane

Caption: Mechanism of Cal-520 AM cell loading and calcium detection.

Troubleshooting Workflow for Low Fluorescence Signal

G cluster_loading Check Loading Protocol cluster_chemistry Check Reagents & Cell Health cluster_imaging Check Imaging Setup start Low Fluorescence Signal c1 Is dye concentration optimal? (2-10 µM) start->c1 c2 Is incubation time/temp correct? (30-60 min, RT-37°C) c1->c2 Yes s1 Optimize dye concentration c1->s1 No s2 Optimize incubation conditions c2->s2 No c3 Is AM ester hydrolyzed? (De-esterification step) c2->c3 Yes s1->c2 s2->c3 c4 Are cells healthy? c3->c4 Yes s3 Increase de-esterification time (30 min) c3->s3 No s4 Use healthy, sub-confluent cells c4->s4 No c5 Is there photobleaching? c4->c5 Yes s3->c4 s4->c5 s5 Reduce light intensity/ exposure time c5->s5 Yes end_node Signal Improved c5->end_node No s5->end_node G cluster_photobleaching Photobleaching (Irreversible) cluster_quenching Dynamic Quenching (Reversible) pb_start Fluorophore (Excited State) pb_end Photodestruction (Non-fluorescent) pb_start->pb_end Photochemical Reaction pb_photon High Intensity Excitation Light pb_photon->pb_start q_start Fluorophore (Excited State) q_quencher Quencher Molecule q_start->q_quencher Collision q_end Fluorophore (Ground State) q_quencher->q_end Non-radiative decay

References

Improving temporal resolution in Ffp-18-am calcium imaging

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: F-18-AM Calcium Imaging

Disclaimer: The term "Ffp-18-am" appears to be a typographical error. This guide will focus on Fluo-4 AM , a widely used green fluorescent indicator for intracellular calcium, and address the core challenge of improving temporal resolution in calcium imaging experiments.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Fluo-4 AM to achieve high temporal resolution in their calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the temporal resolution of my calcium imaging experiment?

The temporal resolution in fluorescence imaging is determined by the time it takes to collect enough photons to form an image with a sufficient signal-to-noise ratio (SNR). Key limiting factors include:

  • Photon Flux: The brightness of the indicator and the intensity of the excitation light determine the rate at which photons are emitted.

  • Indicator Kinetics: The on- and off-rates of the calcium indicator for binding calcium ions can limit the ability to resolve very rapid changes.

  • Detector Sensitivity: The quantum efficiency of the detector (e.g., sCMOS camera, PMT) dictates how efficiently emitted photons are captured.[1]

  • Imaging Speed: The frame rate of the camera or the scan speed of a confocal microscope directly limits temporal resolution.[2][3]

  • Signal-to-Noise Ratio (SNR): Low SNR requires longer exposure times to distinguish the signal from background noise, thereby reducing temporal resolution.[4][5]

Q2: My signal is very noisy, especially at high frame rates. How can I improve the signal-to-noise ratio (SNR)?

Improving SNR is crucial for detecting small and rapid calcium transients. Consider the following strategies:

  • Optimize Dye Concentration: Ensure you are using an optimal concentration of Fluo-4 AM (typically 1-5 µM) for your cell type to maximize signal.

  • Increase Excitation Light Intensity: A higher intensity will lead to more emitted photons, but be mindful of phototoxicity and photobleaching.

  • Use a More Sensitive Detector: sCMOS cameras offer high sensitivity and speed, making them well-suited for high-speed calcium imaging.

  • Binning: Camera pixel binning (e.g., 2x2 or 3x3) increases SNR at the expense of spatial resolution.

  • Denoising Algorithms: Post-acquisition processing with denoising algorithms can significantly improve SNR without sacrificing temporal resolution.

Q3: I'm observing significant photobleaching and my cells appear unhealthy after imaging. What can I do to reduce phototoxicity?

Phototoxicity and photobleaching are major concerns in live-cell imaging. Both are caused by excessive light exposure. Strategies to mitigate these effects include:

  • Minimize Excitation Light Exposure: Use the lowest possible laser power or illumination intensity that provides an adequate SNR.

  • Reduce Exposure Time: Use shorter exposure times per frame. While this might decrease the signal per frame, it reduces the overall light dose to the cells.

  • Use Antifade Reagents: Consider adding antifade reagents like Trolox to your imaging medium to reduce the generation of reactive oxygen species that cause phototoxicity.

  • Synchronize Illumination and Acquisition: Ensure the illumination source is only on during the camera's exposure time to prevent unnecessary light exposure.

  • Choose a Brighter Dye: A brighter dye allows you to use lower excitation light to achieve the same SNR.

Q4: Is Fluo-4 the best indicator for all high-speed calcium imaging experiments?

While Fluo-4 is a popular choice due to its large dynamic range, other indicators might be better suited for specific applications.

  • Cal-520: This indicator has a significantly better signal-to-noise ratio compared to Fluo-4 and is considered an optimal indicator for detecting and tracking local Ca2+ signals.

  • Fluo-8: This indicator can be loaded at room temperature, unlike Fluo-4 which often requires incubation at 37°C.

  • Low-Affinity Indicators (e.g., Fluo-5N, Fluo-4FF): For experiments with very high calcium concentrations that would saturate Fluo-4, lower affinity indicators are more suitable.

  • Genetically Encoded Calcium Indicators (GECIs): For long-term or targeted expression in specific cell types, GECIs like GCaMP are a powerful alternative.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low/No Fluorescent Signal 1. Inefficient dye loading.2. AM ester hydrolysis before loading.3. Low intracellular esterase activity.4. Dye extrusion from cells.1. Optimize loading concentration (1-5 µM), time (15-60 min), and temperature (RT to 37°C).2. Prepare Fluo-4 AM working solution fresh for each experiment.3. Increase incubation time or temperature to facilitate de-esterification.4. Add probenecid (1-2.5 mM) to the loading and imaging buffer to inhibit organic anion transporters.
High Background Fluorescence 1. Incomplete removal of extracellular dye.2. Dye compartmentalization in organelles.3. Autofluorescence from cells or medium.1. Wash cells thoroughly (2-3 times) with fresh buffer after loading.2. Lower the loading temperature or reduce incubation time.3. Use a phenol red-free imaging medium and check for cellular autofluorescence before loading.
Blurry Images/Loss of Detail 1. Cell movement during long exposures.2. Low spatial resolution.1. Decrease camera exposure time.2. Ensure your objective's numerical aperture (NA) is appropriate for the desired resolution. Avoid excessive pixel binning.
Inability to Detect Fast Transients 1. Acquisition speed is too low.2. Insufficient SNR to resolve small, fast events.3. Slow indicator kinetics.1. Increase the camera frame rate or use a faster scanning method (e.g., resonant scanning or line scanning on a confocal).2. See suggestions for improving SNR. Consider using a brighter indicator like Cal-520.3. For extremely fast events, consider the limitations of the indicator's binding kinetics.

Quantitative Data Summary

Table 1: Comparison of Common Green Fluorescent Calcium Indicators

IndicatorKd for Ca2+ (nM)Relative BrightnessKey Features
Fluo-4 345+++Large fluorescence increase upon Ca2+ binding (>100-fold).
Fluo-8 389+++Can be loaded at room temperature.
Cal-520 320++++Superior signal-to-noise ratio compared to Fluo-4.
Oregon Green 488 BAPTA-1 170+++Higher calcium affinity, potentially less phototoxic than Fluo-4.

Experimental Protocols

Protocol: Loading Adherent Cells with Fluo-4 AM

This protocol provides a general guideline. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each cell type and experimental setup.

Materials:

  • Fluo-4 AM (50 µg vial)

  • High-quality, anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Fluo-4 AM Stock (1 mM): Reconstitute one 50 µg vial of Fluo-4 AM in 44 µL of anhydrous DMSO. Vortex thoroughly. This stock can be stored at -20°C for up to one week, protected from light and moisture.

    • Pluronic F-127: Use a commercially available 20% solution or prepare your own.

  • Prepare Dye Loading Solution (Final Fluo-4 AM concentration of 2-5 µM):

    • For a final volume of 10 mL of loading solution with 4 µM Fluo-4 AM:

    • In a 15 mL tube, add 10 mL of physiological buffer (e.g., HBSS).

    • Add 40 µL of the 1 mM Fluo-4 AM stock solution.

    • Add 20 µL of 20% Pluronic F-127. Pluronic F-127 is a non-ionic detergent that aids in dispersing the water-insoluble AM ester.

    • (Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit anion pumps that may extrude the dye.

    • Vortex the solution thoroughly to mix. Prepare this solution fresh and use it within 1-2 hours.

  • Cell Loading:

    • Grow adherent cells on coverslips or in imaging dishes.

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the dye loading solution to the cells, ensuring they are completely covered.

    • Incubate for 15-60 minutes. Optimal incubation is typically 30 minutes at 37°C or 60 minutes at room temperature.

  • Wash and De-esterification:

    • Remove the dye loading solution.

    • Wash the cells gently two to three times with fresh, warm (37°C) physiological buffer to remove any extracellular dye.

    • Add fresh physiological buffer to the cells.

    • Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.

  • Imaging:

    • The cells are now ready for imaging.

    • Use excitation light around 494 nm and collect emission around 516 nm.

Visualizations

TroubleshootingWorkflow cluster_snr SNR Improvement Strategies cluster_light Phototoxicity Reduction cluster_hw Hardware Optimization start Start: Poor Temporal Resolution q1 Is the Signal-to-Noise Ratio (SNR) too low? start->q1 a1_yes Increase SNR q1->a1_yes Yes q2 Is phototoxicity or photobleaching observed? q1->q2 No snr1 Optimize dye concentration a1_yes->snr1 snr2 Increase excitation (carefully) a1_yes->snr2 snr3 Use pixel binning a1_yes->snr3 snr4 Apply denoising algorithm a1_yes->snr4 a2_yes Reduce Light Exposure q2->a2_yes Yes q3 Is the acquisition hardware the bottleneck? q2->q3 No light1 Decrease excitation power a2_yes->light1 light2 Reduce exposure time a2_yes->light2 light3 Use antifade reagents a2_yes->light3 a3_yes Optimize Hardware Settings q3->a3_yes Yes end_node Achieved High Temporal Resolution q3->end_node No hw1 Increase camera frame rate a3_yes->hw1 hw2 Use faster scan mode (e.g., resonant) a3_yes->hw2 hw3 Consider a more sensitive detector (sCMOS) a3_yes->hw3 snr1->q2 snr2->q2 snr3->q2 snr4->q2 light1->q3 light2->q3 light3->q3 hw1->end_node hw2->end_node hw3->end_node

Caption: Troubleshooting workflow for improving temporal resolution.

CalciumImagingWorkflow prep 1. Cell Preparation (Plate cells on coverslips) load 2. Dye Loading (Incubate with Fluo-4 AM) prep->load wash 3. Wash & De-esterification load->wash image 4. Image Acquisition (High-speed microscopy) wash->image process 5. Pre-processing (Motion correction, Denoising) image->process analyze 6. Data Analysis (ROI selection, ΔF/F calculation) process->analyze results 7. Results (Calcium traces, Heatmaps) analyze->results

Caption: Experimental workflow for a typical calcium imaging experiment.

GPCR_Pathway ligand Ligand gpcr GPCR (Gq-coupled) ligand->gpcr plc PLC gpcr->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum (ER) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release opens response Cellular Response ca_release->response

Caption: Simplified Gq-coupled GPCR signaling pathway leading to Ca²⁺ release.

References

Technical Support Center: Managing Cytotoxicity of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ffp-18-am" could not be definitively identified in scientific literature. It is possible this is a novel or internal compound name, or a typographical error. The following troubleshooting guide and FAQs are based on general principles for assessing and mitigating cytotoxicity of new chemical entities and radiolabeled compounds in a research setting. For the purpose of this guide, we will refer to the hypothetical compound as "Compound X-18-am".

Troubleshooting Guide: Compound X-18-am Cytotoxicity

This guide addresses specific issues researchers may encounter during their experiments with novel compounds like Compound X-18-am.

Question Possible Causes Troubleshooting Steps
1. Why am I observing high levels of cytotoxicity even at low concentrations of Compound X-18-am? Off-target effects: The compound may be interacting with unintended cellular targets.Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the concentrations used.Compound instability: The compound may be degrading into a more toxic substance.High cellular uptake: The "-am" ester group may be leading to rapid and high intracellular accumulation.Perform a literature search for known off-target effects of similar chemical scaffolds.Run a solvent control experiment with the same concentrations of the solvent used to dissolve your compound.Assess compound stability in your experimental media over the time course of your experiment using techniques like HPLC.Measure intracellular compound concentration to determine if it is accumulating at toxic levels.
2. My cytotoxicity results are not reproducible. What could be the reason? Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect susceptibility to toxic compounds.Pipetting errors: Inaccurate dispensing of the compound or reagents.Variable incubation times: Inconsistent exposure of cells to the compound.Assay interference: The compound may be interfering with the cytotoxicity assay itself (e.g., autofluorescence).Standardize your cell culture practices. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the start of the experiment.Calibrate your pipettes regularly and use proper pipetting techniques.Use a precise timer for all incubation steps.Run an assay control with the compound in a cell-free system to check for interference.
3. How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by Compound X-18-am? Not applicableAnnexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.Caspase Activity Assays: Measure the activity of key caspases involved in apoptosis, such as caspase-3, -8, and -9.[1][2][3][4][5]DNA Fragmentation Analysis: Use techniques like TUNEL staining or agarose gel electrophoresis to detect the characteristic DNA laddering of apoptosis.Morphological Assessment: Observe cells under a microscope for morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
4. What are some strategies to minimize the cytotoxicity of Compound X-18-am while retaining its desired activity? Not applicableReduce concentration and incubation time: Determine the minimum concentration and exposure time required to achieve the desired experimental outcome.Co-treatment with cytoprotective agents: Depending on the mechanism of toxicity, co-incubation with antioxidants (if toxicity is due to oxidative stress) or pan-caspase inhibitors like Z-VAD-FMK (if apoptosis is the primary mode of cell death) may help.Structural modification of the compound: If possible, medicinal chemists could explore modifications to the compound's structure to reduce off-target effects while preserving on-target activity.Use of a less sensitive cell line: If the primary research question allows, switching to a cell line that is less sensitive to the cytotoxic effects of the compound could be an option.

Frequently Asked Questions (FAQs)

A selection of frequently asked questions regarding cytotoxicity assessment.

Q1: What are the standard cytotoxicity assays I should consider?

A1: The choice of assay depends on your experimental goals. Common assays include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indirect measure of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity (necrosis).

  • ATP Assay: Measures intracellular ATP levels, which correlate with cell viability.

  • Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) for direct visualization and quantification.

Q2: How do I choose the right concentration range for my cytotoxicity experiments?

A2: It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) value. This will help you select appropriate concentrations for subsequent experiments.

Q3: What is the significance of the "-am" suffix on a compound like Compound X-18-am?

A3: The "-am" suffix typically denotes an acetoxymethyl ester. This chemical modification is often used to mask charged groups on a molecule, making it more lipophilic and able to passively diffuse across the cell membrane. Once inside the cell, cellular esterases cleave the "-am" group, releasing the active, charged form of the compound, which is then trapped intracellularly. This can lead to higher intracellular concentrations compared to the parent molecule.

Q4: Can the radiolabel (e.g., 18F) contribute to cytotoxicity?

A4: The amount of radioactivity used in typical in vitro cellular uptake studies with 18F-labeled compounds is generally low and not considered to be a significant source of cytotoxicity. However, it is always good practice to include a non-radiolabeled version of the compound as a control if available, and to minimize the amount of radioactivity and incubation times whenever possible.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X-18-am in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment: Treat cells with Compound X-18-am as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_interpretation Phase 4: Interpretation & Next Steps start Start: Hypothesis of Cytotoxicity cell_culture Standardize Cell Culture Conditions start->cell_culture compound_prep Prepare Compound Stock & Dilutions cell_culture->compound_prep cell_seeding Seed Cells in Multi-well Plates compound_prep->cell_seeding treatment Treat Cells with Compound X-18-am cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis apoptosis_assay->data_analysis interpretation Interpret Results data_analysis->interpretation troubleshooting Troubleshoot if Necessary interpretation->troubleshooting minimize Develop Strategies to Minimize Cytotoxicity interpretation->minimize troubleshooting->treatment Refine Experiment conclusion Conclusion minimize->conclusion Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_execution Execution Phase stimulus Compound X-18-am initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases Activation executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases Activation protein_cleavage Cleavage of Cellular Proteins executioner_caspases->protein_cleavage dna_fragmentation DNA Fragmentation executioner_caspases->dna_fragmentation apoptosis Apoptosis protein_cleavage->apoptosis dna_fragmentation->apoptosis

References

Ffp-18-am calibration issues in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration issues with the near-membrane calcium indicator, FFP-18-AM, across different cell types.

Introduction to this compound

This compound is a cell-permeable fluorescent indicator specifically designed for measuring calcium concentrations near the plasma membrane. Like other acetoxymethyl (AM) ester dyes, this compound is hydrophobic and can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, rendering the molecule charged, fluorescent, and trapped near the membrane, allowing for the detection of localized calcium signals.[1]

The successful use of this compound is critically dependent on its efficient loading and de-esterification, which can vary significantly between different cell types due to variations in intracellular esterase activity. This variability is a primary source of calibration challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a hydrophobic, non-fluorescent molecule that can freely diffuse across the plasma membrane into the cell. Inside the cell, intracellular esterase enzymes cleave the acetoxymethyl (AM) ester groups. This cleavage converts this compound into its active, fluorescent form, which is charged and thus retained within the cell, primarily localized near the plasma membrane, where it can bind to calcium ions and produce a fluorescent signal.

Q2: Why am I seeing weak or no fluorescence signal after loading with this compound?

A2: Weak or no signal can be due to several factors:

  • Low Esterase Activity: The cell type you are using may have low intrinsic esterase activity, leading to inefficient cleavage of the AM ester and, consequently, poor activation of the dye.

  • Inadequate Loading: The concentration of this compound or the incubation time may not be optimal for your specific cell type.

  • Dye Extrusion: Some cell types actively pump out fluorescent dyes using multidrug resistance (MDR) transporters.[2]

  • Photobleaching: Excessive exposure to excitation light can lead to photobleaching of the fluorescent signal.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

Q3: The fluorescence signal is very bright in some cells but dim in others within the same population. What could be the cause?

A3: This heterogeneity can be attributed to:

  • Variable Esterase Activity: Even within a single cell population, there can be cell-to-cell variability in esterase activity.

  • Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to increased dye uptake or leakage. They can also exhibit higher baseline calcium levels.[3]

  • Uneven Dye Loading: Inconsistent exposure of cells to the loading solution can result in variable dye uptake.

Q4: Can I fix cells after loading with this compound?

A4: No, fixation is generally not recommended after loading with AM ester-based dyes like this compound. The fixation process can permeabilize the cell membrane, leading to the leakage of the de-esterified, water-soluble dye from the cell.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound calibration and provides potential solutions.

Problem Potential Cause Recommended Solution
Weak or No Signal 1. Low Esterase Activity: Insufficient cleavage of the AM ester.- Increase incubation time with this compound. - Increase loading temperature (e.g., from room temperature to 37°C), but be mindful of potential dye compartmentalization. - Consider using a cell line with known high esterase activity as a positive control.
2. Suboptimal Loading Concentration: this compound concentration is too low.- Perform a concentration titration to determine the optimal loading concentration for your cell type (typically in the range of 1-10 µM for AM ester dyes).
3. Dye Extrusion: Active transport of the dye out of the cell.- Add an organic anion-transport inhibitor, such as probenecid (1-2.5 mM), to the loading and imaging buffer to reduce dye leakage.[2]
4. Hydrolysis of this compound in solution: Premature cleavage of AM esters before cell loading.- Prepare fresh this compound working solutions for each experiment. - Avoid serum in the loading buffer as it may contain esterases.
High Background Fluorescence 1. Extracellular Dye: Incomplete removal of this compound from the extracellular medium.- Wash cells thoroughly (2-3 times) with fresh, dye-free buffer after loading.
2. Incomplete De-esterification: Presence of partially hydrolyzed, fluorescent this compound in the cytoplasm.- Increase the post-loading incubation time to allow for complete de-esterification.
3. Autofluorescence: Intrinsic fluorescence from the cells or medium.- Image a control sample of unloaded cells to determine the level of autofluorescence and subtract it from your experimental data.
Signal Heterogeneity 1. Uneven Loading: Inconsistent dye concentration across the cell population.- Ensure gentle but thorough mixing of the this compound loading solution. - Ensure even distribution of the loading solution across the cell culture vessel.
2. Cell Health Variability: Differences in viability across the cell population.- Use a viability stain to assess the health of your cell culture. - Ensure optimal cell culture conditions.
Rapid Signal Decay 1. Photobleaching: Excessive exposure to excitation light.- Reduce the intensity and/or duration of the excitation light. - Use an anti-fade reagent in your imaging medium if compatible with live-cell imaging.
2. Dye Leakage: Gradual loss of the de-esterified dye from the cells.- Use probenecid in the imaging buffer. - Perform experiments at a lower temperature if possible, as this can reduce the activity of efflux pumps.
Difficulty with Calibration 1. Variability in Esterase Activity: Inconsistent dye activation between experiments or cell types.- Standardize loading protocols (concentration, time, temperature) as much as possible. - Consider performing an esterase activity assay on your cell lines to quantify the level of activity.
2. Inaccurate Determination of Rmin and Rmax: Essential parameters for ratiometric calibration are incorrect.- Ensure complete calcium depletion (for Rmin) using a calcium chelator like EGTA and complete saturation (for Rmax) using a calcium ionophore like ionomycin.

Data Presentation

Table 1: General Loading Conditions for AM Ester Calcium Indicators

ParameterGeneral RangeConsiderations for Optimization
This compound Concentration 1 - 10 µMCell type-dependent; perform a titration to find the lowest effective concentration to minimize toxicity.
Loading Time 30 - 60 minutesDependent on cell type and temperature. Longer times may be needed for cells with low esterase activity.
Loading Temperature Room Temperature to 37°CHigher temperatures can increase loading efficiency but may also lead to dye compartmentalization in organelles.
Pluronic F-127 0.01 - 0.05% (w/v)A non-ionic surfactant that aids in the dispersion of the hydrophobic AM ester in aqueous loading buffers.
Probenecid 1 - 2.5 mMAn organic anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

Table 2: Relative Esterase Activity in Common Cell Lines

Note: This table provides a qualitative comparison based on published data. Actual esterase activity can vary based on cell passage number, culture conditions, and the specific esterase substrate used. It is recommended to perform a direct measurement of esterase activity for the cell lines used in your experiments.

Cell LineRelative Esterase ActivityReference
HEK293 Moderate to High
HeLa High
Jurkat Low to Moderate

Experimental Protocols

Protocol 1: General Procedure for Loading Cells with this compound

  • Prepare Loading Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Prepare Working Solution: Dilute the this compound stock solution in the loading buffer to the desired final concentration (typically 1-10 µM). To aid in dispersion, you can pre-mix the stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the buffer.

  • Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the loading buffer. c. Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash: Remove the loading solution and wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular this compound.

  • De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the intracellular this compound.

  • Imaging: The cells are now ready for imaging. Perform imaging in a buffer that maintains cell health. If dye leakage is an issue, include probenecid in the imaging buffer.

Protocol 2: In Situ Calibration of Intracellular Calcium Indicators

This is a general protocol and may need optimization for this compound and your specific cell type.

  • Load cells with this compound as described in Protocol 1.

  • Determine Minimum Fluorescence (Rmin): a. Replace the imaging buffer with a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin). b. Incubate for 5-10 minutes to deplete intracellular calcium. c. Measure the fluorescence intensity (this is Fmin).

  • Determine Maximum Fluorescence (Rmax): a. Wash out the Rmin solution. b. Add a high calcium buffer (e.g., 1-2 mM CaCl₂) containing the same concentration of the calcium ionophore. c. Incubate for 5-10 minutes to saturate the indicator with calcium. d. Measure the fluorescence intensity (this is Fmax).

  • Calculate Calcium Concentration: Use the Grynkiewicz equation to calculate the intracellular calcium concentration: [ [Ca^{2+}] = K_d \times \frac{(R - R_{min})}{(R_{max} - R)} ] Where:

    • [Ca^{2+}] is the intracellular calcium concentration.

    • K_d is the dissociation constant of this compound for calcium (this value should be obtained from the manufacturer or determined empirically).

    • R is the measured fluorescence intensity ratio at a given time point.

    • R_min is the fluorescence intensity ratio in the absence of calcium.

    • R_max is the fluorescence intensity ratio at calcium saturation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Calibration prep_buffer Prepare Loading Buffer prep_dye Prepare this compound Working Solution prep_buffer->prep_dye load_cells Incubate Cells with This compound prep_dye->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow for De-esterification wash_cells->deesterify acquire_image Acquire Fluorescence Images deesterify->acquire_image calibrate Perform In Situ Calibration (Rmin/Rmax) acquire_image->calibrate analyze Analyze Data calibrate->analyze

Caption: Experimental workflow for using this compound.

Calcium_Signaling_Pathway stimulus External Stimulus (e.g., Agonist) receptor GPCR / Channel stimulus->receptor plc PLC Activation receptor->plc ip3 IP3 Production plc->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release ffp18am This compound ca_release->ffp18am Binds to cellular_response Cellular Response ca_release->cellular_response fluorescence Fluorescence Signal ffp18am->fluorescence

Caption: Generalized intracellular calcium signaling pathway.

References

Validation & Comparative

A Comparative Guide to Intracellular Calcium Indicators: Ffp-18-am vs. Fura-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]i) is paramount to understanding a vast array of cellular processes. This guide provides a detailed comparison of two fluorescent indicators used for this purpose: the well-established Fura-2 and the more specialized, membrane-targeted Ffp-18-am.

This document will delve into the performance characteristics of both indicators, supported by available experimental data. We will explore their core mechanisms, spectral properties, and provide detailed experimental protocols to assist in the selection and application of the most suitable probe for your research needs.

At a Glance: this compound vs. Fura-2

PropertyThis compoundFura-2
Targeting Near-membraneCytosol
Ratiometric YesYes
Excitation (Ca2+-bound / Ca2+-free) Similar to Fura-2 (approx. 340 nm / 380 nm)~340 nm / ~380 nm[1][2]
Emission ~510 nm~510 nm[1][2]
Dissociation Constant (Kd) for Ca2+ Not explicitly reported, but described as having a lower affinity than Fura-2[3]~145 nM (in vitro), can be higher in situ
Quantum Yield Not Reported0.23 (Ca2+-free) to 0.49 (Ca2+-bound)
Molar Extinction Coefficient (ε) Not Reported~33,000 M⁻¹cm⁻¹ at 335 nm (Ca2+-bound)
Key Advantage Enables measurement of [Ca2+]i dynamics specifically near the plasma membrane.Well-characterized, robust, and widely used for cytosolic [Ca2+]i measurements.

Delving Deeper: A Head-to-Head Comparison

Fura-2: The Gold Standard for Cytosolic Calcium Measurement

Fura-2 is a ratiometric fluorescent indicator that has been a cornerstone of intracellular calcium measurement for decades. Its acetoxymethyl (AM) ester form, Fura-2-am, readily crosses the cell membrane, whereupon intracellular esterases cleave the AM groups, trapping the active Fura-2 molecule in the cytosol.

The key advantage of Fura-2 lies in its ratiometric nature. Upon binding to Ca2+, the excitation maximum of Fura-2 shifts from approximately 380 nm to 340 nm, while the emission maximum remains constant at around 510 nm. By calculating the ratio of the fluorescence intensities at the two excitation wavelengths, researchers can obtain a quantitative measure of [Ca2+]i that is largely independent of variables such as dye concentration, cell thickness, and photobleaching.

This compound: Targeting Calcium Dynamics at the Cell's Edge

Ffp-18 is a derivative of Fura-2, specifically designed to investigate [Ca2+]i dynamics in the immediate vicinity of the plasma membrane. This is achieved through the addition of a lipophilic tail that anchors the indicator to the inner leaflet of the cell membrane. This targeted localization allows for the detection of localized Ca2+ signals that might be missed by cytosolic indicators like Fura-2, which report a spatially averaged concentration.

Experimental Protocols

General Considerations for Dye Loading

Successful measurement of intracellular calcium using either this compound or Fura-2-am relies on proper cell loading. The AM ester forms of these dyes are lipophilic and can be loaded into cells by incubation. The optimal loading conditions (dye concentration, incubation time, and temperature) are cell-type dependent and should be empirically determined.

A common issue with AM ester dyes is incomplete hydrolysis, which can lead to compartmentalization of the dye in organelles. To mitigate this, it is crucial to allow sufficient time for de-esterification after loading. The use of the non-ionic surfactant Pluronic F-127 can aid in the solubilization of the AM esters and improve loading efficiency.

Fura-2-am Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type.

Reagents:

  • Fura-2-am

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological saline solution appropriate for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of Fura-2-am in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 2-5 µM Fura-2-am, dilute the Fura-2-am stock solution in your physiological saline.

    • Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%. The Pluronic F-127 should be added to an equal volume of the Fura-2-am stock before dilution in the saline to aid in solubilization.

  • Cell Loading:

    • Replace the cell culture medium with the loading solution.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Washing and De-esterification:

    • Wash the cells twice with fresh, warm physiological saline to remove extracellular dye.

    • Incubate the cells in fresh saline for at least 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Perform fluorescence imaging using a microscope equipped for ratiometric measurements.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration.

This compound Loading Protocol

The loading protocol for this compound is similar to that of Fura-2-am, with the key difference being the targeted localization of the dye.

Reagents:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological saline solution appropriate for your cells

Procedure:

  • Prepare Stock and Loading Solutions: Follow the same procedure as for Fura-2-am to prepare the stock and loading solutions. The final concentration of this compound for loading is typically in the range of 1-5 µM.

  • Cell Loading: Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes.

  • Washing and De-esterification: Wash the cells thoroughly with fresh, warm physiological saline to remove any unbound dye. Allow for a de-esterification period of at least 30 minutes at 37°C.

  • Imaging:

    • Image the cells using a fluorescence microscope capable of ratiometric imaging.

    • As with Fura-2, excite the cells at approximately 340 nm and 380 nm and collect the emission at around 510 nm.

    • The ratio of the fluorescence intensities will provide a measure of the near-membrane intracellular calcium concentration.

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying signaling principles, the following diagrams have been generated using the DOT language.

G cluster_loading Dye Loading and Activation This compound / Fura-2-am This compound / Fura-2-am Cell Membrane Cell Membrane This compound / Fura-2-am->Cell Membrane Diffusion Cytosol Cytosol Cell Membrane->Cytosol Esterases Esterases Cytosol->Esterases Hydrolysis of AM ester Trapped Ffp-18 / Fura-2 Trapped Ffp-18 / Fura-2 Esterases->Trapped Ffp-18 / Fura-2

Figure 1. General workflow for loading and activation of AM ester calcium indicators.

G cluster_signaling Calcium Signaling Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2+_release Ca2+ Release ER->Ca2+_release Cellular_Response Cellular Response Ca2+_release->Cellular_Response

References

A Comparative Guide to Near-Membrane Calcium Probes: Ffp-18-am and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the ability to precisely measure calcium dynamics in the immediate vicinity of the plasma membrane is paramount. This guide provides a detailed comparison of Ffp-18-am, a chemical indicator, with prominent genetically encoded and chemigenetic alternatives for near-membrane calcium sensing. We present a synthesis of their performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from neurotransmission to cell proliferation. The spatial and temporal organization of Ca²⁺ signals is critical for their specificity. In particular, Ca²⁺ microdomains near the plasma membrane, where influx channels and signaling complexes are concentrated, play a pivotal role in initiating and orchestrating downstream events. Consequently, a variety of fluorescent probes have been developed to visualize and quantify these localized Ca²⁺ transients. This guide focuses on the comparative analysis of three major classes of near-membrane calcium probes: the chemical dye this compound, genetically encoded calcium indicators (GECIs) exemplified by membrane-targeted GCaMP variants, and chemigenetic systems utilizing self-labeling tags like SNAP-tag.

Principles of Near-Membrane Calcium Detection

The fundamental principle behind near-membrane calcium probes is the strategic localization of a Ca²⁺-sensitive fluorophore to the inner leaflet of the plasma membrane. This targeted positioning allows for the preferential detection of Ca²⁺ ions entering the cell or being released from stores in close proximity to the membrane, before they diffuse into the bulk cytosol. The three approaches discussed herein achieve this localization through distinct mechanisms.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Membrane Cytosol_space Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ Ca_channel->Ca_in Influx Probe Near-Membrane Ca²⁺ Probe Ca_in->Probe Binding Fluorescence Fluorescence Probe->Fluorescence Signal

Figure 1: General Principle of Near-Membrane Calcium Sensing. Calcium influx through plasma membrane channels leads to a localized increase in Ca²⁺ concentration. Near-membrane probes bind to these ions, resulting in a change in their fluorescence properties, which can be detected and quantified.

Comparative Performance of Near-Membrane Calcium Probes

The choice of a near-membrane calcium probe depends on several factors, including the specific experimental system, the required sensitivity and kinetics, and the available instrumentation. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundLck-GCaMP6fSNAP-tag with Ca²⁺ Dye
Probe Type Chemical DyeGenetically EncodedChemigenetic
Targeting Amphipathic tailN-terminal Lck peptideFusion to a membrane protein
Delivery AM ester loadingTransfection/TransductionTransfection & dye labeling
Ca²⁺ Affinity (Kd) Data not available~144 nM (for GCaMP6s)Dye-dependent (e.g., ~200 nM for BOCA-1)[1]
Fluorescence Change Data not availableHigh ΔF/F for APsHigh turn-on (e.g., 180-fold for BOCA-1)[1]
Kinetics Potentially fastSlower than chemical dyesDye-dependent, can be fast
Photostability ModerateCan be prone to photobleachingDye-dependent, can be high
Cellular Expression Non-specific loadingCell-type specific expressionCell-type specific expression
Ratiometric NoNoSome dyes are ratiometric

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for the application of each class of near-membrane calcium probe.

This compound Loading and Imaging Protocol (Adapted for Platelets)
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mM.

  • Cell Loading:

    • Resuspend platelets in a Hepes-buffered saline solution.

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with the buffered saline solution to remove excess dye.

  • Imaging:

    • Allow the loaded platelets to adhere to poly-l-lysine coated coverslips.

    • Image the cells using a confocal microscope with an excitation wavelength of 405 nm and collect emission between 420-580 nm[2].

Lck-GCaMP6f Expression and Imaging Protocol (in Brain Slices)
  • Viral Vector Delivery:

    • Inject an AAV vector carrying the Lck-GCaMP6f construct (e.g., AAV2/5-GFAP-GCaMP6-LCK) into the brain region of interest in a mouse model[3].

    • Allow for sufficient expression time (typically 2-3 weeks).

  • Acute Brain Slice Preparation:

    • Prepare acute brain slices from the transduced animal using a vibratome.

    • Maintain slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

  • Imaging:

    • Transfer a slice to the recording chamber of a two-photon or confocal microscope.

    • Excite GCaMP6f at ~920 nm (for two-photon) or ~488 nm (for confocal) and collect emission at ~510 nm.

    • Record fluorescence changes in response to neuronal or astrocytic activity[4].

SNAP-tag Based Near-Membrane Calcium Imaging Protocol
  • Plasmid Construction and Transfection:

    • Clone the SNAP-tag sequence in-frame with a protein that localizes to the plasma membrane (e.g., a transmembrane receptor).

    • Transfect the construct into the cells of interest and allow for expression.

  • Labeling with a Cell-Impermeable SNAP-tag Dye:

    • Prepare a staining solution containing a cell-impermeable SNAP-tag substrate conjugated to a calcium-sensitive dye (e.g., 1-5 µM in imaging medium).

    • Incubate the cells with the staining solution for 30 minutes at 37°C.

    • Wash the cells three times with fresh imaging medium to remove unbound dye.

  • Imaging:

    • Image the cells using appropriate excitation and emission wavelengths for the chosen dye.

    • Record fluorescence changes in response to stimuli that elicit near-membrane calcium transients.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for a near-membrane calcium imaging experiment, from probe delivery to data analysis.

Probe_Delivery Probe Delivery (AM Ester Loading / Transfection / Transduction) Incubation Incubation & Expression Probe_Delivery->Incubation Cell_Preparation Cell Preparation for Imaging (Plating / Slice Preparation) Incubation->Cell_Preparation Imaging Fluorescence Imaging (Confocal / Two-Photon) Cell_Preparation->Imaging Stimulation Cellular Stimulation (Agonist / Electrical) Imaging->Stimulation Data_Acquisition Data Acquisition Imaging->Data_Acquisition Stimulation->Data_Acquisition Data_Analysis Data Analysis (ΔF/F / Ca²⁺ Concentration) Data_Acquisition->Data_Analysis

Figure 2: Experimental Workflow for Near-Membrane Calcium Imaging. The process begins with introducing the probe into the cells, followed by preparation for microscopy, image acquisition during stimulation, and subsequent data analysis.

Conclusion

The selection of an appropriate near-membrane calcium probe is a critical step in the investigation of localized calcium signaling. This compound offers the convenience of a chemical dye that can be loaded into cells without genetic manipulation. However, the lack of publicly available quantitative performance data makes direct comparison challenging. Genetically encoded indicators like Lck-GCaMP6f provide the advantage of cell-type specific expression and have been well-characterized in terms of their response to physiological stimuli. Chemigenetic approaches using SNAP-tags combine the specificity of genetic targeting with the broad range of photophysical properties offered by synthetic dyes, presenting a versatile and powerful tool for near-membrane calcium imaging. The detailed information and protocols provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their experimental design.

References

A Comparative Guide to Ffp-18-am for Advanced Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium (Ca2+) dynamics is paramount. While a variety of fluorescent indicators are available to measure global cytosolic calcium, the study of localized Ca2+ signals, particularly in the immediate vicinity of the cell membrane, requires specialized tools. Ffp-18-am has emerged as a key player in this niche, offering distinct advantages for monitoring near-membrane calcium fluctuations. This guide provides a comprehensive comparison of this compound with traditional cytosolic calcium indicators, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for your research needs.

This compound: A Tool for Unraveling Sub-Membranous Calcium Signaling

This compound is a cell-permeant fluorescent indicator specifically designed for the measurement of near-membrane calcium.[1] Its unique amphipathic structure allows it to associate with the inner leaflet of the plasma membrane, positioning it to detect Ca2+ microdomains that are often missed by indicators that diffuse freely in the cytosol. This characteristic is particularly advantageous in studying cellular processes initiated at the membrane, such as store-operated calcium entry (SOCE), ion channel activity, and signaling events in immune cells like neutrophils.[2]

Advantages of this compound

The primary advantage of this compound lies in its targeted localization. By concentrating at the plasma membrane, it provides a higher signal-to-noise ratio for near-membrane Ca2+ events, allowing for the detection of subtle and rapid changes in this critical subcellular compartment.[2] Studies in human neutrophils have demonstrated that this compound can distinguish between Ca2+ release from deep intracellular stores and influx across the plasma membrane, revealing significant differences in the timing and magnitude of Ca2+ signals compared to the bulk cytosol.[2]

Disadvantages and Considerations

While powerful for its intended application, it is important to consider the potential limitations of this compound. As with other acetoxymethyl (AM) ester dyes, incomplete de-esterification can lead to compartmentalization in organelles, potentially interfering with the specific measurement of near-membrane Ca2+. Careful optimization of loading protocols is crucial to minimize such artifacts. Furthermore, the hydrophobic nature of membrane-targeted probes can sometimes lead to interactions with cellular components that may alter their fluorescent properties. Researchers should also be aware of the general challenges associated with chemical calcium indicators, including potential cytotoxicity at high concentrations and the possibility of buffering intracellular calcium, which could perturb normal cellular signaling.[3]

Comparative Analysis: this compound vs. Cytosolic Calcium Indicators

PropertyThis compoundFura-2Fluo-4Rhod-2
Primary Application Near-membrane Ca2+ imagingRatiometric cytosolic Ca2+ imagingHigh-throughput screening, confocal microscopyMitochondrial Ca2+ imaging
Excitation (Ex) / Emission (Em) Wavelengths (nm) ~340/380 / ~510 (ratiometric)340/380 / 505 (ratiometric)494 / 516552 / 581
Dissociation Constant (Kd) for Ca2+ Not Reported~145 nM~345 nM~570 nM
Quantum Yield (Φ) Not Reported~0.23-0.49~0.14~0.09
Molar Extinction Coefficient (ε) (M-1cm-1) Not Reported~30,000~83,000~50,000
Key Feature Membrane-targetedRatiometric, UV-excitableLarge fluorescence enhancementRed-shifted spectra, targets mitochondria

Experimental Protocols

General Protocol for Loading this compound

The following is a generalized protocol for loading this compound into adherent cells. Optimization will be required for specific cell types and experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (typically 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

    • Prepare a loading buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, with calcium and magnesium.

    • A non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.05%) can be added to the loading buffer to aid in the dispersion of the AM ester.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Ensure cells are healthy and sub-confluent on the day of the experiment.

  • Dye Loading:

    • Dilute the this compound stock solution into the loading buffer to a final concentration of 1-5 µM.

    • Remove the cell culture medium and wash the cells once with the loading buffer.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and De-esterification:

    • After incubation, wash the cells 2-3 times with fresh loading buffer to remove extracellular dye.

    • Incubate the cells in fresh loading buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip or dish onto the microscope.

    • For ratiometric imaging of this compound, acquire fluorescence images by alternating excitation at approximately 340 nm and 380 nm, while collecting the emission at around 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is then used to determine the relative changes in near-membrane Ca2+ concentration.

Signaling Pathways and Experimental Workflows

The diagrams below, generated using the DOT language, illustrate a typical signaling pathway involving near-membrane calcium and a general experimental workflow for calcium imaging.

StoreOperatedCalciumEntry Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto STIM1 STIM1 Ca_ER->STIM1 depletion activates Ffp18 This compound Ca_cyto->Ffp18 Orai1 Orai1 STIM1->Orai1 Ca_ext Extracellular Ca2+ Orai1->Ca_ext PM Plasma Membrane Ca_ext->Ca_cyto CalciumImagingWorkflow Start Start CellCulture Cell Culture (on coverslips) Start->CellCulture PrepareReagents Prepare Loading Buffer and this compound solution CellCulture->PrepareReagents Loading Incubate cells with This compound (30-60 min) PrepareReagents->Loading Wash Wash to remove extracellular dye Loading->Wash Deester Incubate for de-esterification (30 min) Wash->Deester Imaging Fluorescence Microscopy (Ratiometric Imaging) Deester->Imaging DataAcquisition Acquire image series (F340 and F380) Imaging->DataAcquisition Analysis Calculate F340/F380 ratio and analyze Ca2+ dynamics DataAcquisition->Analysis End End Analysis->End

References

Validating Ffp-18-am Signals with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular signaling, the accurate measurement of near-membrane calcium (Ca2+) dynamics is crucial. Ffp-18-am has emerged as a tool for this purpose, offering a targeted approach to visualizing Ca2+ fluctuations at the cell periphery. However, like all fluorescent indicators, its signals require rigorous validation to ensure they faithfully report the underlying physiological events. This guide provides a comparative analysis of this compound, with a focus on its validation using the gold-standard electrophysiological technique of patch-clamp.

This compound: A Near-Membrane Calcium Indicator

This compound is a cell-permeable fluorescent indicator specifically designed to measure Ca2+ concentrations in close proximity to the plasma membrane. Its amphipathic nature allows it to associate with cellular membranes, positioning the Ca2+-sensitive fluorophore to detect localized influx and release events that might be missed by cytosolic indicators.

Comparison of this compound with Cytosolic Calcium Indicators

The primary advantage of this compound lies in its ability to resolve the steep Ca2+ gradients that form near the plasma membrane during cellular activation. Studies have demonstrated that this compound can detect more rapid and larger amplitude Ca2+ signals compared to traditional cytosolic indicators like fura-2.

IndicatorTarget LocationSignal CharacteristicsKey Advantage
This compound Near-membraneRapid rise time, higher peak amplitudeResolves localized Ca2+ microdomains
Fura-2, AM CytosolSlower rise time, lower peak amplitudeReports global cytosolic Ca2+ changes

This table summarizes the general performance characteristics of near-membrane versus cytosolic calcium indicators based on published research.

Direct Validation with Electrophysiology

The most robust method for validating a Ca2+ indicator is to perform simultaneous fluorescence imaging and patch-clamp recordings. This allows for the direct correlation of the fluorescence signal with the underlying ionic currents that mediate Ca2+ entry.

Experimental Workflow: Simultaneous Patch-Clamp and Fluorescence Imaging

The following diagram illustrates a typical workflow for validating this compound signals with whole-cell patch-clamp electrophysiology.

G cluster_prep Cell Preparation cluster_exp Simultaneous Recording cluster_analysis Data Analysis prep1 Plate cells on coverslip prep2 Load with this compound prep1->prep2 exp1 Establish whole-cell patch-clamp prep2->exp1 exp2 Position for fluorescence imaging exp1->exp2 exp3 Voltage-clamp steps to elicit ICa exp2->exp3 exp4 Simultaneously record fluorescence and current exp3->exp4 ana1 Integrate ICa to get total Ca2+ charge exp4->ana1 ana2 Measure change in this compound fluorescence (ΔF/F0) exp4->ana2 ana3 Correlate charge with ΔF/F0 ana1->ana3 ana2->ana3

Workflow for validating this compound with patch-clamp.
Expected Correlation between this compound Fluorescence and Calcium Current

A direct validation would involve plotting the change in this compound fluorescence against the integral of the Ca2+ current (ICa) recorded during a voltage step. A linear relationship between these two parameters would confirm that the this compound signal is a reliable reporter of Ca2+ influx.

G cluster_0 Electrophysiological Control & Measurement cluster_1 Fluorescence Measurement cluster_2 Validation VC Voltage Clamp (Depolarizing Step) ICa Ca2+ Current (ICa) Measurement VC->ICa Ca_Influx Ca2+ Influx ICa->Ca_Influx causes Validation Direct Correlation ICa->Validation FFP18 This compound Fluorescence Change Ca_Influx->FFP18 FFP18->Validation

Logical relationship in electrophysiological validation.

Experimental Protocols

Cell Preparation and Loading with this compound
  • Cell Culture : Plate cells (e.g., primary neurons, HEK293 cells) on glass coverslips suitable for microscopy and electrophysiology.

  • Loading Solution : Prepare a loading solution containing this compound (typically 1-5 µM) in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

  • Incubation : Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Wash : After incubation, wash the cells with fresh buffer to remove excess extracellular dye. Allow for a de-esterification period of at least 30 minutes before starting experiments.

Simultaneous Whole-Cell Patch-Clamp and Fluorescence Imaging
  • Setup : Use an inverted microscope equipped for both epifluorescence imaging and patch-clamp electrophysiology.

  • External Solution : Use an external solution designed to isolate Ca2+ currents (e.g., containing blockers for Na+ and K+ channels, such as tetrodotoxin and tetraethylammonium).

  • Internal Solution : The patch pipette should be filled with an internal solution containing a low concentration of a Ca2+ buffer (e.g., EGTA or BAPTA) to avoid blunting the near-membrane Ca2+ signals.

  • Recording :

    • Establish a whole-cell patch-clamp configuration on a cell loaded with this compound.

    • Switch to voltage-clamp mode and hold the cell at a negative resting potential (e.g., -70 mV).

    • Apply depolarizing voltage steps to activate voltage-gated Ca2+ channels.

    • Simultaneously record the resulting Ca2+ current (ICa) with the patch-clamp amplifier and the change in this compound fluorescence with a sensitive camera (e.g., EMCCD or sCMOS).

  • Data Analysis :

    • Measure the peak amplitude of the ICa and calculate its integral to determine the total Ca2+ charge entry.

    • Quantify the change in this compound fluorescence (ΔF/F0), where ΔF is the change in fluorescence from the baseline (F0).

    • Plot ΔF/F0 as a function of the integrated ICa. A linear relationship indicates a faithful reporting of Ca2+ influx by this compound.

Alternative and Complementary Approaches

While this compound is a powerful tool, other near-membrane Ca2+ indicators are also available. The choice of indicator will depend on the specific experimental requirements, such as the desired Ca2+ affinity and spectral properties.

Indicator FamilyExcitation/Emission (approx. nm)Key Features
Ffp-18 UV/VisibleDesigned for near-membrane Ca2+ detection.
GCaMP variants VisibleGenetically encoded, allowing for targeted expression.
Other chemical indicators VariousA wide range of affinities and spectral properties are available.

Conclusion

Validating the signals of fluorescent indicators with electrophysiology is a critical step in ensuring the accuracy of experimental findings. For this compound, simultaneous patch-clamp fluorometry provides a direct and quantitative method to confirm that its fluorescence changes accurately reflect near-membrane Ca2+ dynamics. By following rigorous experimental protocols, researchers can confidently employ this compound to unravel the complex roles of localized Ca2+ signaling in cellular function and disease.

A Head-to-Head Comparison: The Chemical Indicator Fluo-4 Versus the Genetically Encoded GCaMP6f for Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular imaging, the visualization of intracellular calcium (Ca2+) dynamics remains a cornerstone for understanding a vast array of physiological processes. Researchers have a choice between two major classes of fluorescent Ca2+ indicators: synthetic chemical dyes and genetically encoded calcium indicators (GECIs). This guide provides a detailed comparison of a widely used chemical indicator, Fluo-4, with a popular genetically encoded indicator, GCaMP6f, to assist researchers in selecting the optimal tool for their experimental needs.

Quantitative Performance Comparison

The performance of a calcium indicator is paramount for the accurate detection and interpretation of cellular Ca2+ signals. The following table summarizes the key performance metrics for Fluo-4 and GCaMP6f, compiled from various studies.

Performance MetricFluo-4GCaMP6fSource(s)
Dissociation Constant (Kd) ~345 nM~375 nM[1][2][3]
Signal-to-Noise Ratio (SNR) High; >100-fold fluorescence increaseHigh; comparable to or exceeding some chemical dyes[4][5]
Rise Time (1 AP) N/A (not applicable to chemical dyes)~50 ms
Decay Time (t1/2, 1 AP) N/A (not applicable to chemical dyes)~140 ms
Dynamic Range (ΔF/F0) Very high (>100-fold)High, with significant improvements in the GCaMP6 series
Photostability Good, but susceptible to photobleaching with intense illuminationGenerally good, with newer versions showing improved stability
Toxicity Can be cytotoxic at higher concentrationsGenerally low, but overexpression can sometimes lead to cellular stress
Cellular Targeting Generally cytosolic, but can compartmentalize in organellesCan be targeted to specific organelles or cell types using genetic promoters
Signaling Pathways and Experimental Workflow

The fundamental difference between chemical indicators and GECIs lies in their mechanism of action and delivery into the cell.

cluster_chemical Chemical Indicator (Fluo-4) cluster_geci Genetically Encoded Indicator (GCaMP6f) Fluo4_AM Fluo-4 AM (cell-permeant) Esterases Intracellular Esterases Fluo4_AM->Esterases Cleavage Fluo4 Fluo-4 (active) Esterases->Fluo4 Fluorescence Fluorescence Fluo4->Fluorescence Binds Ca²⁺ Calcium_ion Ca²⁺ Calcium_ion->Fluo4 DNA GCaMP6f DNA Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation GCaMP6f_protein GCaMP6f Protein Translation->GCaMP6f_protein Fluorescence_geci Fluorescence GCaMP6f_protein->Fluorescence_geci Binds Ca²⁺ Calcium_ion_geci Ca²⁺ Calcium_ion_geci->GCaMP6f_protein

Fig. 1: Mechanisms of Fluo-4 and GCaMP6f

As illustrated in Figure 1, Fluo-4 AM, the cell-permeant form of the dye, is loaded into cells where intracellular esterases cleave the AM group, trapping the active Fluo-4 inside. Upon binding to Ca2+, Fluo-4 exhibits a significant increase in fluorescence. In contrast, GCaMP6f is a protein encoded by a DNA construct that is introduced into cells via transfection or viral transduction. The cell's machinery then transcribes and translates the GCaMP6f protein, which fluoresces upon Ca2+ binding.

The experimental workflows for these two types of indicators also differ significantly.

cluster_workflow Experimental Workflow Comparison cluster_fluo4_workflow Fluo-4 cluster_gcamp_workflow GCaMP6f Cell_Culture_F Cell Culture Loading_F Loading with Fluo-4 AM Cell_Culture_F->Loading_F Incubation_F Incubation (30-60 min) Loading_F->Incubation_F Wash_F Wash Incubation_F->Wash_F Imaging_F Imaging Wash_F->Imaging_F Cell_Culture_G Cell Culture Transfection_G Transfection/Transduction with GCaMP6f DNA Cell_Culture_G->Transfection_G Expression_G Protein Expression (24-72 hours) Transfection_G->Expression_G Imaging_G Imaging Expression_G->Imaging_G

Fig. 2: Fluo-4 vs. GCaMP6f Experimental Workflow

The workflow for Fluo-4 is relatively short, involving loading the dye into cultured cells, a brief incubation period, and then imaging. In contrast, using GCaMP6f requires transfection or transduction of the genetic construct, followed by a longer incubation period to allow for protein expression before imaging can be performed.

Detailed Experimental Protocols

Fluo-4 AM Cell Loading Protocol

This protocol provides a general guideline for loading Fluo-4 AM into adherent cells in a 96-well plate format. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Fluo-4 AM (cell permeant)

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional)

  • Cultured adherent cells in a 96-well plate

Procedure:

  • Prepare a 1-5 mM Fluo-4 AM stock solution in anhydrous DMSO.

  • Prepare the loading solution:

    • For a final concentration of 4 µM Fluo-4 AM, dilute the stock solution in HBSS.

    • To aid in dye dispersal, pre-mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in HBSS.

    • (Optional) To reduce dye leakage, Probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. Some cell types may benefit from a subsequent 30-minute incubation at room temperature.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with 200 µL of HBSS (containing Probenecid if used in the loading step).

  • Imaging:

    • Add 100 µL of HBSS to each well.

    • The cells are now ready for imaging using a fluorescence microscope with standard FITC/GFP filter sets (Excitation: ~494 nm, Emission: ~516 nm).

GCaMP6f Imaging Protocol in Cultured Cells

This protocol outlines the general steps for expressing and imaging GCaMP6f in cultured neurons.

Materials:

  • GCaMP6f expression vector (e.g., AAV1-hSyn-GCaMP6f)

  • Cultured primary neurons or cell line

  • Transfection reagent (e.g., Lipofectamine) or viral transduction reagents

  • Culture medium

  • Physiological imaging buffer (e.g., HEPES-buffered saline)

Procedure:

  • Transfection/Transduction:

    • Culture cells to the desired confluency.

    • Introduce the GCaMP6f expression vector into the cells using a suitable method (e.g., lipofection for cell lines, or AAV transduction for primary neurons). For AAV transduction of primary midbrain neurons, cells can be treated with AAV1-GCaMP6f at 4 days in vitro.

  • Protein Expression:

    • Incubate the cells for 24-72 hours to allow for the expression of the GCaMP6f protein. For AAV-infected neurons, optimal expression is often achieved after 4-6 days.

  • Imaging Preparation:

    • On the day of imaging, replace the culture medium with a physiological imaging buffer.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped for detecting GFP fluorescence (Excitation: ~488 nm, Emission: ~510 nm).

    • Acquire time-lapse images to capture Ca2+ dynamics in response to stimuli.

Conclusion

The choice between Fluo-4 and GCaMP6f depends heavily on the specific experimental goals. Fluo-4 offers a straightforward and rapid method for assessing Ca2+ changes in cell populations and is well-suited for high-throughput screening applications. Its high signal-to-noise ratio and large dynamic range are significant advantages. However, it lacks targetability and can be prone to compartmentalization and toxicity.

GCaMP6f, and GECIs in general, provide the powerful advantage of cell-type and subcellular targeting. This allows for the investigation of Ca2+ dynamics in specific neuronal populations or organelles, which is not possible with chemical dyes. While the experimental workflow is longer due to the need for gene expression, the ability to perform long-term and repeated imaging in the same cells is a major benefit. The performance of the latest generation GECIs, such as GCaMP6f, now rivals or even surpasses that of some chemical indicators, making them an increasingly popular choice for a wide range of neuroscience and cell biology applications.

References

Cross-Validation of Ffp-18-am: A Comparative Guide to Calcium Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium is paramount. This guide provides a comprehensive cross-validation of Ffp-18-am, a fluorescent calcium indicator, with other widely used calcium assays. We present a detailed comparison of their performance, supported by experimental data, to assist you in selecting the optimal tool for your research needs.

Ffp-18 is a specialized fluorescent indicator designed for the detection of near-membrane calcium dynamics. As a derivative of the well-established Fura-2 dye, Ffp-18 is an amphipathic molecule that can be loaded into cells as an acetoxymethyl (AM) ester, this compound. Once inside the cell, it is cleaved by intracellular esterases and becomes localized to the inner leaflet of the plasma membrane, making it particularly suited for studying calcium signaling events in the sub-plasma membrane microdomain.

Quantitative Data Comparison

The selection of a calcium indicator is critically dependent on its photophysical and chemical properties. The following table summarizes the key performance characteristics of this compound in comparison to two of the most commonly used cytosolic calcium indicators, Fura-2 AM and Fluo-4 AM.

PropertyThis compoundFura-2 AMFluo-4 AM
Indicator Type RatiometricRatiometricNon-Ratiometric
Target Location Near-membraneCytosolCytosol
Excitation Wavelength(s) Ratiometric, with a shift upon Ca²⁺ binding. A common setup uses 405 nm excitation.340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free)~494 nm
Emission Wavelength ~510 nm~510 nm~516 nm
Dissociation Constant (Kd) Lower affinity than Fura-2 (exact value not readily available in published literature)~145 nM~345 nM
Quantum Yield Data not readily availableData not readily availableData not readily available
Signal-to-Noise Ratio Data not readily availableHighHigh

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and reliable results. Below are standardized protocols for cell loading and imaging using this compound, Fura-2 AM, and Fluo-4 AM.

This compound Loading and Imaging Protocol

Materials:

  • This compound stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest cultured on coverslips or in imaging plates

Protocol:

  • Prepare Loading Solution: Prepare a working solution of this compound in HBSS at a final concentration of 1-5 µM. To aid in dye solubilization, pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Imaging: Mount the coverslip onto a perfusion chamber or place the imaging plate on the microscope stage. Excite the cells at 405 nm and collect the emission between 420-580 nm. For ratiometric imaging, acquire images at two different excitation or emission wavelengths corresponding to the Ca²⁺-bound and Ca²⁺-free states of the indicator.

Fura-2 AM Loading and Imaging Protocol

Materials:

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HBSS or other suitable physiological buffer

  • Cells of interest cultured on coverslips or in imaging plates

Protocol:

  • Prepare Loading Solution: Prepare a working solution of Fura-2 AM in HBSS at a final concentration of 1-5 µM. Pre-mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

  • Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells twice with fresh HBSS.

  • De-esterification: Incubate the cells in fresh HBSS for 30 minutes at 37°C to ensure complete de-esterification.

  • Imaging: Perform ratiometric imaging by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Fluo-4 AM Loading and Imaging Protocol

Materials:

  • Fluo-4 AM stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HBSS or other suitable physiological buffer

  • Cells of interest cultured on coverslips or in imaging plates

Protocol:

  • Prepare Loading Solution: Prepare a working solution of Fluo-4 AM in HBSS at a final concentration of 1-5 µM. Pre-mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

  • Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the Fluo-4 AM loading solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Wash the cells twice with fresh HBSS.

  • De-esterification: Incubate the cells in fresh HBSS for 30 minutes at 37°C.

  • Imaging: Excite the cells at ~494 nm and collect the emission at ~516 nm. Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.

Visualizing Calcium Signaling Pathways and Experimental Workflows

To further aid in the understanding of the experimental processes and the underlying biological context, the following diagrams have been generated.

G cluster_0 Cell Loading cluster_1 Imaging Prepare\nLoading Solution Prepare Loading Solution Incubate with\nCells Incubate with Cells Prepare\nLoading Solution->Incubate with\nCells Wash\nExtracellular Dye Wash Extracellular Dye Incubate with\nCells->Wash\nExtracellular Dye De-esterification De-esterification Wash\nExtracellular Dye->De-esterification Excite Cells Excite Cells De-esterification->Excite Cells Collect\nEmission Collect Emission Excite Cells->Collect\nEmission Analyze\nData Analyze Data Collect\nEmission->Analyze\nData

Experimental Workflow for Calcium Imaging

G extracellular Extracellular Signal (e.g., Ligand) receptor GPCR / RTK extracellular->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r activates er Endoplasmic Reticulum (ER) ca_er Ca²⁺ ip3r->ca_er releases ca_cyto Cytosolic Ca²⁺ (Measured by Fura-2/Fluo-4) ca_er->ca_cyto downstream Downstream Cellular Responses ca_cyto->downstream pm Plasma Membrane ca_channel Ca²⁺ Channel ca_near_mem Near-Membrane Ca²⁺ (Measured by Ffp-18) ca_channel->ca_near_mem ca_ext Extracellular Ca²⁺ ca_ext->ca_channel ca_near_mem->ca_cyto ca_near_mem->downstream

Simplified Calcium Signaling Pathway

FFP-18-AM: A Comparative Guide to Divalent Cation Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FFP-18-AM is a specialized, cell-permeable fluorescent indicator designed for the precise measurement of near-membrane calcium (Ca2+) dynamics. Its unique amphipathic structure allows it to anchor within the plasma membrane, providing a distinct advantage for studying Ca2+ signaling events in the sub-membrane space, such as store-operated calcium entry and receptor-mediated Ca2+ influx. As with all fluorescent indicators, a critical performance characteristic is its selectivity for the target ion, in this case, Ca2+, over other biologically relevant divalent cations. This guide provides a comparative overview of the expected selectivity of this compound and the experimental protocols used to determine it.

Divalent Cation Selectivity of BAPTA-Based Indicators

BAPTA-based indicators typically exhibit a very high preference for Ca2+, with a selectivity ratio for Ca2+ over Mg2+ often exceeding 100,000-fold. However, it is important to note that these indicators can also bind other divalent cations, such as zinc (Zn2+) and manganese (Mn2+), with high affinity, which can be a source of interference in certain experimental contexts.

The following table summarizes typical dissociation constants for common BAPTA-based fluorescent calcium indicators. This data serves as a reference point for the expected performance of this compound.

Divalent CationFura-2Indo-1Fluo-4
Ca2+ ~145 nM~230 nM~345 nM
Mg2+ >1 mM>1 mM>1 mM
Zn2+ High Affinity (in nM range)High Affinity (in nM range)High Affinity (in nM range)
Fe2+ Potential for interactionPotential for interactionPotential for interaction

Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented are approximate and for comparative purposes.

Experimental Protocol for Determining Divalent Cation Selectivity

The selectivity of a fluorescent calcium indicator is experimentally determined by measuring its fluorescence response to varying concentrations of the ion of interest in a controlled environment. A common method involves spectrofluorometry.

Objective: To determine the dissociation constant (Kd) of the fluorescent indicator for Ca2+ and other divalent cations.

Materials:

  • FFP-18 (the hydrolyzed, active form of the indicator)

  • Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Stock solutions of CaCl2, MgCl2, ZnCl2, and FeCl2 of known concentrations

  • EGTA-buffered Ca2+ standards to create a range of known free Ca2+ concentrations

  • Spectrofluorometer

Methodology:

  • Preparation of Indicator Solution: A stock solution of FFP-18 is prepared in a calcium-free buffer.

  • Fluorescence Measurements in Ca2+-free Conditions: The baseline fluorescence of the indicator is measured in the calcium-free buffer. This represents the fluorescence of the unbound indicator (Fmin).

  • Titration with Cations:

    • For Calcium: Aliquots of a standard CaCl2 solution or EGTA-buffered Ca2+ solutions are incrementally added to the indicator solution. After each addition, the fluorescence intensity is measured at the appropriate excitation and emission wavelengths for FFP-18.

    • For Other Divalent Cations: The same titration procedure is repeated in separate experiments using stock solutions of MgCl2, ZnCl2, and FeCl2.

  • Determination of Maximum Fluorescence (Fmax): A saturating concentration of the respective cation is added to the indicator solution to measure the maximum fluorescence intensity.

  • Calculation of Dissociation Constant (Kd): The Kd is calculated using the following equation:

    Kd = [Cation] * (Fmax - F) / (F - Fmin)

    where:

    • [Cation] is the concentration of the free divalent cation.

    • F is the fluorescence intensity at that cation concentration.

    • Fmin is the fluorescence intensity in the absence of the cation.

    • Fmax is the fluorescence intensity at a saturating cation concentration.

The data is typically plotted as fluorescence intensity versus cation concentration, and the Kd is the concentration at which the fluorescence is half-maximal.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the divalent cation selectivity of a fluorescent indicator like FFP-18.

G cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_indicator Prepare FFP-18 Solution in Ca2+-free Buffer measure_fmin Measure Baseline Fluorescence (Fmin) prep_indicator->measure_fmin prep_cations Prepare Stock Solutions of Divalent Cations titrate Titrate with Cation and Measure Fluorescence (F) prep_cations->titrate measure_fmin->titrate measure_fmax Measure Maximum Fluorescence (Fmax) titrate->measure_fmax plot_data Plot Fluorescence vs. Cation Concentration measure_fmax->plot_data calc_kd Calculate Dissociation Constant (Kd) plot_data->calc_kd G cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum receptor Receptor ca_store Ca2+ Store receptor->ca_store IP3 Generation orai1 ORAI1 ffp18 FFP-18 orai1->ffp18 Ca2+ Influx ffp18->ffp18 Fluorescence Increase stim1 STIM1 stim1->orai1 Activation ca_store->stim1 Ca2+ Depletion agonist Agonist agonist->receptor

Navigating Intracellular Fluoride Detection: A Comparative Guide to Fluorescent Probes and In Situ Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of fluoride in cellular processes, accurate measurement of intracellular concentrations is paramount. This guide provides a comparative overview of fluorescent probes for intracellular fluoride detection and a detailed protocol for their in-situ calibration, enabling robust and reliable quantification.

While a specific probe denoted as "Ffp-18-am" was not identified in a comprehensive search of available literature, this guide will focus on the principles of fluorescent fluoride detection and provide a comparison of representative, published fluorescent probes. The methodologies and comparisons presented here offer a framework for selecting and applying the most suitable probe for your research needs.

Performance Comparison of Intracellular Fluoride Probes

The selection of a fluorescent probe for intracellular fluoride measurement is critical and depends on various factors, including the probe's sensitivity, selectivity, and spectral properties. Below is a summary of key performance indicators for several reported fluorescent fluoride probes. The design of many of these probes is based on the fluoride-induced cleavage of a silicon-oxygen (Si-O) bond, which releases a fluorophore.

ProbeFluorophoreExcitation (nm)Emission (nm)Detection LimitKey Features
Probe 7 Fluorescein--18 µMGood water solubility; penetrates HeLa cell membranes.[1]
Probe 33 TCF--0.07 mMRatiometric absorption and "turn-on" fluorescence; good cell permeability.[1]
Probe 34 4-amino-1,8-naphthalimide--0.35 mg/LDual-channel probe; can be used in both water and organic media; suitable for A549 cells.[1]
FP-F Fluorescein--0.526 nMHigh selectivity and sensitivity; membrane-permeable and used for imaging in living cells.[2][3]
PBT 2-(2′-hydroxyphenyl)benzothiazole (HBT)---"Turn-On" fluorescence based on aggregation-induced emission (AIE).
SPI 3-hydroxyphthalimide derivative-5111.16 µMWater-soluble, fast response, and large Stokes shift (98 nm) due to ESIPT process.

In Situ Calibration Protocol for Fluorescent Fluoride Probes

In situ calibration is essential to translate fluorescence intensity into absolute intracellular fluoride concentrations. This process involves permeabilizing the cell membrane to fluoride and equilibrating the intracellular and extracellular fluoride concentrations. The following is a generalized protocol that can be adapted for specific cell types and fluorescent probes.

Materials
  • Cells loaded with the desired fluorescent fluoride probe

  • Calibration Buffer (e.g., a buffer mimicking intracellular ionic composition, such as a HEPES-based buffer)

  • Fluoride stock solution (e.g., NaF in Calibration Buffer)

  • Ionophore (e.g., Monensin or a commercially available fluoride ionophore) to facilitate the equilibration of fluoride across the cell membrane.

  • Fluoride-free buffer for determining minimum fluorescence (Fmin)

  • Buffer with a saturating concentration of fluoride for determining maximum fluorescence (Fmax)

  • Fluorescence microscope or plate reader

Experimental Protocol
  • Cell Preparation and Probe Loading:

    • Plate cells on a suitable imaging dish or multi-well plate.

    • Load the cells with the acetoxymethyl (AM) ester form of the fluorescent fluoride probe according to the manufacturer's instructions. AM esters are membrane-permeant and are cleaved by intracellular esterases to trap the active probe inside the cells.

    • Wash the cells with dye-free medium to remove any extracellular probe.

  • In Situ Calibration Procedure:

    • Replace the medium with Calibration Buffer containing the ionophore. Incubate for a sufficient time to allow for membrane permeabilization.

    • To determine the minimum fluorescence (Fmin), perfuse the cells with a fluoride-free Calibration Buffer containing the ionophore. Record the fluorescence intensity.

    • To generate a calibration curve, sequentially perfuse the cells with Calibration Buffers containing known concentrations of fluoride and the ionophore. Allow the fluorescence signal to stabilize at each concentration before recording the intensity.

    • To determine the maximum fluorescence (Fmax), perfuse the cells with a Calibration Buffer containing a saturating concentration of fluoride and the ionophore. Record the fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the fluorescence intensity as a function of the fluoride concentration to generate a calibration curve.

    • The intracellular fluoride concentration ([F-]i) can be calculated using the following equation, derived from the law of mass action for a 1:1 binding stoichiometry:

      [F-]i = Kd * [(F - Fmin) / (Fmax - F)]

      Where:

      • Kd is the dissociation constant of the probe for fluoride.

      • F is the fluorescence intensity of the experimental sample.

      • Fmin is the fluorescence intensity in the absence of fluoride.

      • Fmax is the fluorescence intensity at saturating fluoride concentrations.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying principle of detection, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_cal In Situ Calibration cluster_analysis Data Analysis plate Plate Cells load Load with Probe-AM plate->load wash Wash Cells load->wash ionophore Add Ionophore wash->ionophore fmin Measure Fmin (0 [F-]) ionophore->fmin curve Generate Calibration Curve (Varying [F-]) fmin->curve fmax Measure Fmax (Saturating [F-]) curve->fmax plot Plot F vs [F-] fmax->plot calculate Calculate [F-]i plot->calculate

Caption: Experimental workflow for the in situ calibration of intracellular fluoride probes.

G cluster_cell Intracellular Environment cluster_detection Detection probe Fluorophore-Si-R (Non-fluorescent) product Fluorophore (Fluorescent) probe->product Fluoride-induced Si-O bond cleavage fluoride F- emission Fluorescence Emission product->emission byproduct F-Si-R excitation Excitation Light excitation->product detector Detector emission->detector

References

Choosing the Right Calcium Indicator: A Comparative Guide to FFP-18-AM and Fluo-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal tool to measure intracellular calcium (Ca2+) is critical for unraveling cellular signaling pathways and screening potential therapeutics. This guide provides a comprehensive comparison of two calcium indicators, FFP-18-AM and Fluo-4, to aid in making an informed decision for your specific experimental needs.

This compound is a specialized, membrane-targeted fluorescent indicator designed for measuring calcium concentrations near the plasma membrane. In contrast, Fluo-4 is one of the most widely used green fluorescent indicators for monitoring cytosolic calcium changes throughout the cell. This guide delves into their distinct properties, performance characteristics, and procedural considerations.

At a Glance: this compound vs. Fluo-4

PropertyThis compoundFluo-4
Indicator Type Ratiometric, Fura-basedSingle-wavelength
Targeting Near-membraneCytosolic
Excitation (Ex) Ratiometric (e.g., ~340 nm / ~380 nm)~494 nm
Emission (Em) ~510 nm~515 nm
Ca2+ Affinity (Kd) Higher Kd (Lower Affinity)~345 nM[1][2][3]
Quantum Yield (Φ) Data not available~0.16[4]
Signal Change Shift in excitation ratio>100-fold increase in intensity[5]
Key Advantage Measures localized, high Ca2+ concentrations near the membraneHigh sensitivity and brightness for cytosolic Ca2+

Performance Characteristics

This compound: A Tool for Subcellular Calcium Gradients

This compound, also known as fura-FFP18, is engineered to investigate the intricate geography of calcium signaling within the cell. Its lipophilic tail anchors the indicator to the inner leaflet of the plasma membrane, allowing for the specific measurement of Ca2+ dynamics in this critical microdomain. This is particularly advantageous for studying processes initiated at the cell surface, such as store-operated calcium entry (SOCE) or receptor-mediated signaling.

As a fura-based indicator, this compound is ratiometric, meaning the ratio of fluorescence emission at two different excitation wavelengths is used to determine the calcium concentration. This intrinsic calibration method corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and quantitative measurements.

Fluo-4: The Workhorse for Cytosolic Calcium

Fluo-4 has become a staple in calcium imaging due to its exceptional brightness and large dynamic range. Upon binding to Ca2+, Fluo-4 exhibits a dramatic increase in fluorescence intensity (over 100-fold), making it highly sensitive to changes in bulk cytosolic calcium. Its excitation maximum at approximately 494 nm is well-suited for the common 488 nm argon laser line, making it compatible with a wide range of fluorescence microscopes and flow cytometers.

A key advantage of Fluo-4 is its high signal-to-background ratio, allowing for the detection of small changes in cytosolic calcium. However, as a single-wavelength indicator, it is more susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume. Therefore, careful experimental controls and normalization of the fluorescence signal (e.g., to baseline fluorescence, F/F0) are essential for quantitative analysis.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for utilizing this compound and Fluo-4.

FFP18_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Start Plate Cells Wash1 Wash with Buffer Start->Wash1 Load Incubate with This compound Wash1->Load Wash2 Wash to Remove Excess Dye Load->Wash2 Deester Allow for De-esterification Wash2->Deester Image Acquire Images (Ex: 340/380nm, Em: 510nm) Deester->Image Stim Apply Stimulus Image->Stim Ratio Calculate 340/380 Ratio Image->Ratio Stim->Image Calibrate Convert Ratio to [Ca2+] Ratio->Calibrate

Fig. 1: Experimental workflow for this compound.

Fluo4_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Start Plate Cells Wash1 Wash with Buffer Start->Wash1 Load Incubate with Fluo-4 AM Wash1->Load Wash2 Wash to Remove Excess Dye Load->Wash2 Deester Allow for De-esterification Wash2->Deester Image Acquire Images (Ex: 494nm, Em: 515nm) Deester->Image Stim Apply Stimulus Image->Stim Normalize Normalize Fluorescence (F/F0) Image->Normalize Stim->Image Analyze Analyze Ca2+ Transients Normalize->Analyze

Fig. 2: Experimental workflow for Fluo-4.

Signaling Pathway Context

Both indicators are tools to study calcium's role as a second messenger in a multitude of signaling pathways. A generalized pathway is depicted below.

Fig. 3: Generalized calcium signaling pathway.

Experimental Protocols

Loading Cells with this compound

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on coverslips appropriate for fluorescence microscopy and allow them to adhere.

  • Loading Solution Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final concentration of 1-5 µM in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.

  • Cell Loading: Replace the culture medium with the this compound loading solution and incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active indicator inside the cell.

  • Imaging: Mount the coverslip in an imaging chamber and acquire fluorescence images using a microscope equipped for ratiometric imaging, with excitation wavelengths of approximately 340 nm and 380 nm, and an emission filter around 510 nm.

Loading Cells with Fluo-4 AM

The following is a widely used protocol for loading cells with Fluo-4 AM.

  • Cell Preparation: Plate cells in a suitable format for your experiment (e.g., 96-well plate, coverslips) and grow to the desired confluency.

  • Loading Solution Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in a physiological buffer (e.g., HBSS). For many cell types, including Pluronic® F-127 (0.02-0.04%) in the loading buffer can improve dye loading. To reduce dye leakage, an anion-transport inhibitor like probenecid (1-2.5 mM) can also be included.

  • Cell Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Wash the cells once or twice with fresh, warm physiological buffer to remove any unloaded dye.

  • De-esterification: Incubate the cells for a further 30 minutes at room temperature to ensure complete de-esterification of the Fluo-4 AM.

  • Imaging: Proceed with fluorescence imaging using an excitation wavelength of ~494 nm and collecting the emission at ~515 nm.

Conclusion: Making the Right Choice

The decision between this compound and Fluo-4 hinges on the specific biological question being addressed.

Choose this compound if:

  • Your research focuses on calcium signaling events occurring at or very near the plasma membrane.

  • You need to quantify localized, high-concentration calcium transients.

  • Ratiometric measurements are essential for the accuracy of your experiments.

Choose Fluo-4 if:

  • You are investigating general changes in bulk cytosolic calcium.

  • High sensitivity and a large signal change are paramount for detecting subtle calcium fluctuations.

  • You are using standard fluorescence microscopy or high-throughput screening platforms with 488 nm excitation.

By understanding the distinct advantages and limitations of each indicator, researchers can select the most appropriate tool to illuminate the complex and dynamic world of intracellular calcium signaling.

References

A Critical Review of Near- Membrane Calcium Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca2+) act as ubiquitous second messengers, orchestrating a vast array of physiological processes.[1] Near the plasma membrane, localized fluctuations in Ca2+ concentration, often referred to as "calcium microdomains," play a pivotal role in initiating signaling cascades that govern events such as neurotransmitter release, gene expression, and cell motility. The ability to accurately visualize and quantify these near-membrane Ca2+ dynamics is therefore crucial for researchers in various fields, from basic cell biology to drug discovery.

This guide provides a critical review and comparison of the primary techniques used for near-membrane calcium imaging. We will delve into the principles, advantages, and limitations of each method, supported by experimental data and detailed protocols.

Comparison of Near-Membrane Calcium Imaging Techniques

The selection of an appropriate technique for near-membrane calcium imaging depends on a multitude of factors, including the specific biological question, the required spatial and temporal resolution, and the experimental model. The following table summarizes the key performance metrics of the most common techniques and indicators.

Technique/IndicatorPrincipleSpatial ResolutionTemporal ResolutionSignal-to-Noise Ratio (SNR)Phototoxicity/BleachingKey AdvantagesKey Disadvantages
TIRF Microscopy Excites fluorophores in a thin (~100 nm) layer near the coverslip.High (diffraction-limited)High (ms)HighLow (confined excitation)Excellent for near-membrane events, high SNR.Limited to adherent cells, shallow penetration depth.
Confocal Microscopy Uses a pinhole to reject out-of-focus light.High (diffraction-limited)Moderate to High (ms to s)ModerateModerate to HighGood optical sectioning, versatile for various samples.Can be slower for large areas, higher potential for phototoxicity.
Chemical Dyes
Fluo-4Single-wavelength indicator, fluorescence increases upon Ca2+ binding.Diffraction-limitedFast (ms)GoodModerateBright signal, large dynamic range.Prone to compartmentalization, not easily targeted.
Fura-2Ratiometric dye, excitation spectrum shifts upon Ca2+ binding.Diffraction-limitedModerate (limited by wavelength switching)GoodHigh (UV excitation)Allows for quantitative [Ca2+] measurements.UV excitation can be phototoxic, slower temporal resolution.
Cal-520Single-wavelength indicator with improved SNR.Diffraction-limitedFast (ms)HighModerateLow basal fluorescence, high SNR.Susceptible to compartmentalization.
Rhod-4Red-shifted single-wavelength indicator.Diffraction-limitedFast (ms)GoodLower than green dyesReduced phototoxicity and autofluorescence.Can accumulate in mitochondria.
Genetically Encoded Calcium Indicators (GECIs)
GCaMP variantsSingle fluorescent protein that changes brightness with Ca2+ binding.Diffraction-limitedSlower than dyes (ms to s)Moderate to HighLowCell-type specific targeting, long-term expression.Slower kinetics can miss very fast events.
FRET-based (e.g., YC3.6)Förster Resonance Energy Transfer between two fluorescent proteins changes with Ca2+ binding.Diffraction-limitedSlower than dyes (ms to s)ModerateLowRatiometric measurements, suitable for stable expression.Smaller dynamic range than some single-FP GECIs.

Signaling Pathways at the Plasma Membrane

Near-membrane calcium signals are fundamental to numerous signaling pathways. A common example is the G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) pathways that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of Ca2+ into the cytoplasm, creating a localized increase in Ca2+ concentration near the plasma membrane.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates PLC PLC G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca2+ Release IP3R->Ca_release triggers

Caption: Simplified GPCR signaling pathway leading to near-membrane calcium release.

Experimental Protocols

Near-Membrane Calcium Imaging using TIRF Microscopy with Chemical Dyes

This protocol describes the imaging of near-membrane Ca2+ signals in cultured cells using a chemical indicator like Fluo-4 AM with a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

  • Adherent cells cultured on high-quality glass coverslips

  • Fluo-4 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • HEPES-buffered saline solution (HBSS)

  • Agonist/stimulus of choice

  • TIRF microscope equipped with a high numerical aperture objective and an EMCCD or sCMOS camera

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips 24-48 hours prior to the experiment to ensure they are well-adhered and in a healthy state.

  • Dye Loading:

    • Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For loading, dilute the Fluo-4 AM stock solution in HBSS to a final concentration of 1-5 µM. Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

    • After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for a further 15-30 minutes to allow for complete de-esterification of the AM ester.

  • TIRF Imaging:

    • Mount the coverslip onto the TIRF microscope stage.

    • Add HBSS to the imaging chamber.

    • Bring the cells into focus using a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • Adjust the laser angle to achieve total internal reflection. This will create an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.

    • Set the image acquisition parameters (exposure time, frame rate) to achieve a good signal-to-noise ratio while minimizing phototoxicity. Frame rates of 10-100 Hz are common for resolving fast calcium dynamics.

    • Record a baseline fluorescence for a period of time before adding the stimulus.

    • Apply the agonist or stimulus to the cells and record the resulting changes in fluorescence.

  • Data Analysis:

    • Identify regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

    • Extract the mean fluorescence intensity from each ROI over time.

    • Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence (F - F0) and F0 is the baseline fluorescence.

TIRF_Workflow Start Start: Plate cells on coverslips Dye_Loading Load cells with Fluo-4 AM Start->Dye_Loading Wash Wash to remove excess dye Dye_Loading->Wash De_esterification Allow for de-esterification Wash->De_esterification Mount Mount on TIRF microscope De_esterification->Mount Focus Focus and set TIRF angle Mount->Focus Acquire_Baseline Acquire baseline fluorescence Focus->Acquire_Baseline Stimulate Add stimulus Acquire_Baseline->Stimulate Acquire_Data Acquire fluorescence data Stimulate->Acquire_Data Analyze Analyze data (ΔF/F0) Acquire_Data->Analyze End End Analyze->End

Caption: Experimental workflow for near-membrane calcium imaging using TIRF microscopy.
Near-Membrane Calcium Imaging using Genetically Encoded Calcium Indicators (GECIs)

This protocol outlines the use of a plasma membrane-targeted GCaMP variant for imaging near-membrane Ca2+ signals.

Materials:

  • Cells of interest

  • Plasmid DNA or viral vector encoding a plasma membrane-targeted GECI (e.g., Lck-GCaMP6f)

  • Transfection reagent or viral transduction reagents

  • Fluorescence microscope (confocal or TIRF)

  • HBSS or other appropriate imaging buffer

  • Agonist/stimulus of choice

Procedure:

  • GECI Expression:

    • Transfect or transduce the cells with the GECI construct 24-72 hours prior to imaging. The timing should be optimized to allow for sufficient protein expression and proper localization to the plasma membrane.

    • For transient transfection, use a suitable transfection reagent according to the manufacturer's protocol.

    • For stable expression, viral transduction (e.g., with adeno-associated virus - AAV) is often preferred.

  • Cell Preparation for Imaging:

    • If necessary, re-plate the cells onto imaging-quality coverslips or dishes.

    • On the day of the experiment, replace the culture medium with HBSS or the desired imaging buffer.

  • Imaging:

    • Mount the cells on the microscope stage.

    • Locate the cells expressing the GECI. The plasma membrane localization should be confirmed by the fluorescence pattern.

    • Set the appropriate excitation and emission filters for the specific GECI being used (e.g., ~488 nm excitation and ~510 nm emission for GCaMP).

    • Adjust the image acquisition parameters to obtain a good signal with minimal phototoxicity.

    • Record a baseline fluorescence.

    • Apply the stimulus and record the changes in fluorescence intensity.

  • Data Analysis:

    • The data analysis is similar to that for chemical dyes. Define ROIs, extract fluorescence intensity, and calculate ΔF/F0.

GECI_Logic Choose_GECI Choose appropriate GECI (e.g., Lck-GCaMP6f) Delivery Deliver GECI to cells (Transfection/Transduction) Choose_GECI->Delivery Expression Allow for protein expression and membrane targeting Delivery->Expression Imaging_Setup Prepare for imaging (microscope, buffer) Expression->Imaging_Setup Data_Acquisition Acquire baseline and stimulated fluorescence Imaging_Setup->Data_Acquisition Analysis Analyze fluorescence changes (ΔF/F0) Data_Acquisition->Analysis Interpretation Interpret results in the context of near-membrane signaling Analysis->Interpretation

Caption: Logical workflow for using genetically encoded calcium indicators.

Conclusion

The field of near-membrane calcium imaging is continually evolving, with the development of new and improved fluorescent indicators and imaging modalities. TIRF microscopy remains a gold standard for its exceptional signal-to-noise ratio and spatial confinement to the plasma membrane. However, its application is limited to adherent cells. Confocal microscopy offers greater versatility for different sample types.

The choice between chemical dyes and GECIs depends on the specific experimental needs. Chemical dyes offer high brightness and fast kinetics, making them suitable for detecting rapid, transient events. GECIs, on the other hand, provide the invaluable advantage of cell-type specific targeting and the ability to perform long-term imaging studies. By carefully considering the strengths and weaknesses of each technique, researchers can select the optimal approach to unravel the complex and dynamic world of near-membrane calcium signaling.

References

Safety Operating Guide

Personal protective equipment for handling Ffp-18-am

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Guide for Ffp-18-am

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on general laboratory safety principles for handling similar chemical compounds and information from research publications. It is crucial to supplement this information with your institution's specific safety protocols and to perform a thorough risk assessment before use.

This compound is a cell-permeable fluorescent indicator used for measuring near-membrane calcium.[1] Proper handling and disposal are essential to ensure laboratory safety and experimental accuracy.

Personal Protective Equipment (PPE) & Engineering Controls

Due to the absence of specific toxicity data, a cautious approach is recommended. The following table outlines the minimum recommended PPE and engineering controls when handling this compound.

Control Type Recommendation Rationale
Engineering Controls Chemical Fume HoodTo minimize inhalation exposure to the powdered form and to aerosols of the DMSO solution.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes of the chemical or its solution.
Hand Protection Nitrile glovesTo prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood.Use a NIOSH-approved respirator if weighing or handling large quantities outside of a fume hood.
Operational Plan: Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Perform all work in a chemical fume hood. Ensure all materials are clean and dry.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock solution concentration.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[1]

Experimental Protocol: Loading Cells with this compound

The following is a general protocol for loading mammalian cells with this compound, based on published research.[2] Optimization may be required for different cell types.

Materials:

  • This compound stock solution (in DMSO)

  • Pluronic F-127 solution (optional, to aid in dye loading)

  • Cell culture medium or appropriate buffer

  • Cultured cells

Procedure:

  • Prepare Loading Solution: Dilute the this compound stock solution in cell culture medium or buffer to the final working concentration (typically in the low micromolar range). If using, add Pluronic F-127 at this step.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the loading solution.

  • Incubation: Incubate the cells under appropriate conditions (e.g., 37°C) for a specific duration (e.g., 30-120 minutes).[2] The optimal time will vary depending on the cell type.

  • Washing: After incubation, wash the cells with fresh medium or buffer to remove excess dye.

  • Imaging: The cells are now ready for fluorescence microscopy to measure near-membrane calcium.

Disposal Plan

As specific disposal guidelines for this compound are unavailable, follow your institution's procedures for chemical waste disposal.

Waste Type Disposal Recommendation
Solid this compound Dispose of as chemical waste in a properly labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Liquid Waste (e.g., unused solutions, cell culture media containing the dye) Collect in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

Visualizing the Handling Workflow

The following diagram illustrates the key stages of handling this compound in a laboratory setting, from receiving the compound to the final experimental steps.

Ffp18am_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase Receive Receive & Log This compound Store_Powder Store Powder (-20°C, desiccated) Receive->Store_Powder Prepare_Stock Prepare Stock Solution (in DMSO) Store_Powder->Prepare_Stock Prepare_Loading Prepare Loading Solution Prepare_Stock->Prepare_Loading Dispose_Solid Dispose Solid Waste Prepare_Stock->Dispose_Solid Empty Vials, Contaminated Tips Load_Cells Load Cells Prepare_Loading->Load_Cells Wash_Cells Wash Cells Load_Cells->Wash_Cells Image_Cells Fluorescence Imaging Wash_Cells->Image_Cells Dispose_Liquid Dispose Liquid Waste Image_Cells->Dispose_Liquid Used Media

This compound laboratory handling and experimental workflow.

References

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